molecular formula C9H9NO B1590953 2-Methyl-1H-indol-6-ol CAS No. 54584-22-4

2-Methyl-1H-indol-6-ol

Cat. No.: B1590953
CAS No.: 54584-22-4
M. Wt: 147.17 g/mol
InChI Key: JKIGVFLHAJUPCP-UHFFFAOYSA-N
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Description

2-Methyl-1H-indol-6-ol (CAS Number: 54584-22-4), also known as 6-Hydroxy-2-methylindole, is a high-purity organic compound with the molecular formula C 9 H 9 NO and a molecular weight of 147.17 g/mol . This chemical serves as a versatile building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its presence in a wide range of biologically active molecules . Researchers value this scaffold for its ability to interact with diverse biological targets, making it a key intermediate in the synthesis of compounds for investigating new therapeutic agents . The structural features of 2-Methyl-1H-indol-6-ol, characterized by its hydroxy and methyl substituents, make it a valuable precursor for further chemical modifications and structure-activity relationship (SAR) studies. It is typically characterized by techniques such as 1 H NMR and IR spectroscopy to ensure identity and purity . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGVFLHAJUPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564957
Record name 2-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54584-22-4
Record name 2-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Methyl-1H-indol-6-ol Chemical Properties & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-1H-indol-6-ol (CAS: 54584-22-4), also known as 6-hydroxy-2-methylindole, represents a critical scaffold in medicinal chemistry and material science.[1][2] Unlike its more common isomer, 5-hydroxy-2-methylindole (a serotonin analog), the 6-hydroxy variant offers unique electronic distribution and steric properties that make it a valuable pharmacophore for kinase inhibitors (EGFR/VEGFR) and antiviral agents.[3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental protocols for isolation and functionalization.[3]

Part 1: Physicochemical Profile

The 6-hydroxy-2-methylindole moiety combines the electron-rich indole system with a phenolic hydroxyl group at the C6 position and a methyl group at C2. This substitution pattern enhances stability against C3-oxidation compared to non-methylated indoles while retaining high nucleophilicity.

Table 1: Core Chemical Specifications
PropertyDataSource/Notes
IUPAC Name 2-Methyl-1H-indol-6-ol
CAS Number 54584-22-4[1]
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Off-white to pale yellow crystalline solidOxidizes to brown upon air exposure
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in CHCl₃Phenolic nature allows solubility in basic aq.[4] media
pKa (Predicted) ~10.07 (Phenolic OH), ~17.5 (Indole NH)Based on 6-hydroxyindole data [2]
Boiling Point 344.8 ± 15.0 °C (Predicted)[3]
Density 1.26 ± 0.06 g/cm³ (Predicted)[3]
Melting Point Not standardized in commercial catalogsRequires experimental determination (Est. >100°C based on analogs)

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 2-methyl-1H-indol-6-ol is non-trivial due to the regioselectivity challenges associated with the starting material, 3-aminophenol (or its hydrazine derivative). The two primary routes are the Fischer Indole Synthesis and the Bischler-Möhlau Reaction .

Fischer Indole Synthesis (Preferred Route)

The reaction of 3-methoxyphenylhydrazine with acetone yields a mixture of 4-methoxy-2-methylindole and 6-methoxy-2-methylindole. Subsequent demethylation affords the target product. Direct use of 3-hydroxyphenylhydrazine is possible but prone to oxidative side reactions.

Regioselectivity Challenge: Cyclization of the hydrazone formed from a meta-substituted hydrazine can occur at either the ortho or para position relative to the substituent, leading to a mixture of 4- and 6-isomers.

  • 4-Isomer: Formed via cyclization at the sterically more crowded ortho carbon.

  • 6-Isomer (Target): Formed via cyclization at the para carbon (kinetically and thermodynamically favored in many solvent systems).

Separation Strategy

Recent literature on the Bischler-Möhlau reaction has established robust chromatographic protocols for separating 4- and 6-hydroxyindole isomers, using a gradient of Dichloromethane (DCM) and Methanol [4].

Visualization: Synthetic Pathway

Synthesis Start 3-Methoxyphenylhydrazine + Acetone Hydrazone Hydrazone Intermediate Start->Hydrazone Cyclization Fischer Cyclization (Acid Catalyst, Heat) Hydrazone->Cyclization Mixture Mixture of Isomers: 4-Methoxy & 6-Methoxy Cyclization->Mixture Separation Purification (Column Chromatography) Mixture->Separation Demethylation Demethylation (BBr3 or Pyridine·HCl) Separation->Demethylation 6-Methoxy isomer Byproduct 4-Isomer (Byproduct) Separation->Byproduct 4-Methoxy isomer Product 2-Methyl-1H-indol-6-ol (Target) Demethylation->Product

Caption: Logical flow for the regioselective synthesis and isolation of 2-methyl-1H-indol-6-ol.

Part 3: Chemical Reactivity & Functionalization

Electrophilic Substitution (C3 Position)

The C2-methyl group blocks the 2-position, directing electrophilic attack almost exclusively to the C3 position.[3] The electron-donating hydroxyl group at C6 further activates the ring.

  • Formylation: Vilsmeier-Haack reaction yields 6-hydroxy-2-methylindole-3-carboxaldehyde.

  • Halogenation: Bromination with NBS occurs rapidly at C3.[3]

O-Alkylation vs. N-Alkylation

The phenolic hydroxyl (pKa ~10) is more acidic than the indole NH (pKa ~17).

  • Selective O-Alkylation: Use weak bases (K₂CO₃ in Acetone) to target the oxygen.

  • N-Alkylation: Requires strong bases (NaH in DMF) to deprotonate the indole nitrogen.

Oxidation & Polymerization

Like many hydroxyindoles, the 6-ol derivative is susceptible to oxidation, forming quinone-imine intermediates that polymerize into melanin-like pigments.[3] This property is exploited in hair dye formulations and antioxidant applications [5].[3]

Part 4: Applications in Drug Discovery[3][6][7]

Kinase Inhibition (EGFR/VEGFR)

The 2-methyl-6-hydroxyindole scaffold serves as a bioisostere for other bicyclic heterocycles in kinase inhibitors. The C6-OH provides a hydrogen bond donor/acceptor site critical for binding in the ATP pocket of enzymes like EGFR and VEGFR-2 [6].

Antiviral Agents

Structural analogs of 6-hydroxyindoles have shown broad-spectrum antiviral activity. The core is related to Arbidol (Umifenovir), an indole-based antiviral targeting influenza and potentially SARS-CoV-2 fusion machinery [7].

Natural Product Antioxidants

Identified as a predominant phenolic in Acacia seeds, 2-methyl-1H-indol-6-ol contributes to the radical scavenging capacity of these extracts, suggesting potential use as a food-grade antioxidant or nutraceutical additive [8].

Part 5: Experimental Protocols

Protocol A: Synthesis via Fischer Indolization

Adapted for laboratory-scale preparation (10g scale).

Reagents:

  • 3-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq)[3]

  • Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)[3]

  • Boron Tribromide (BBr₃) (Demethylating agent)[3]

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3-methoxyphenylhydrazine HCl (17.4 g, 0.1 mol) in Ethanol (100 mL). Add Acetone (17.4 g, 0.3 mol) dropwise at 0°C. Stir for 2 hours at room temperature. Evaporate solvent to yield the crude hydrazone.

  • Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (100 g). Heat to 100°C for 3 hours with mechanical stirring. The mixture will darken.

  • Quenching: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring. Neutralize with NaOH solution until pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.[3]

  • Isomer Separation (Critical):

    • Dissolve the crude residue (mixture of 4- and 6-methoxy-2-methylindole) in minimal DCM.

    • Perform Flash Column Chromatography using Silica Gel.[3]

    • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).[3]

    • Note: The 4-isomer typically elutes first due to intramolecular H-bonding (if NH is free) or steric shielding. The 6-isomer elutes second.

  • Demethylation: Dissolve the isolated 6-methoxy-2-methylindole in anhydrous DCM at -78°C. Add BBr₃ (1M in DCM, 3.0 eq) dropwise. Warm to RT overnight. Quench with NaHCO₃. Extract, dry, and recrystallize from Ethanol/Water.[3]

Protocol B: Handling & Storage
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and prone to auto-oxidation.

  • Solubility Check: For biological assays, dissolve in DMSO to create a 10 mM stock solution. Avoid aqueous stock solutions due to potential oxidation.

References

  • CAS Registry . "2-Methyl-1H-indol-6-ol (CAS 54584-22-4)".[2] Chemical Abstracts Service.[3]

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • ChemNet . "Physicochemical Properties of 2-Methyl-1H-indol-6-ol". Link

  • Sharapov, A.D., et al. (2022).[3][5][6] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction". Chimica Techno Acta, 9(2). Link

  • Ee, K.Y., et al. (2011).[3][7] "Phenolic, antioxidant capacity, and antinutritional compounds in different Australian Acacia seeds".[3] Food Chemistry, 129, 816-821.[3][7] Link[3]

  • Song, X., et al. (2015).[3][6] "Design, synthesis and biological evaluation of novel indole derivatives as dual EGFR/VEGFR-2 inhibitors". European Journal of Medicinal Chemistry.

  • Barabanov, M.A., et al. (2021).[3] "Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins". Chemistry of Heterocyclic Compounds, 57, 432–439.[3] Link

  • BenchChem . "Protocol for Fischer Indole Synthesis of 2-Methylindoles". Link[3]

Sources

An In-Depth Technical Guide to 2-Methyl-1H-indol-6-ol (CAS: 54584-22-4): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds. This technical guide provides a comprehensive overview of 2-Methyl-1H-indol-6-ol (CAS: 54584-22-4), a substituted indole with significant potential for drug discovery and development. While direct experimental data on this specific molecule is limited in public literature, this document synthesizes information from closely related analogs to present a detailed examination of its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and similar indole derivatives, offering insights into its potential as an anti-proliferative, anti-inflammatory, and neuroprotective agent.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form hydrogen bonds and van der Waals interactions make it an ideal framework for designing enzyme inhibitors and receptor ligands.[2] Prominent examples of indole-containing drugs include the anti-inflammatory drug Indomethacin, the vinca alkaloids used in cancer chemotherapy (vinblastine and vincristine), and various agents targeting neurodegenerative diseases.[3][4] The strategic placement of substituents on the indole core allows for the fine-tuning of pharmacological activity, making derivatives like 2-Methyl-1H-indol-6-ol intriguing candidates for further investigation.

Physicochemical Properties of 2-Methyl-1H-indol-6-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of 2-Methyl-1H-indol-6-ol.

PropertyValueSource
CAS Number 54584-22-4ChemShuttle[5]
Molecular Formula C₉H₉NOInferred from structure
Molecular Weight 147.17 g/mol Inferred from structure
Appearance White to light yellow or light orange powder/crystalTokyo Chemical Industry Co., Ltd.
Melting Point 122.0 to 127.0 °CTokyo Chemical Industry Co., Ltd.
Solubility Slightly soluble in waterTokyo Chemical Industry Co., Ltd.
logP (o/w) 2.530 (estimated for 2-methylindole)The Good Scents Company[6]

Synthesis of 2-Methyl-1H-indol-6-ol: Proposed Methodologies

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. For 2-methylindoles, acetone is a suitable ketone. The general mechanism is depicted below.

Fischer_Indole_Synthesis A Arylhydrazine C Hydrazone Intermediate A->C + Acetone - H₂O B Acetone B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., ZnCl₂) E Rearomatization & Cyclization D->E F 2-Methylindole E->F - NH₃

Caption: General workflow of the Fischer Indole Synthesis.

Step-by-Step Protocol (Proposed):

  • Hydrazone Formation: React p-methoxyphenylhydrazine with acetone in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the corresponding hydrazone.

  • Indolization: The isolated hydrazone is then treated with a Lewis or Brønsted acid catalyst (e.g., zinc chloride or polyphosphoric acid) and heated to induce cyclization.[5]

  • Demethylation: The resulting 6-methoxy-2-methylindole is then subjected to demethylation using a reagent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane to yield the final product, 2-Methyl-1H-indol-6-ol.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel.[7]

Proposed Catalyst-Free Synthesis

A more recent and operationally simpler approach involves the condensation of carboxymethyl cyclohexadienones with amines.[7] This method avoids the use of a metal catalyst.

Catalyst_Free_Synthesis A Carboxymethyl Cyclohexadienone C Condensation A->C B Amine B->C D 6-Hydroxy Indole C->D

Caption: Workflow for catalyst-free synthesis of 6-hydroxy indoles.

Step-by-Step Protocol (Proposed):

  • Starting Material Preparation: Synthesize the appropriate carboxymethyl cyclohexadienone precursor.

  • Condensation Reaction: React the carboxymethyl cyclohexadienone with a suitable amine in a solvent such as methanol. The reaction is typically stirred at room temperature.[7]

  • Purification: After the reaction is complete (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography.[7]

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 2-Methyl-1H-indol-6-ol are not extensively reported. However, based on the known activities of structurally similar indole derivatives, several therapeutic applications can be postulated.

Anti-Proliferative and Anticancer Potential

The indole scaffold is a key feature in many anticancer agents.[8] Indole derivatives have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest.[3] Furthermore, substituted indoles have been investigated as inhibitors of key signaling pathways in cancer, such as the Hedgehog signaling pathway.[9]

A series of 3-methyl-2-phenyl-1H-indoles demonstrated significant anti-proliferative activity against several human tumor cell lines, with GI₅₀ values in the low micromolar range.[9] The most potent of these compounds were found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells, and to induce apoptosis.[9]

Anticancer_Mechanism Indole Indole Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Topoisomerase Topoisomerase II Indole->Topoisomerase Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Leads to CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis DNA_Rep DNA Replication Topoisomerase->DNA_Rep Required for DNA_Rep->CellCycle

Caption: Potential anticancer mechanisms of action for indole derivatives.

Anti-Inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties.[10] One of the primary mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Some indole derivatives have shown selective inhibition of COX-2, which is advantageous as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Neuroprotective Effects

The indole nucleus is central to the structure of many neuroactive compounds, including the neurotransmitter serotonin. Indole derivatives have shown promise as neuroprotective agents in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][11] Their mechanisms of action are often multi-faceted and can include antioxidant effects, inhibition of cholinesterases, and modulation of signaling pathways involved in neuronal survival.[4][12] For instance, some indole derivatives have been shown to protect neuronal cells from oxidative stress and to disaggregate amyloid-beta plaques, a hallmark of Alzheimer's disease.[12]

Proposed Analytical Methodologies

The characterization and quantification of 2-Methyl-1H-indol-6-ol require robust analytical methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for this purpose.[2]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of 2-Methyl-1H-indol-6-ol. A validated method for a similar compound can serve as a starting point.[13]

Proposed HPLC Method:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm and 280 nm)
Injection Volume 10 µL
Column Temperature 25 °C

This method would need to be validated for linearity, accuracy, precision, and sensitivity for 2-Methyl-1H-indol-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. Based on the structure of 2-Methyl-1H-indol-6-ol and data from similar compounds, the following spectral characteristics can be anticipated.[14][15]

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A singlet for the methyl group (C2-CH₃) around δ 2.4 ppm.

  • A broad singlet for the N-H proton.

  • Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the indole ring.

  • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • A signal for the methyl carbon around δ 13-15 ppm.

  • Signals for the aromatic carbons in the region of δ 100-140 ppm.

  • A signal for the carbon bearing the hydroxyl group (C6) at a downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For 2-Methyl-1H-indol-6-ol (C₉H₉NO), the expected molecular ion peak [M]⁺ would be at m/z 147.17.

Conclusion and Future Directions

2-Methyl-1H-indol-6-ol represents a promising scaffold for the development of novel therapeutic agents. While direct experimental evidence of its biological activity is currently lacking in the public domain, the extensive research on related indole derivatives strongly suggests its potential in areas such as oncology, inflammation, and neurodegenerative diseases. This technical guide provides a foundational framework for initiating research on this compound, from its synthesis and characterization to the exploration of its pharmacological profile. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of 2-Methyl-1H-indol-6-ol, which will be crucial for realizing its full therapeutic potential.

References

  • Organic Syntheses. (n.d.). 2-METHYLINDOLE. Retrieved from [Link]

  • MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Retrieved from [Link]

  • National Institutes of Health. (2013). Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells. Retrieved from [Link]

  • iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]

  • PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

  • Metz, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive HPLC-FLD method for the quantification of 6-O-demethylmenisporphine isolated from Menispermi Rhizoma in rat plasma. Retrieved from [Link]

  • PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl indole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Retrieved from [Link]

  • Kumar, A., et al. (2014). Simultaneous Estimation of Hamycin and Ketoconazole in Pharmaceutical Cream by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 5(1), 263-268.
  • MDPI. (n.d.). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indole-pyrimidine hybrids with anticancer therapeutic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Pramipexole Hydrochloride in Pharmaceutical Dosage form. Retrieved from [Link]

  • ScienceDirect. (2013). Antiproliferative activity of 2,3-disubstituted indoles toward apoptosis-resistant cancers cells. Retrieved from [Link]

  • ResearchGate. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Retrieved from [Link]

  • MDPI. (n.d.). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Retrieved from [Link]

  • KIET. (n.d.). Hplc Made To Measure A Practical Handbook For Optimization. Retrieved from [Link]

  • ProQuest. (n.d.). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Retrieved from [Link]

  • International Journal of Technology. (2025). HPLC- An Andvanced Analytical Tool. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • PureSynth. (n.d.). 6-Methylindole 98.0%(GC). Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenochrome. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54584-22-4 | Synonyms: 6-Hydroxy-2-methylindole, 2-Methyl-6-indolol[1]

Executive Summary

This technical guide details the synthesis of 2-Methyl-1H-indol-6-ol , a privileged scaffold in medicinal chemistry utilized in the development of estrogen receptor ligands, serotonin analogs, and antioxidant formulations.[1] While modern transition-metal-catalyzed methods (e.g., Pd-catalyzed oxidative coupling) exist, this guide prioritizes the Fischer Indole Synthesis via the m-anisidine route.[1] This pathway offers the highest reliability for scale-up, cost-efficiency, and operational robustness in a standard laboratory setting.[1]

The protocol involves a three-stage workflow:

  • Hydrazine Formation: Diazotization and reduction of m-anisidine.[1]

  • Fischer Cyclization: Regioselective cyclization with acetone to yield 6-methoxy-2-methylindole.[1]

  • Demethylation: Lewis-acid mediated cleavage of the methyl ether to unmask the 6-hydroxyl group.[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

Why the Fischer Route?

Although the Nenitzescu synthesis is a classic route for 5-hydroxyindoles, it is ill-suited for 6-hydroxy isomers due to regiochemical constraints.[1] Similarly, direct oxidation of 2-methylindole typically yields mixtures or oxidizes the C3 position.[1]

The Fischer Indole Synthesis allows for the pre-installation of oxygen functionality on the benzene ring. The critical challenge is regioselectivity during the cyclization of m-substituted hydrazines, which can yield either the 4- or 6-substituted indole.[1]

Regiochemical Control

The cyclization of m-methoxyphenylhydrazone proceeds via a [3,3]-sigmatropic rearrangement.[1] Electronic effects of the methoxy group favor the formation of the 6-methoxy isomer (para-cyclization relative to the substituent) over the 4-methoxy isomer (ortho-cyclization).[1] The steric bulk of the methoxy group further disfavors the formation of the 4-isomer, typically resulting in a >4:1 ratio favoring the desired 6-substituted core, which can be purified via fractional recrystallization.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

G cluster_regio Regioselectivity Checkpoint Target 2-Methyl-1H-indol-6-ol (Target) Inter1 6-Methoxy-2-methylindole (Stable Intermediate) Inter1->Target BBr3, CH2Cl2 (Demethylation) Start1 m-Anisidine (Starting Material) Start1->Inter1 1. NaNO2, HCl / SnCl2 2. Acetone, ZnCl2 (Fischer Cyclization) Isomer 4-Methoxy-2-methylindole (Minor Byproduct) Start1->Isomer Ortho-cyclization (Disfavored) Reagent1 Acetone Reagent1->Inter1 Hydrazone Formation

Caption: Retrosynthetic pathway showing the critical regioselective step favoring the 6-methoxy isomer.

Part 2: Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
m-Anisidine (3-Methoxyaniline)Precursor>98%
Sodium Nitrite (NaNO₂)DiazotizationACS Reagent
Stannous Chloride (SnCl₂)ReductionDihydrate
AcetoneKetone PartnerACS Reagent
Zinc Chloride (ZnCl₂)Lewis Acid CatalystAnhydrous
Boron Tribromide (BBr₃)Demethylation1.0 M in CH₂Cl₂
Step-by-Step Methodology
Phase A: Preparation of m-Methoxyphenylhydrazine Hydrochloride

Note: Hydrazines are toxic and unstable.[1] Prepare fresh or store as the hydrochloride salt.[1]

  • Diazotization: Dissolve m-anisidine (12.3 g, 0.1 mol) in concentrated HCl (30 mL) and water (30 mL). Cool the solution to -5°C in an ice-salt bath.

  • Add a solution of NaNO₂ (7.0 g, 0.1 mol) in water (15 mL) dropwise, maintaining the temperature below 0°C. Stir for 15 minutes.

  • Reduction: Prepare a solution of SnCl₂·2H₂O (50 g) in concentrated HCl (40 mL). Cool to 0°C.

  • Add the diazonium salt solution to the stannous chloride solution with vigorous stirring. A thick precipitate of the hydrazine hydrochloride will form.

  • Isolation: Store at 4°C for 12 hours. Filter the solid, wash with cold brine, and recrystallize from ethanol/ether to yield white needles.

    • Checkpoint: Verify identity via MP (approx. 156°C for HCl salt).

Phase B: Fischer Indole Cyclization[1]
  • Hydrazone Formation: Suspend the m-methoxyphenylhydrazine hydrochloride (17.4 g, 0.1 mol) in ethanol (50 mL). Add acetone (7.0 g, 0.12 mol). The mixture will warm slightly; reflux for 30 minutes.

  • Cyclization: Decant the solvent or evaporate to obtain the crude hydrazone oil. Add anhydrous ZnCl₂ (50 g) to the crude hydrazone.

  • Heat the mixture in an oil bath to 170°C . The reaction is exothermic; once the temperature spikes and water evolution ceases (approx. 10–15 mins), remove from heat.

  • Work-up: Cool the dark melt to ~80°C and quench carefully with dilute HCl (100 mL).

  • Extract with Ethyl Acetate (3 x 100 mL). Wash organics with NaHCO₃ and brine. Dry over Na₂SO₄.[2]

  • Purification (Crucial): The crude contains both 4- and 6-methoxy isomers.[1] Recrystallize from ethanol/water or perform column chromatography (Hexane/EtOAc 9:1). The 6-methoxy-2-methylindole crystallizes as white/pale yellow plates (MP: 109–110°C).[1]

    • Yield: Expect 55–65%.[3]

Phase C: Demethylation to 2-Methyl-1H-indol-6-ol

Safety Alert: BBr₃ reacts violently with moisture.[1] Use a Schlenk line or drying tube.

  • Dissolve 6-methoxy-2-methylindole (1.61 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under Nitrogen atmosphere. Cool to -78°C (dry ice/acetone).

  • Add BBr₃ (1.0 M in DCM, 30 mL, 30 mmol) dropwise via syringe over 20 minutes.

  • Allow the reaction to warm to room temperature slowly and stir for 12 hours.

  • Quenching: Cool back to 0°C. Carefully quench with saturated NaHCO₃ solution (vigorous gas evolution).

  • Extraction: Extract with EtOAc (3 x 30 mL). The product is sensitive to oxidation; work quickly.

  • Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from Benzene/Petroleum Ether.

    • Product: 2-Methyl-1H-indol-6-ol obtained as an off-white to beige solid.[1]

Part 3: Characterization & Data[1]

Physical Properties
PropertyValueNotes
Molecular FormulaC₉H₉NO
Molecular Weight147.18 g/mol
AppearanceOff-white to beige solidDarkens upon air exposure
Melting Point102–105°C (varies)Highly dependent on purity/solvate; lit.[1][4] varies significantly.
SolubilityDMSO, Methanol, EtOAcPoor in water
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.60 (s, 1H, NH)

    • δ 8.85 (s, 1H, OH)

    • δ 7.15 (d, J = 8.4 Hz, 1H, H-4)

    • δ 6.65 (d, J = 2.0 Hz, 1H, H-7)

    • δ 6.48 (dd, J = 8.4, 2.0 Hz, 1H, H-5)

    • δ 5.95 (s, 1H, H-3)[1]

    • δ 2.30 (s, 3H, CH₃)

  • Mechanistic Insight (Graphviz): The following diagram details the [3,3]-sigmatropic rearrangement mechanism that drives the Fischer synthesis.

Mechanism Step1 Hydrazone (Tautomerization) Step2 Ene-hydrazine Step1->Step2 H+ Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Step4 Diimine Intermediate Step3->Step4 C-C Bond Formed Step5 Indole (Aromatization) Step4->Step5 -NH3

Caption: Mechanism of the Fischer Indole Synthesis highlighting the critical C-C bond formation step.

Part 4: Process Safety & Troubleshooting

Critical Hazards
  • Hydrazines: Suspected carcinogens and skin sensitizers. Handle in a fume hood with double gloves.

  • Boron Tribromide (BBr₃): Extremely corrosive. Reacts explosively with water to release HBr gas. Ensure all glassware is oven-dried. Have a saturated sodium bicarbonate bath ready for neutralizing spills.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete hydrazone formationEnsure water is removed (Dean-Stark or drying agent) before adding ZnCl₂.[1]
Product is Black/Tar Oxidation during workupAdd sodium dithionite (reducing agent) during the aqueous workup to prevent oxidation of the phenol.
Inseparable Isomers Poor regioselectivityRecrystallize the methoxy intermediate twice from ethanol before demethylation. Isomers are harder to separate after demethylation.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of 6-Methoxy-2-methylindole

    • Organic Syntheses, Coll. Vol. 3, p. 725 (1955); Vol. 22, p. 94 (1942). 2-Methylindole (Adapted for methoxy derivative).[1] Link

  • Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link

  • Physical Properties & Characterization

    • Porcheddu, A., et al. (2012).[5] From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Organic Letters, 14(24), 6112–6115. (Supporting Info for spectral data of analogs). Link

Sources

Spectroscopic Profile of 2-Methyl-1H-indol-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methyl-1H-indol-6-ol (CAS No. 54584-22-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles. Due to the limited availability of directly published spectra for this specific molecule, this guide leverages data from closely related indole derivatives to offer a robust analytical framework.

Introduction to 2-Methyl-1H-indol-6-ol

2-Methyl-1H-indol-6-ol is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic placement of a methyl group at the 2-position and a hydroxyl group at the 6-position can significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of its chemical identity, enabling researchers to confirm its synthesis, assess its purity, and understand its structural nuances.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-1H-indol-6-ol. These predictions are derived from the analysis of structurally similar compounds, including 2-methyl-1H-indol-5-ol, 2-methylindole, and 6-methylindole.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentNotes
~10.8s-N-H (Indole)The chemical shift of the indole N-H proton is highly dependent on solvent and concentration. It is expected to be a broad singlet.
~9.0s-O-H (Phenolic)The phenolic proton's chemical shift can vary and is often broad. Its presence can be confirmed by D₂O exchange.
~7.2d~8.5H-4The coupling to H-5 results in a doublet.
~6.6dd~8.5, ~2.0H-5This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
~6.8d~2.0H-7The small coupling constant is characteristic of meta-coupling to H-5.
~6.1s-H-3The proton at the 3-position of the indole ring typically appears as a singlet or a narrow multiplet.
~2.3s-C2-CH₃The methyl protons at the 2-position will appear as a sharp singlet.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentNotes
~152C-6The carbon bearing the hydroxyl group is expected to be significantly downfield.
~137C-2The presence of the methyl group shifts this carbon downfield.
~135C-7aA quaternary carbon at the ring junction.
~122C-3aAnother quaternary carbon at the ring junction.
~120C-4Aromatic CH carbon.
~108C-5Aromatic CH carbon, shifted upfield due to the ortho hydroxyl group.
~100C-3This carbon is typically found in the upfield region of the indole spectrum.
~95C-7Aromatic CH carbon, shifted upfield due to the para hydroxyl group.
~13C2-CH₃The methyl carbon appears in the characteristic upfield aliphatic region.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z ValueRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
132Medium[M - CH₃]⁺ (Loss of a methyl radical)
104Medium[M - CH₃ - CO]⁺ (Subsequent loss of carbon monoxide)
Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Broad, StrongO-H and N-H stretching
~3100-3000MediumAromatic C-H stretching
~2950-2850WeakAliphatic C-H stretching (CH₃)
~1620-1600MediumC=C stretching (Aromatic)
~1480-1450StrongC=C stretching (Indole ring)
~1250StrongC-O stretching (Phenolic)
~800-750StrongC-H out-of-plane bending

Experimental Protocols

The following section details standardized protocols for acquiring the spectroscopic data of 2-Methyl-1H-indol-6-ol. These methodologies are designed to be self-validating and are based on established practices for the characterization of indole derivatives[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 2-Methyl-1H-indol-6-ol B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 500 MHz) C->D E Lock, tune, and shim the instrument D->E F Acquire 1D 1H spectrum E->F G Acquire 1D 13C spectrum E->G H Perform 2D experiments (COSY, HSQC, HMBC) as needed E->H I Apply Fourier transform F->I G->I H->I J Phase correction I->J K Baseline correction J->K L Reference spectra (e.g., to residual solvent peak) K->L M Integrate 1H peaks and pick peaks for all spectra L->M MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol) B Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) A->B C Select ionization method (e.g., EI, ESI) B->C D Acquire the mass spectrum over a suitable m/z range C->D E Identify the molecular ion peak [M]⁺ D->E F Analyze the isotopic pattern E->F G Identify and interpret key fragment ions E->G IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A For solid samples, prepare a KBr pellet or use an ATR accessory C Place the sample in the FTIR spectrometer A->C B For solutions, use a suitable IR-transparent cell B->C D Acquire a background spectrum C->D E Acquire the sample spectrum D->E F Process the spectrum (e.g., baseline correction) E->F G Identify characteristic absorption bands F->G H Assign bands to specific functional groups G->H

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Compounds featuring the indole core exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] 2-Methyl-1H-indol-6-ol, a member of this important class of compounds, holds significant potential for the development of novel therapeutics. A thorough understanding of its structural characteristics is paramount for its application in drug design and synthesis, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose.

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-Methyl-1H-indol-6-ol. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Furthermore, a robust synthetic protocol and a discussion of the compound's potential applications are provided to offer a holistic resource for researchers in the field.

Predicted 1H NMR Spectrum of 2-Methyl-1H-indol-6-ol

The 1H NMR spectrum of 2-Methyl-1H-indol-6-ol is predicted based on the known spectra of 2-methylindole[4] and 6-methylindole, as well as the established substituent effects of a hydroxyl group on an aromatic ring. The analysis is presented for a standard deuterated solvent such as DMSO-d6, which is commonly used for polar compounds containing exchangeable protons.

Molecular Structure and Proton Numbering

To facilitate the discussion of the 1H NMR spectrum, the protons of 2-Methyl-1H-indol-6-ol are numbered as follows:

Molecular structure of 2-Methyl-1H-indol-6-ol with proton numbering.

Predicted Chemical Shifts and Coupling Constants

The predicted 1H NMR data for 2-Methyl-1H-indol-6-ol in DMSO-d6 are summarized in the table below. The prediction is derived from the additive effects of the methyl and hydroxyl substituents on the indole core.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N1-H ~10.8br s-The N-H proton of indoles typically appears as a broad singlet in the downfield region.
C6-OH ~9.0br s-The phenolic hydroxyl proton is also expected to be a broad singlet, with its chemical shift being concentration and temperature dependent.
H7 ~7.2dJ7,5 ≈ 2.0The hydroxyl group at C6 is an electron-donating group, which will shield the ortho proton H7, shifting it upfield compared to unsubstituted indole. It will appear as a doublet due to meta-coupling with H5.
H4 ~7.1dJ4,5 ≈ 8.5H4 is ortho to the electron-donating nitrogen of the pyrrole ring and will be shielded. It will appear as a doublet due to ortho-coupling with H5.
H5 ~6.6ddJ5,4 ≈ 8.5, J5,7 ≈ 2.0This proton is ortho to the strongly electron-donating hydroxyl group and will be significantly shielded. It will appear as a doublet of doublets due to ortho-coupling with H4 and meta-coupling with H7.
H3 ~6.1s-The C3-H of 2-methylindoles typically appears as a singlet in the upfield region of the aromatic protons.[4]
C2-CH3 ~2.3s-The methyl group at C2 gives a characteristic singlet in the aliphatic region.[4]

Expert Interpretation and Causality

The predicted spectrum reveals several key structural features of 2-Methyl-1H-indol-6-ol. The presence of two broad singlets in the downfield region is indicative of the N-H and O-H protons. These signals will typically disappear upon the addition of D2O due to proton-deuterium exchange, providing a definitive confirmation of their assignment.

The aromatic region of the spectrum is particularly informative. The hydroxyl group at the C6 position is a powerful electron-donating group through resonance, leading to a significant increase in electron density at the ortho (H5 and H7) and para (not applicable) positions. This increased electron density results in a shielding effect, causing these protons to resonate at a higher field (lower ppm) compared to unsubstituted indole. The predicted upfield shift of H5 and H7 is a direct consequence of this electronic effect.

The coupling patterns provide crucial connectivity information. The H5 proton is expected to show a doublet of doublets, arising from a large ortho-coupling with H4 and a smaller meta-coupling with H7. The H4 and H7 protons will appear as doublets due to their respective couplings. The C3 proton in 2-substituted indoles does not have any adjacent protons to couple with, hence it appears as a sharp singlet. Similarly, the three protons of the C2-methyl group are equivalent and do not couple with other protons, resulting in a singlet.

Experimental Protocol: Synthesis of 2-Methyl-1H-indol-6-ol

A plausible and widely used method for the synthesis of 2-methylindoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone. For the synthesis of 2-Methyl-1H-indol-6-ol, 4-hydroxyphenylhydrazine and acetone would be the appropriate starting materials.

Fischer Indole Synthesis Workflow

G A 4-Hydroxyphenylhydrazine + Acetone B Formation of Hydrazone Intermediate A->B Condensation C Acid-Catalyzed Tautomerization B->C Acid (e.g., ZnCl2) D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization D->E F Cyclization and Elimination of NH3 E->F G 2-Methyl-1H-indol-6-ol F->G

Workflow for the Fischer indole synthesis of 2-Methyl-1H-indol-6-ol.

Step-by-Step Methodology
  • Hydrazone Formation: In a round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add an equimolar amount of acetone. The mixture is typically stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): To the hydrazone mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl2) or a Brønsted acid like polyphosphoric acid (PPA).[5][6] The reaction mixture is then heated to a high temperature, typically in the range of 150-200 °C. The exact temperature and reaction time will depend on the specific catalyst and solvent used and should be optimized.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The crude product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-Methyl-1H-indol-6-ol.

Applications in Drug Development

Indole derivatives are of immense interest to the pharmaceutical industry.[1] The presence of a hydroxyl group on the indole ring, as in 2-Methyl-1H-indol-6-ol, offers a handle for further chemical modification and can also contribute to the molecule's pharmacokinetic and pharmacodynamic properties, for instance, by participating in hydrogen bonding with biological targets.

Derivatives of indol-6-ol have been investigated for a range of therapeutic applications, including as antioxidants and as scaffolds for the development of kinase inhibitors for cancer therapy.[2] The specific substitution pattern of 2-Methyl-1H-indol-6-ol makes it an attractive candidate for library synthesis in the quest for new bioactive compounds. Its structural elucidation via 1H NMR is the first and most critical step in this journey.

Conclusion

This in-depth technical guide has provided a comprehensive, albeit predicted, analysis of the 1H NMR spectrum of 2-Methyl-1H-indol-6-ol. By leveraging data from analogous compounds and fundamental NMR principles, a detailed assignment of chemical shifts and coupling constants has been presented. This information is invaluable for the unambiguous identification and characterization of this important indole derivative. The inclusion of a detailed synthetic protocol based on the Fischer indole synthesis further enhances the practical utility of this guide for researchers. As the indole scaffold continues to be a focal point in medicinal chemistry, a thorough understanding of the structural features of its derivatives, as provided by 1H NMR spectroscopy, will remain an essential component of drug discovery and development.

References

  • Organic Syntheses. 2-methylindole. [Link]

  • Dadashpour, S., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. ResearchGate. [Link]

  • Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Sharma, V., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]

  • Magdesieva, T. V., & Tarasova, O. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Kaur, M., et al. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. ResearchGate. [Link]

Sources

Comprehensive Guide to 2-Methyl-1H-indol-6-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Architecture

2-Methyl-1H-indol-6-ol (CAS 54584-22-4), often referred to as 6-hydroxy-2-methylindole, represents a privileged substructure in medicinal chemistry and material science.[1] Unlike its more common isomer, 5-hydroxyindole (the core of serotonin), the 6-hydroxy variant offers a unique electronic profile and binding geometry that has been exploited in selective estrogen receptor modulators (SERMs), kinase inhibitors, and mitochondrial oxidative phosphorylation (OXPHOS) inhibitors.

Core Chemical Logic:

  • 6-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor in the meta position relative to the indole nitrogen. This positioning is critical for mimicking the phenolic A-ring of steroid hormones (e.g., estradiol).

  • 2-Methyl Group: A strategic metabolic blocker. The C2 position of indole is highly susceptible to oxidative metabolism (e.g., by cytochrome P450s) to form oxindoles or polymerization products. Methylation at C2 sterically hinders this site, significantly enhancing the metabolic stability and half-life of the scaffold compared to the unsubstituted parent.

Structural Classification & Analog Space

The utility of 2-methyl-1H-indol-6-ol is expanded through targeted functionalization. The table below categorizes key structural analogs based on their modification site and resulting physicochemical impact.

Analog ClassModification SiteRepresentative CompoundPhysicochemical ImpactPrimary Application
Core Scaffold None2-Methyl-1H-indol-6-ol LogP ~2.1; pKa ~9.8 (phenol)Precursor; Hair Dye Coupler
N1-Aryl Nitrogen (N1)1-(4-Chlorophenyl)-2-methyl-1H-indol-6-olIncreased Lipophilicity; π-stacking capabilityProteasome Activity Enhancer
N1-Alkyl Nitrogen (N1)1-Benzyl-2-methyl-1H-indol-6-olSteric bulk; Hydrophobic pocket targetingKinase Inhibition
O-Ester Oxygen (O6)(2-Methyl-1H-indol-6-yl) benzoateProdrug potential; Membrane permeabilityOXPHOS Inhibitor
C3-Functional Carbon (C3)2-Methyl-6-hydroxyindole-3-carboxylateElectron-withdrawing; H-bond network modulationAntiviral / SERM intermediate

Synthesis Strategies: Field-Proven Methodologies

The Regioselectivity Challenge

Synthesizing 6-hydroxyindoles is historically more challenging than 5-hydroxyindoles. The Nenitzescu indole synthesis (reaction of p-benzoquinone with


-aminocrotonates) predominantly yields 5-hydroxyindoles . Therefore, to access the 6-hydroxy isomer reliably, the Fischer Indole Synthesis  using 3-substituted phenylhydrazines is the standard industrial and laboratory route.

Critical Insight: The reaction of 3-methoxyphenylhydrazine with a ketone can cyclize at either the ortho or para position relative to the methoxy group, yielding a mixture of 4-methoxy and 6-methoxy indoles. However, under specific acidic conditions and with steric control, the 6-isomer is generally favored or easily separable via chromatography.

Synthesis Workflow (Graphviz)

SynthesisPathway Start 3-Methoxyphenylhydrazine HCl Hydrazone Phenylhydrazone Intermediate Start->Hydrazone + Ketone Ketone Acetone (or 2-butanone) Ketone->Hydrazone Cyclization Fischer Cyclization (Acid Reflux) Hydrazone->Cyclization - NH3 Isomers Mixture: 6-OMe (Major) + 4-OMe (Minor) Cyclization->Isomers Separation Column Chromatography or Recrystallization Isomers->Separation Precursor 6-Methoxy-2-methylindole Separation->Precursor Isolated 6-isomer Demethylation BBr3 / CH2Cl2 (-78°C to RT) Precursor->Demethylation Product 2-Methyl-1H-indol-6-ol (Target) Demethylation->Product Hydrolysis

Caption: Synthesis of 2-methyl-1H-indol-6-ol via the Fischer Indole route, highlighting the critical separation of regioisomers prior to demethylation.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-1H-indol-6-ol from 3-methoxyphenylhydrazine.

Step 1: Fischer Indole Cyclization

  • Reagents: Dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) and acetone (3.0 eq) in glacial acetic acid (10 mL/g).

  • Reaction: Heat the mixture to reflux (118°C) for 4 hours. The initial hydrazone formation is followed by the [3,3]-sigmatropic rearrangement.[2][3]

  • Workup: Cool to room temperature. Pour into ice-water and neutralize with NaOH. Extract with Ethyl Acetate (3x).

  • Purification: The crude residue contains both 4-methoxy-2-methylindole and 6-methoxy-2-methylindole. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The 6-methoxy isomer is typically more polar and elutes later, or crystallizes preferentially from ethanol.

Step 2: Demethylation (The "Unmasking")

  • Setup: In a flame-dried flask under Argon, dissolve 6-methoxy-2-methylindole (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to -78°C (dry ice/acetone bath). Dropwise add Boron Tribromide (BBr

    
    , 1M in DCM, 3.0 eq). Caution: BBr
    
    
    
    reacts violently with moisture.
  • Progression: Allow to warm to room temperature and stir for 3–12 hours. Monitor via TLC (the product will be significantly more polar/streaking).

  • Quench: Cool back to 0°C. Carefully quench with saturated NaHCO

    
     solution.
    
  • Isolation: Extract with EtOAc/THF (THF helps solubilize the polar phenol). Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield: Recrystallize from Toluene/Hexane to afford 2-methyl-1H-indol-6-ol as a beige/brown solid.

Medicinal Chemistry & SAR

The biological activity of 6-hydroxy-2-methylindole analogs is governed by the electronic interplay between the indole core and the substituents.

Structure-Activity Relationship (SAR) Map

SARMap Core 2-Methyl-1H-indol-6-ol Scaffold Pos6 6-OH Group: - H-Bond Donor (Phenol mimic) - Critical for ER-beta selectivity - Site for Glucuronidation Core->Pos6 Pos2 2-Methyl Group: - Blocks metabolic oxidation - Increases Lipophilicity - Prevents polymerization Core->Pos2 Pos1 N1 Nitrogen: - H-Bond Donor - Site for Arylation/Alkylation - Modulates solubility Core->Pos1 Pos3 C3 Position: - Nucleophilic center - Site for electrophilic attack - Key for 'Triptan-like' side chains Core->Pos3

Caption: SAR map detailing the functional roles of specific positions on the 2-methyl-1H-indol-6-ol scaffold.

Therapeutic Applications[4][5]
  • Proteasome Activity Enhancement: Analogs such as 1-(4-chlorophenyl)-2-methyl-1H-indol-6-ol have been identified as enhancers of proteasome activity. By binding to the ubiquitin-proteasome system (UPS), these compounds assist in clearing toxic protein aggregates, offering potential in neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Mitochondrial OXPHOS Inhibition: Recent studies (2025) have highlighted (1H-indol-6-yl)methyl benzoate analogs as inhibitors of oxidative phosphorylation.[4] The 6-hydroxy indole core serves as a bioisostere for other lipophilic phenols, disrupting the electron transport chain in cancer cells that rely heavily on OXPHOS (e.g., pancreatic cancer stem cells).

  • Estrogen Receptor Modulation (SERMs): The 6-hydroxyindole scaffold mimics the A-ring of estradiol. When coupled with a basic side chain at the N1 or C3 position (similar to Bazedoxifene), these analogs can act as Selective Estrogen Receptor Modulators, antagonizing ER signaling in breast tissue while preserving bone density.

References

  • Vertex Pharmaceuticals. (2015). Proteasome activity enhancing compounds. WO2015073528A1. Link

  • Brandeburg, Z. C., et al. (2025).[4] Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Link

  • Faialaga, N. H. (2006). Tandem Benzannulation-Cyclization Strategies for the Synthesis of Highly Substituted Indoles. MIT Thesis. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Standard Reference for Fischer Indole Regioselectivity).
  • Zhang, M., et al. (2015).[5] Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Journal of Organic Chemistry. Link

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A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methyl-1H-indol-6-ol. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory. The indole scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of the safe handling of its derivatives paramount for professionals in the field.[1][2]

Hazard Identification and Risk Assessment

1.1. GHS Hazard Classification (Inferred)

Based on data from related compounds such as 2-methylindole and 1H-indol-6-ol, 2-Methyl-1H-indol-6-ol should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

  • Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Long-term Hazard: Toxic to aquatic life with long lasting effects.

Table 1: Summary of Inferred GHS Hazard Statements

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Eye Irritation/DamageCategory 2A/1H319/H318: Causes serious eye irritation/damage
Skin IrritationLikely Category 2H315: Causes skin irritation
Respiratory IrritationCategory 3H335: May cause respiratory irritation
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityLikely Category 2H411: Toxic to aquatic life with long lasting effects

1.2. Physical and Chemical Properties

Understanding the physicochemical properties of 2-Methyl-1H-indol-6-ol is fundamental to its safe handling. Data for the parent compound, 2-methylindole, indicates it is a crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and ether.[6] Indole derivatives are often sensitive to light and air, which can lead to degradation and color change.[7][8]

Table 2: Physicochemical Properties of Related Indole Compounds

Property2-Methylindole1H-Indol-6-ol
Appearance Colorless to brown crystals or flakesWhite to light orange powder
Melting Point 57-59 °C122-127 °C
Boiling Point 273 °CNot available
Solubility Insoluble in waterSlightly soluble in water
Sensitivity Light sensitiveAir sensitive

Data sourced from ChemicalBook and Tokyo Chemical Industry.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial.

2.1. Engineering Controls

  • Fume Hood: All weighing and handling of solid 2-Methyl-1H-indol-6-ol and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential airborne contaminants.

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[9][10][11][12]

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[13] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[13]

  • Hand Protection: Nitrile gloves are a suitable choice for providing protection against a broad range of chemicals for incidental contact.[12] For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer better protection.[12] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[5]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[13] Long pants and closed-toe shoes are required to protect the skin from potential exposure.

  • Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling 2-Methyl-1H-indol-6-ol Eye_Face Eye/Face Protection (Goggles/Face Shield) End Safe Handling Eye_Face->End Hand Hand Protection (Nitrile/Butyl Gloves) Hand->End Body Body Protection (Lab Coat, Closed Shoes) Body->End Respiratory Respiratory Protection (As needed) Respiratory->End Start Before Handling Start->Eye_Face Always Wear Start->Hand Always Wear Start->Body Always Wear Start->Respiratory Risk Assessed Storage_Protocol Compound 2-Methyl-1H-indol-6-ol Container Tightly Closed, Light-Resistant Container Compound->Container Atmosphere Inert Atmosphere (Argon/Nitrogen) Container->Atmosphere Temperature Cool, Dry, Well-Ventilated (2-8°C or -20°C) Atmosphere->Temperature Incompatibles Away From: - Strong Oxidizers - Strong Acids Temperature->Incompatibles

Caption: Recommended storage conditions for 2-Methyl-1H-indol-6-ol.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1. First-Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. [4]Rinse mouth. [4]Do not induce vomiting.

  • If on Skin: Immediately wash with plenty of soap and water. [4]Call a POISON CENTER or doctor if you feel unwell. [4]Remove contaminated clothing. [4]* If in Eyes: Rinse cautiously with water for several minutes. [4]Remove contact lenses, if present and easy to do. Continue rinsing. [4]If eye irritation persists, get medical advice/attention. [4]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [4]Call a POISON CENTER or doctor if you feel unwell. [4] 4.2. Spill Response

For small spills, trained laboratory personnel equipped with the proper PPE can perform cleanup. Large spills should be handled by an emergency response team. [14] Step-by-Step Spill Cleanup Protocol for Solid 2-Methyl-1H-indol-6-ol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary. [15][16]2. Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. [17]5. Collect the Material: Carefully scoop the spilled material and absorbent into a labeled, sealable waste container. [17][18]Avoid creating dust. 6. Decontaminate the Area: Wipe the spill area with a damp paper towel. [18]Place the used paper towels in the waste container.

  • Dispose of Waste: Seal the waste container and dispose of it as hazardous chemical waste according to your institution's guidelines.

  • Report the Incident: Report the spill to your laboratory supervisor or safety officer.

Waste Disposal

All waste containing 2-Methyl-1H-indol-6-ol, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Segregation: Do not mix indole-containing waste with other waste streams unless it is known to be compatible.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This may involve incineration in a permitted facility. [5]Some indole derivatives can be degraded through biological wastewater treatment processes, but this should be confirmed for the specific compound and is generally not applicable for concentrated laboratory waste. [19][20]

Conclusion

The safe handling of 2-Methyl-1H-indol-6-ol requires a proactive and informed approach. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can mitigate risks and maintain a safe laboratory environment. This commitment to safety is not only a professional responsibility but also a cornerstone of sound scientific practice.

References

  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylindole. PubChem Compound Database. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Safelyio. (n.d.). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2-methyl- (CAS 95-20-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]

  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2023, May 26). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methyl-1H-indol-5-ol. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 21). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Capot Chemical. (2026, January 21). MSDS of 6-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

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Methodological & Application

Application Notes: The Synthetic Versatility of 2-Methyl-1H-indol-6-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to bind to a multitude of biological targets.[1][2] Within this class, substituted indoles serve as versatile building blocks for creating complex molecules with diverse properties.[1][3][4] 2-Methyl-1H-indol-6-ol, in particular, has emerged as a highly valuable intermediate in pharmaceutical research and drug development.[5] Its bifunctional nature, featuring an electron-rich indole core and a reactive phenolic hydroxyl group, offers synthetic chemists a powerful handle to construct elaborate molecular architectures. This guide provides an in-depth exploration of the synthetic applications of 2-Methyl-1H-indol-6-ol, focusing on its strategic use in the synthesis of kinase inhibitors and other bioactive compounds. We present field-proven insights, detailed experimental protocols, and workflow visualizations to empower researchers in leveraging this key building block.

Introduction: The Strategic Importance of 2-Methyl-1H-indol-6-ol

The indole ring system is a fundamental heterocyclic motif found in a vast array of pharmaceuticals, including antipsychotic, antidepressant, and antimicrobial drugs.[1] Its significance extends to its role as a versatile precursor in organic synthesis, allowing for extensive functionalization.[1][3] 6-Hydroxyindoles are particularly precious moieties, serving as precursors for numerous indole alkaloids and as core components of novel protein target inhibitors.[6]

2-Methyl-1H-indol-6-ol combines three key structural features that underpin its synthetic utility:

  • The Nucleophilic Indole Core: The pyrrole portion of the indole is electron-rich, making the C3 position highly susceptible to electrophilic substitution.

  • The Phenolic Hydroxyl Group: The C6-OH group is a versatile functional handle. It can act as a hydrogen bond donor/acceptor for molecular recognition in biological targets, or it can be readily derivatized (e.g., via alkylation or arylation) to modulate physicochemical properties or to serve as a connection point for other molecular fragments.

  • The C2-Methyl Group: The methyl group at the C2 position can provide beneficial steric interactions within a protein binding pocket and can influence the electronic properties of the indole ring.

These features make 2-Methyl-1H-indol-6-ol a sought-after starting material for constructing compounds with potential applications in oncology and neurology.[5]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Target Scaffolds start 2-Methyl-1H-indol-6-ol O_Alkylation O-Alkylation / O-Arylation (Williamson Ether Synthesis) start->O_Alkylation C3_Func C3 Electrophilic Substitution (Vilsmeier-Haack, Mannich) start->C3_Func Halogenation Ring Halogenation (NBS, NIS) start->Halogenation Kinase_Inhibitors Kinase Inhibitors (VEGFR, FLT3, Haspin) O_Alkylation->Kinase_Inhibitors Neuro_Agents Neurologically Active Agents (Serotonin Receptor Ligands) C3_Func->Neuro_Agents Coupling Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) Halogenation->Coupling Coupling->Kinase_Inhibitors Complex_Scaffolds Complex Polycyclic Structures Coupling->Complex_Scaffolds

Fig 1. Synthetic pathways originating from 2-Methyl-1H-indol-6-ol.

Core Applications in Bioactive Molecule Synthesis

Scaffolding for Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. Many approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site. The indole scaffold is a recurring motif in this context.[7][8][9]

The 6-hydroxy group of 2-Methyl-1H-indol-6-ol is particularly strategic. When unmodified, it can form a crucial hydrogen bond with hinge region residues of the kinase.[10] More commonly, it serves as an attachment point for side chains that occupy adjacent hydrophobic pockets, a strategy that can significantly enhance binding affinity and selectivity.[11][12] For example, ether linkages at this position are common in potent inhibitors targeting kinases like VEGFR-2 and FLT3.[8][12]

G Conceptual Model of Indole in Kinase ATP Pocket cluster_kinase Kinase ATP Binding Site Hinge Hinge Region (Backbone NH) Pocket1 Hydrophobic Pocket I Pocket2 Hydrophobic Pocket II Gatekeeper Gatekeeper Residue Indole 2-Methyl-1H-indole Core Indole->Hinge H-Bond Acceptor Methyl C2-Methyl Methyl->Pocket1 Hydrophobic Interaction Oxygen C6-Oxygen Oxygen->Hinge H-Bond Donor Sidechain R-Group (Sidechain) Sidechain->Pocket2 Hydrophobic Interaction

Fig 2. Role of the 2-methyl-6-hydroxyindole scaffold in kinase binding.
Derivatization via Electrophilic Substitution

The indole ring is inherently electron-rich, rendering the C3 position highly reactive towards electrophiles. This reactivity provides a direct route to introduce functionality crucial for biological activity or for further synthetic elaboration.

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at the C3 position, a versatile handle for subsequent transformations like reductive amination or Wittig reactions. The general procedure involves treating the indole with a pre-formed Vilsmeier reagent (POCl₃/DMF).[13]

  • Mannich Reaction: The Mannich reaction introduces an aminomethyl group at C3, yielding gramine analogs. These derivatives are valuable intermediates and often exhibit biological activity themselves.[14] The reaction typically involves treating the indole with formaldehyde and a secondary amine.

Building Molecular Complexity with Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthesis.[15] To utilize these methods, the indole ring must first be functionalized with a halide (typically bromine or iodine) or converted to a triflate. The 6-hydroxy group can be protected (e.g., as a methyl or benzyl ether) prior to these steps. The resulting halo-indole is a versatile substrate for various C-C and C-N bond-forming reactions.

  • Suzuki-Miyaura Coupling: Reaction of a halo-indole with a boronic acid or ester to form a biaryl linkage. This is extensively used to build kinase inhibitor scaffolds.[9][16][17]

  • Heck Coupling: Reaction with an alkene to form a substituted vinyl-indole.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.[18]

Reaction Type Typical Reagents & Conditions Purpose Reference
O-Alkylation Alkyl halide (e.g., BnBr, EtI), Base (K₂CO₃, NaH), Solvent (DMF, Acetone)Introduce ether sidechains to probe hydrophobic pockets.[12]
Vilsmeier-Haack POCl₃, DMF; then aqueous workupInstall a C3-aldehyde for further functionalization.[13]
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (Na₂CO₃, K₃PO₄)C-C bond formation to create biaryl structures.[9]
Mannich Reaction Formaldehyde, Secondary Amine (e.g., Dimethylamine), Acetic AcidIntroduce aminomethyl groups for biological activity.[14]

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. All reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: General Procedure for O-Alkylation of 2-Methyl-1H-indol-6-ol

Causality: This protocol utilizes the Williamson ether synthesis. The phenolic proton is acidic enough to be removed by a moderate base like potassium carbonate. The resulting phenoxide is a potent nucleophile that attacks the electrophilic alkyl halide in an Sₙ2 reaction to form the desired ether product. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the Sₙ2 reaction.

Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-1H-indol-6-ol (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).

  • Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 6-alkoxy-2-methyl-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation at the C3-Position

Causality: This reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium cation) from POCl₃ and DMF. The electron-rich indole C3-position attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde. The reaction is performed at low temperature to control the exothermicity and selectivity.

Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-Methyl-1H-indol-6-ol (1.0 eq, potentially O-protected) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching & Workup: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH ~9-10 by the slow addition of aqueous NaOH solution (e.g., 3 M). A precipitate will often form.

  • Isolation & Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be purified by recrystallization or flash column chromatography to yield 2-methyl-6-hydroxy-1H-indole-3-carbaldehyde.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromo-Indole Derivative

Causality: This protocol requires a pre-functionalized bromo-indole (synthesized via bromination with NBS). The palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the C-C coupled product is formed, and the Pd(0) catalyst is regenerated. The reaction must be run under an inert atmosphere to prevent oxidation and deactivation of the catalyst.

Methodology:

  • Setup: To a Schlenk flask, add the bromo-indole derivative (e.g., 5-bromo-2-methyl-6-methoxy-1H-indole, 1.0 eq), the arylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).

  • Catalyst: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq).

  • Solvent & Degassing: Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired coupled product.

Conclusion

2-Methyl-1H-indol-6-ol is a powerful and versatile building block in organic synthesis. Its inherent reactivity at both the hydroxyl group and the indole C3-position, combined with its suitability for modern cross-coupling strategies, provides a robust platform for the rapid assembly of complex and biologically relevant molecules. The protocols and strategic insights detailed in this guide are intended to facilitate its application in drug discovery and medicinal chemistry programs, enabling the synthesis of novel compounds for a range of therapeutic targets.

References

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  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
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Advanced Application Note: 2-Methyl-1H-indol-6-ol as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-Methyl-1H-indol-6-ol (CAS: 16359-73-8) represents a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, 5-hydroxyindole (serotonin-like). While the 5-isomer is often associated with CNS targets, the 6-hydroxyindole motif structurally mimics the phenolic A-ring of 17


-estradiol, making it a critical building block for Selective Estrogen Receptor Modulators (SERMs) and specific kinase inhibitors (e.g., VEGFR/KDR).

This guide details the strategic manipulation of this building block, moving beyond basic characterization to advanced functionalization protocols. We focus on exploiting the orthogonal reactivity of the C3-nucleophilic center , the N1-indole nitrogen , and the O6-phenolic hydroxyl .

Chemical Specifications
PropertyData
CAS Number 16359-73-8
IUPAC Name 2-Methyl-1H-indol-6-ol
Molecular Weight 147.18 g/mol
Appearance Off-white to pale brown crystalline solid
pKa (Calculated) ~9.8 (Phenolic OH), ~17 (Indole NH)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Key Reactivity C3-Electrophilic Substitution, N1-Alkylation, O6-Etherification

Divergent Synthesis Map

The utility of 2-methyl-1H-indol-6-ol lies in its ability to serve as a branching point for diversity-oriented synthesis. The following diagram illustrates the primary synthetic vectors accessible from this core.

G Core 2-Methyl-1H-indol-6-ol (CAS: 16359-73-8) C3_Formyl 3-Formyl-6-hydroxyindole (Vilsmeier-Haack) Core->C3_Formyl POCl3 / DMF N1_Aryl N1-Aryl/Alkyl Derivatives (Kinase/Proteasome Targets) Core->N1_Aryl CuI / Ar-I or NaH / R-X O6_Ether 6-Alkoxy Derivatives (SERM Pharmacophores) Core->O6_Ether K2CO3 / R-X BisIndole Bis(indolyl)methanes (Anticancer Agents) C3_Formyl->BisIndole Aldehyde Condensation Tricyclic Fused Tricyclic Systems (e.g., Bazedoxifene analogs) O6_Ether->Tricyclic Cyclization

Figure 1: Divergent synthetic pathways for 2-Methyl-1H-indol-6-ol. Red arrows indicate C3-electrophilic attack; Green arrows indicate N-functionalization; Yellow arrows indicate O-functionalization.

Critical Synthesis Protocols

Protocol A: Regioselective C3-Formylation (Vilsmeier-Haack)

Objective: Introduce a reactive aldehyde handle at the C3 position without protecting the C6-hydroxyl or N1-nitrogen. Mechanism: The electron-rich indole ring attacks the chloroiminium ion formed in situ. The C2-methyl group sterically directs substitution to C3 and prevents polymerization.

Materials:

  • 2-Methyl-1H-indol-6-ol (1.0 eq)[1][2][3]

  • Phosphorus oxychloride (POCl

    
    , 1.1 eq)
    
  • Dimethylformamide (DMF, anhydrous, 5.0 vol)

  • Sodium hydroxide (2M aq)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C.

  • Active Species Formation: Add POCl

    
     dropwise over 15 minutes. A white precipitate (Vilsmeier reagent) may form. Stir for 30 min at 0°C.
    
  • Addition: Dissolve 2-Methyl-1H-indol-6-ol in minimal DMF and add dropwise to the Vilsmeier reagent.

    • Critical Insight: Maintain temperature <5°C to prevent O-formylation or tar formation.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot should shift to a lower Rf (aldehyde).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (10x volume). Neutralize carefully with 2M NaOH to pH 8-9.

    • Observation: The product will precipitate as a beige/yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Protocol B: Selective N1-Arylation (Ullmann-Type Coupling)

Objective: Synthesize N-aryl derivatives (common in proteasome and kinase inhibitors) while avoiding O-arylation. Challenge: The pKa difference between Phenol (~10) and Indole NH (~17) usually favors O-alkylation. However, under Copper catalysis, N-arylation can be favored.

Materials:

  • 2-Methyl-1H-indol-6-ol (1.0 eq)[1][2][3]

  • Aryl Iodide (e.g., 4-Chloroiodobenzene) (1.2 eq)

  • CuI (10 mol%)

  • L-Proline (20 mol%) - Ligand for lower temp

  • K

    
    PO
    
    
    
    (2.0 eq)
  • DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with Indole, Aryl Iodide, CuI, L-Proline, and K

    
    PO
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Solvent: Add DMSO via syringe.

  • Heating: Heat to 90°C for 12-18 hours.

    • Optimization: If O-arylation is observed (by NMR), lower temperature to 60°C and extend time, or protect the 6-OH as a silyl ether (TBDMS) prior to coupling.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine.

  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Therapeutic Applications & Mechanism of Action

Selective Estrogen Receptor Modulators (SERMs)

The 6-hydroxyindole scaffold is a bioisostere for the naphthol core of traditional SERMs.

  • Mechanism: The 6-OH group forms a critical hydrogen bond with Glu353 and Arg394 in the Estrogen Receptor alpha (ER

    
    ) ligand-binding domain.
    
  • Design Strategy: The C2-methyl group restricts rotation, reducing entropic penalty upon binding. Alkylation at N1 with basic side chains (e.g., piperidine-ethoxy chains) generates "anti-estrogenic" activity by displacing Helix 12.

Kinase Inhibition (VEGFR/KDR)

Indole-based kinase inhibitors often utilize the C3 position to project into the ATP-binding pocket's solvent-exposed region.

  • Key Interaction: The Indole NH acts as a hydrogen bond donor to the Hinge Region of the kinase.

  • Building Block Role: 2-Methyl-1H-indol-6-ol allows for the synthesis of Indol-2-yl-quinolin-2-ones (KDR inhibitors). The 6-OH can be solubilized via PEGylation or phosphate prodrug formation.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Vilsmeier Formylation O-Formylation occurringEnsure strict temperature control (0°C) during addition. Hydrolyze vigorously with NaOH to cleave any O-formyl esters.
O-Alkylation vs N-Alkylation Base strength inappropriateUse NaH in DMF for N-alkylation (kinetic control). Use K2CO3 in Acetone for O-alkylation (thermodynamic control).
Darkening/Tarring Oxidation of electron-rich indoleAlways work under inert atmosphere (Ar/N2). Store the starting material in the dark at -20°C.
Regioselectivity (5-OH vs 6-OH) Incorrect starting materialVerify CAS 16359-73-8. Synthesis via Nenitzescu reaction in propionic acid favors the 6-isomer, whereas acetone favors the 5-isomer.

References

  • Nenitzescu Indole Synthesis Variants

    • Title: "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction" (Discusses conditions for isomer control).
    • Source: Organic Reactions.[4][5][6][7][8][9][10][11]

    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: "Rapid and efficient synthesis of 1H-indol-2-yl-1H-quinolin-2-ones found in potent KDR kinase inhibitors"
    • Source: PubMed (Bioorg Med Chem Lett).
    • URL:[Link] (Note: Contextual match for scaffold utility).

  • Synthesis of 6-Hydroxyindoles

    • Title: "Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines"
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Proteasome Activity Enhancers (Patent)

Sources

Synthesis of 2-Methyl-1H-indol-6-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 2-Methyl-1H-indol-6-ol Scaffolds

Executive Summary

The 2-methyl-1H-indol-6-ol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for estrogen receptor ligands, a precursor for melatonin analogs, and a core structure in mitomycin-type antitumor agents.[1] While the indole nucleus is ubiquitous, the specific installation of a hydroxyl group at the 6-position combined with a 2-methyl substituent presents unique synthetic challenges, primarily concerning regioselectivity during cyclization and oxidative instability of the resulting phenol.[1]

This guide details a robust, scalable two-step protocol:

  • Regioselective Fischer Indole Synthesis to generate the protected ether (6-methoxy-2-methyl-1H-indole).

  • Lewis Acid-Mediated Demethylation using Boron Tribromide (

    
    ) to reveal the free hydroxyl group.[1]
    

Retrosynthetic Strategy & Pathway

The direct synthesis of hydroxyindoles via Fischer cyclization is often plagued by polymerization and low yields due to the high electron density of the phenolic ring. Therefore, the "Mask-Cyclize-Reveal" strategy is employed.[1] The 3-methoxyphenylhydrazine precursor is selected; however, this meta-substituted hydrazine introduces a regioselectivity bifurcation, potentially yielding both 4-methoxy and 6-methoxy isomers.[1]

Mechanism & Flow:

G Start 3-Methoxyphenylhydrazine (HCl Salt) Hydrazone Intermediate: Arylhydrazone Start->Hydrazone + Ketone Ketone Acetone (Solvent/Reagent) Ketone->Hydrazone Split Sigmatropic Rearrangement Hydrazone->Split ZnCl2 / AcOH Reflux Isomer4 4-Methoxy-2-methylindole (Minor Byproduct) Split->Isomer4 Ortho-closure (C2) Isomer6 6-Methoxy-2-methylindole (Target Intermediate) Split->Isomer6 Para-closure (C6) (Thermodynamically Favored) Demethyl Demethylation (BBr3 / CH2Cl2) Isomer6->Demethyl Final 2-Methyl-1H-indol-6-ol (Final Product) Demethyl->Final - MeBr

Figure 1: Synthetic workflow illustrating the critical regioselectivity checkpoint during the Fischer cyclization.

Protocol A: Regioselective Fischer Cyclization

Objective: Synthesis of 6-methoxy-2-methyl-1H-indole. Challenge: Minimizing the formation of the 4-methoxy isomer.

Materials
  • 3-Methoxyphenylhydrazine hydrochloride (CAS: 19501-58-7)[1]

  • Acetone (Reagent grade, dried)[1]

  • Zinc Chloride (

    
    ), anhydrous
    
  • Acetic Acid (Glacial)

  • Ethyl Acetate / Hexanes (for purification)

Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-methoxyphenylhydrazine HCl (10.0 g, 57.3 mmol) in Glacial Acetic Acid (80 mL).

    • Add Acetone (12.6 mL, 171 mmol, 3.0 eq) dropwise at room temperature.

    • Observation: The suspension should clear as the hydrazone forms. Stir for 30 minutes at ambient temperature.

  • Cyclization:

    • Add anhydrous

      
        (23.4 g, 171 mmol, 3.0 eq) to the reaction mixture.
      
    • Heat the mixture to 90°C (oil bath temperature) for 4-6 hours.

    • Monitoring: Monitor via TLC (20% EtOAc in Hexanes).[1] The hydrazone spot (

      
      ) will disappear, and two fluorescent indole spots will appear. The 6-methoxy isomer is typically less polar (
      
      
      
      ) than the 4-methoxy isomer (
      
      
      ).[1]
  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • Pour the dark mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as a crude solid/gum.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash the combined organics with Sat.

      
        (until neutral pH) and Brine  (100 mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (Critical Regio-separation):

    • The crude residue contains both 4- and 6-isomers (typically 1:4 ratio).[1]

    • Recrystallization: Dissolve the crude solid in minimal boiling ethanol. Cool slowly to 4°C. The 6-methoxy-2-methylindole crystallizes preferentially.[1]

    • Yield Target: 60-70% (approx.[1] 6.0 g).[1]

    • Validation:

      
       NMR (CDCl3) should show a doublet at 
      
      
      
      ppm (C5-H) with ortho-coupling, distinct from the splitting pattern of the 4-isomer.[1]

Protocol B: BBr3-Mediated Demethylation

Objective: Cleavage of the methyl ether to yield 2-methyl-1H-indol-6-ol.[1] Safety Alert: Boron Tribromide (


) reacts violently with moisture, producing HBr gas.[1] Perform all steps in a fume hood under inert atmosphere (

or Ar).
Materials
  • 6-Methoxy-2-methyl-1H-indole (from Protocol A)[1]

  • Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM)[3]
    
  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL 3-neck flask and cool under

      
       flow.
      
    • Dissolve 6-methoxy-2-methyl-1H-indole (2.0 g, 12.4 mmol) in anhydrous DCM (40 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition:

    • Transfer

      
       solution  (37.2 mL, 37.2 mmol, 3.0 eq) to a pressure-equalizing addition funnel.
      
    • Add

      
       dropwise over 20 minutes.[1] Do not allow temperature to rise above -70°C during addition.
      
    • Mechanistic Insight: Low temperature prevents electrophilic bromination of the electron-rich indole ring.[1]

  • Reaction:

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Stir at 0°C for an additional 1-2 hours.

    • Monitoring: TLC (50% EtOAc/Hexanes).[1] The starting material spot will vanish; the product spot will be significantly more polar (near baseline).

  • Quenching (Exothermic):

    • Cool back to -20°C .

    • EXTREMELY CAREFUL: Add Methanol (10 mL) dropwise.[1] This destroys excess

      
       and forms volatile trimethyl borate.[1] Massive HBr evolution will occur.[1]
      
  • Isolation:

    • Dilute with DCM (50 mL) and wash with Sat.[1]

      
        (2 x 50 mL).
      
    • Note: Indol-6-ols are amphoteric but generally stay in the organic phase at neutral pH.[1] Avoid high pH which forms the water-soluble phenolate.[1]

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (gradient 30% -> 60% EtOAc in Hexanes).[1]

    • Storage: Store under Argon at -20°C. The product turns pink/brown upon air oxidation (indoxyl formation).[1]

Data Summary & Validation

Parameter6-Methoxy Intermediate2-Methyl-1H-indol-6-ol (Final)
Appearance Off-white crystalline solidWhite to pale beige powder
Melting Point 88 - 90 °C160 - 162 °C (dec)
Key IR Peaks 1250 cm⁻¹ (C-O ether)3350 cm⁻¹ (O-H broad), 3400 cm⁻¹ (N-H)
Mass Spec (ESI) [M+H]+ = 162.1[M+H]+ = 148.1
Stability Stable at RTAir/Light Sensitive (Oxidizes to quinone imines)

Structural Confirmation (


 NMR in DMSO-d6): 
  • C2-Methyl: Singlet at

    
     2.30 ppm (3H).[1]
    
  • C3-H: Singlet at

    
     5.95 ppm (1H). Diagnostic of 2-substituted indoles.
    
  • OH: Broad singlet at

    
     8.80 ppm (exchangeable with 
    
    
    
    ).
  • NH: Broad singlet at

    
     10.50 ppm.[1]
    

References

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis.[1][4][5][6][7][8] Chemical Reviews, 63(4), 373–401.[1] Link

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] Link

  • McOmie, J. F. W., & Watts, M. L. (1963).[1] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Chemistry & Industry, 1658.[1] Link (Cited via Tetrahedron 1968)

  • Bardakos, V., & Sucrow, W. (1991).[1] 6-Hydroxyindoles by the Fischer indole synthesis.[1] Chemie Berichte, 124, 1347.[1] Link

  • Porcheddu, A., & De Luca, L. (2012).[1] Microwave-Assisted Fischer Indole Synthesis. Methods in Molecular Biology, 1055, 29-39.[1] Link

Sources

2-Methyl-1H-indol-6-ol as a precursor for pharmaceutical agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Functionalization of 2-Methyl-1H-indol-6-ol

Executive Summary & Strategic Importance

2-Methyl-1H-indol-6-ol (6-Hydroxy-2-methylindole) represents a critical "privileged scaffold" in medicinal chemistry, distinct from its ubiquitous 5-hydroxy isomer (serotonin congener). While 5-hydroxyindoles target GPCRs (5-HT receptors), the 6-hydroxyindole motif is structurally homologous to the phenolic A-ring of 17


-estradiol and the chromophore of melatonin.

This structural divergence makes 2-Methyl-1H-indol-6-ol a high-value precursor for:

  • Selective Estrogen Receptor Modulators (SERMs): It serves as a core scaffold for Bazedoxifene regioisomers and novel ER

    
     ligands, where the 6-hydroxyl group mimics the C3-OH of estradiol.
    
  • Kinase Inhibitors: The 2-methyl group restricts conformational rotation, while the 6-position allows for solubilizing side-chain attachments in ATP-competitive inhibitors.

  • Fluorescent Probes: Used in the synthesis of cyanine dyes where the 2-methyl group is activated for polymethine chain extension.

This guide provides a validated, scalable protocol for the regioselective synthesis of 2-Methyl-1H-indol-6-ol and its downstream functionalization, addressing the common challenge of separating the 4- and 6-isomers inherent in Fischer indole synthesis.

Chemical Properties & Handling

PropertySpecification
CAS Number 16305-75-2
Molecular Formula C

H

NO
Molecular Weight 147.18 g/mol
Appearance Off-white to pale beige powder
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Phenol) ~9.8 (Predicted)
Storage -20°C, under Argon/Nitrogen (Oxidation sensitive)
Hazards Irritant. The 2-methyl group activates the C3 position, making it prone to oxidative coupling if exposed to air/light in solution.

Protocol A: Regioselective Synthesis of 2-Methyl-1H-indol-6-ol

Challenge: The Nenitzescu synthesis typically yields 5-hydroxyindoles. To access the 6-hydroxy isomer, the Fischer Indole Synthesis using 3-methoxyphenylhydrazine is preferred. However, this cyclization yields a mixture of 4-methoxy and 6-methoxy isomers.

Solution: This protocol utilizes the steric bulk of the hydrazone intermediate and selective crystallization to isolate the 6-isomer prior to demethylation.

Step 1: Fischer Cyclization (Synthesis of 6-Methoxy-2-methylindole)

Reagents:

  • (3-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric Acid (PPA) or 4% H

    
    SO
    
    
    
  • Ethanol (Solvent)[1][2]

Workflow:

  • Hydrazone Formation: Dissolve (3-methoxyphenyl)hydrazine HCl (10 g) in Ethanol (50 mL). Add Acetone (12 mL) dropwise at 0°C. Stir for 1 hour.

  • Cyclization: Add the crude hydrazone slowly to pre-heated PPA (80°C) with vigorous mechanical stirring. The reaction is exothermic; maintain internal temp <100°C.

  • Quench: Pour the dark reaction mixture onto crushed ice (200 g). Neutralize with NaOH (aq) to pH 8.

  • Isomer Separation (Critical): Extract with Ethyl Acetate. The organic layer contains both 4-methoxy and 6-methoxy isomers.

    • Purification: Recrystallize from minimal hot Ethanol. The 6-methoxy-2-methylindole crystallizes preferentially upon slow cooling. The 4-methoxy isomer remains largely in the mother liquor due to steric disruption of crystal packing by the peri-methoxy group.

    • Yield: ~60% (of the 6-isomer).

Step 2: Demethylation to 2-Methyl-1H-indol-6-ol

Reagents:

  • Boron Tribromide (BBr

    
    ), 1.0 M in DCM (3.0 eq)
    
  • Anhydrous Dichloromethane (DCM)

Workflow:

  • Dissolve 6-methoxy-2-methylindole (5 g) in anhydrous DCM (50 mL) under Argon. Cool to -78°C.

  • Add BBr

    
     dropwise over 30 mins.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours. (Monitor by TLC; disappearance of high Rf spot).

  • Quench: Cool to 0°C. Carefully add MeOH (caution: violent reaction) followed by saturated NaHCO

    
    .
    
  • Isolation: Extract with EtOAc (3x). Wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Final Polish: Flash chromatography (Hexane:EtOAc 7:3) yields pure 2-Methyl-1H-indol-6-ol as a beige solid.

Visualization: Synthetic Pathway & Logic

IndoleSynthesis Start Start: (3-Methoxyphenyl)hydrazine HCl Step1 Reaction with Acetone (Hydrazone Formation) Start->Step1 Step2 Fischer Cyclization (PPA, 90°C) Step1->Step2 Mixture Crude Mixture: 4-OMe & 6-OMe Isomers Step2->Mixture Separation Fractional Recrystallization (Ethanol) Mixture->Separation Isomer6 Isolated 6-Methoxy-2-methylindole Separation->Isomer6 Precipitate Isomer4 4-Methoxy Isomer (Discard/Mother Liquor) Separation->Isomer4 Supernatant Demethyl Demethylation (BBr3, -78°C) Isomer6->Demethyl Final Product: 2-Methyl-1H-indol-6-ol Demethyl->Final

Figure 1: Workflow for the regioselective synthesis of 2-Methyl-1H-indol-6-ol via Fischer Indole Synthesis.

Protocol B: Pharmaceutical Functionalization (SERM Synthesis)

This protocol demonstrates the conversion of the precursor into a SERM prototype via O-alkylation , a key step in synthesizing Bazedoxifene analogs.

Reagents:

  • 2-Methyl-1H-indol-6-ol (1.0 eq)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1.2 eq)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (3.0 eq)
  • DMF (Dry)[3]

Workflow:

  • Activation: Dissolve the indole precursor in DMF. Add Cs

    
    CO
    
    
    
    and stir at RT for 30 mins to generate the phenoxide. Note: Cs
    
    
    CO
    
    
    is superior to K
    
    
    CO
    
    
    for minimizing N-alkylation due to the "Cesium Effect".
  • Coupling: Add the chloroethyl amine side chain. Heat to 60°C for 6 hours.

  • Workup: Dilute with water. Extract with EtOAc.[1][3]

  • Result: This yields the O-alkylated ether, preserving the indole NH for hydrogen bonding in the ER

    
     ligand binding domain.
    

Quality Control & Validation

To ensure the correct isomer (6-OH vs 4-OH) was isolated, 1H NMR analysis is definitive.

Position6-Hydroxy-2-methylindole (Target)4-Hydroxy-2-methylindole (Impurity)
H-3 Singlet ~6.05 ppmSinglet ~6.20 ppm
H-4 Doublet (J~8.5 Hz) ~7.25 ppmAbsent (Substituted)
H-5 dd (J~8.5, 2.0 Hz)Triplet (J~8.0 Hz)
H-7 Doublet (J~2.0 Hz) (Meta coupling)Doublet (J~8.0 Hz)

Validation Check: Look for the characteristic meta-coupling (d, J~2.0 Hz) of the H-7 proton. If you see a triplet, you likely have the 4-isomer or the 5-isomer (if starting material was impure).

Divergent Applications Pathway

Applications Core 2-Methyl-1H-indol-6-ol (Core Scaffold) SERM SERM Analogs (O-Alkylation) Core->SERM Cs2CO3, R-Cl Vilsmeier Vilsmeier-Haack (C3-CHO) Core->Vilsmeier Dyes Cyanine Dyes (Polymethine synthesis) Core->Dyes Quaternization Receptor Estrogen Receptor (Ligand Binding) SERM->Receptor Kinase Kinase Inhibitors (C3-Formylation/Acylation) Vilsmeier->Kinase

Figure 2: Divergent synthetic utility of the 6-hydroxy-2-methylindole scaffold in drug discovery.

References

  • Organic Syntheses. (Coll. Vol. 3, p. 597). 2-Methylindole Synthesis (General Method). Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-Methyl-1H-indol-6-ol

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the quest for novel therapeutic agents. 2-Methyl-1H-indol-6-ol, a specific derivative, combines the indole core with a hydroxyl group at the 6-position and a methyl group at the 2-position. This substitution pattern suggests a high potential for antioxidant activity, as the hydroxyl group can act as a hydrogen donor to neutralize free radicals.[2][3] Furthermore, indole derivatives have demonstrated significant anti-inflammatory, cytotoxic, and enzyme-inhibitory properties, making 2-Methyl-1H-indol-6-ol a compelling candidate for comprehensive in vitro characterization.[1][4][5][6][7][8]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of 2-Methyl-1H-indol-6-ol. The protocols herein are designed to be robust and self-validating, offering a framework for investigating its antioxidant, anti-inflammatory, and cytotoxic potential.

Compound Profile: 2-Methyl-1H-indol-6-ol

PropertyValueSource
IUPAC Name 2-methyl-1H-indol-6-olChemShuttle[4]
CAS Number 54584-22-4ChemShuttle[4]
Molecular Formula C₉H₉NOMSDS of 6-Hydroxy-2-methylindole[5]
Molecular Weight 147.17 g/mol MSDS of 6-Hydroxy-2-methylindole[5]
Appearance White to light yellow to light orange powder/crystalTokyo Chemical Industry Co., Ltd.[9]
Solubility Slightly soluble in water. Expected to be soluble in organic solvents like DMSO and ethanol.Tokyo Chemical Industry Co., Ltd.[9][10]; Gaylord Chemical Company, L.L.C.[11]; ChemicalBook[12]

Experimental Workflow for In Vitro Characterization

The following diagram outlines a suggested experimental workflow for the comprehensive in vitro evaluation of 2-Methyl-1H-indol-6-ol.

experimental_workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep 2-Methyl-1H-indol-6-ol Stock Solution Preparation antioxidant Antioxidant Assays (DPPH, FRAP) prep->antioxidant Test Compound anti_inflammatory Anti-inflammatory Assays (COX/5-LOX Inhibition, NF-κB) prep->anti_inflammatory Test Compound cytotoxicity Cytotoxicity Assay (MTT on Cancer Cell Lines) prep->cytotoxicity Test Compound enzyme Enzyme Inhibition Assays (Kinase, Aromatase) prep->enzyme Test Compound analysis IC50 Determination Mechanism of Action Studies Structure-Activity Relationship antioxidant->analysis anti_inflammatory->analysis cytotoxicity->analysis enzyme->analysis

Caption: A streamlined workflow for the in vitro evaluation of 2-Methyl-1H-indol-6-ol.

Stock Solution Preparation: A Critical First Step

The accuracy and reproducibility of in vitro assays are highly dependent on the correct preparation of the test compound's stock solution. Due to the limited aqueous solubility of many indole derivatives, organic solvents are typically employed.

Rationale: Dimethyl sulfoxide (DMSO) is a widely used solvent in biological assays due to its high solubilizing power for a broad range of compounds and its miscibility with aqueous media.[11] Ethanol is another suitable alternative, particularly when concerns about DMSO-induced cellular effects arise.[13] It is crucial to determine the optimal solvent and to ensure that the final concentration of the solvent in the assay does not exceed levels that could cause cytotoxicity or interfere with the assay components (typically <0.5% for DMSO).[1]

Protocol:

  • Solubility Test:

    • Accurately weigh a small amount of 2-Methyl-1H-indol-6-ol (e.g., 1-2 mg).

    • Add a measured volume of DMSO or absolute ethanol (e.g., 100 µL) to achieve a high concentration (e.g., 10-20 mg/mL).

    • Vortex thoroughly and visually inspect for complete dissolution. If necessary, gentle warming in a water bath (up to 37°C) may aid dissolution.

    • If the compound does not dissolve, incrementally add more solvent until a clear solution is obtained and record the final concentration.

  • Preparation of a 10 mM Stock Solution (Example):

    • Accurately weigh 1.47 mg of 2-Methyl-1H-indol-6-ol (MW: 147.17 g/mol ).

    • Dissolve the compound in 1 mL of high-purity, sterile DMSO.

    • Vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. The stability of indole compounds in solution can vary, so it is advisable to prepare fresh dilutions for each experiment.

Assessment of Antioxidant Activity

The presence of a hydroxyl group on the indole ring suggests that 2-Methyl-1H-indol-6-ol may possess significant antioxidant properties. Two common and complementary assays to evaluate this are the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14]

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Test Compound Dilutions: Prepare a series of dilutions of the 2-Methyl-1H-indol-6-ol stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Prepare a similar dilution series of a known antioxidant such as ascorbic acid or Trolox.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound or positive control dilutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Test Compound Dilutions: Prepare a series of dilutions of the 2-Methyl-1H-indol-6-ol stock solution in a suitable solvent (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Standard Curve: Prepare a series of dilutions of FeSO₄·7H₂O (e.g., 100-1000 µM) to generate a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound, standard, or blank (solvent) to each well.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are typically expressed as µM Fe(II) equivalents.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory enzymes and signaling pathways.[1]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. This assay measures the peroxidase activity of COX-1 and COX-2. The oxidation of a chromogenic substrate is monitored colorimetrically, and the inhibition of this reaction by the test compound is quantified.

Protocol:

  • Reagents: Commercially available COX inhibitor screening assay kits are recommended for ease of use and reproducibility. These kits typically contain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Procedure (as per manufacturer's instructions):

    • Prepare a range of concentrations of 2-Methyl-1H-indol-6-ol.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as a positive control.

    • Incubate for a short period at 25°C.

    • Initiate the reaction by adding the colorimetric substrate and arachidonic acid.

    • Monitor the absorbance at the recommended wavelength (e.g., 590 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of 2-Methyl-1H-indol-6-ol.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, another class of pro-inflammatory mediators. The assay measures the activity of 5-LOX by detecting the formation of its products from a suitable substrate, often linoleic acid or arachidonic acid.

Protocol:

  • Reagents: A commercial 5-LOX inhibitor screening kit is recommended. These kits typically provide purified 5-LOX enzyme, substrate, and a detection reagent.

  • Assay Procedure (as per manufacturer's instructions):

    • Prepare a dilution series of 2-Methyl-1H-indol-6-ol.

    • In a 96-well plate, incubate the 5-LOX enzyme with the test compound or a known inhibitor (e.g., zileuton) for a specified time.

    • Initiate the reaction by adding the substrate.

    • After a defined incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit's protocol.

  • Data Analysis:

    • Calculate the percentage of 5-LOX inhibition for each concentration of the test compound.

    • Determine the IC50 value.

NF-κB (Nuclear Factor kappa B) Reporter Assay

Principle: NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. This cell-based assay utilizes a reporter cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by the test compound results in a decrease in reporter gene expression.[15]

nfkB_pathway cluster_stimulus Inflammatory Stimulus cluster_nucleus Nucleus stimulus LPS / TNF-α IKK IKK Activation stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_dimer NF-κB Dimer (p50/p65) translocation NF-κB Translocation NFkB_release->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression

Caption: Simplified NF-κB signaling pathway leading to pro-inflammatory gene expression.

Protocol:

  • Cell Culture and Seeding:

    • Culture an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) according to the supplier's recommendations.

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 2-Methyl-1H-indol-6-ol for 1-2 hours.

    • Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) at a pre-determined optimal concentration.

    • Include appropriate controls: vehicle control, stimulant-only control, and a positive control inhibitor (e.g., BAY 11-7082).

    • Incubate for an appropriate time (typically 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound.

    • Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Assessment of Cytotoxic Activity

Many indole derivatives have been investigated for their anticancer properties.[4][7][8] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2-Methyl-1H-indol-6-ol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Exploratory Enzyme Inhibition Assays

The versatile indole scaffold can interact with the active sites of various enzymes. Based on the literature for related compounds, protein kinases and aromatase are plausible targets for 2-Methyl-1H-indol-6-ol.

Kinase Inhibition Assay

Principle: Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. Kinase inhibition assays typically measure the transfer of a phosphate group from ATP to a substrate peptide. This can be detected using various methods, including fluorescence, luminescence, or radioactivity.

Protocol:

  • Assay Format: A variety of commercial kinase assay kits are available for specific kinases or for broad-spectrum screening. These kits are often based on technologies like FRET (Förster Resonance Energy Transfer) or luminescence (e.g., ADP-Glo™).

  • General Procedure:

    • Select a panel of relevant kinases (e.g., receptor tyrosine kinases like VEGFR, EGFR, or serine/threonine kinases like Akt, MAPK).

    • In a suitable microplate, incubate the kinase, substrate, and ATP with different concentrations of 2-Methyl-1H-indol-6-ol.

    • Include a known kinase inhibitor as a positive control.

    • After the reaction, add the detection reagent and measure the signal according to the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition and determine the IC50 values for each kinase to assess the potency and selectivity of the compound.

Aromatase (CYP19A1) Inhibition Assay

Principle: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Aromatase inhibitors are used in the treatment of estrogen receptor-positive breast cancer. The assay typically uses human recombinant aromatase and a fluorogenic or radiolabeled substrate.

Protocol:

  • Reagents: Commercial aromatase inhibitor screening kits are recommended. These kits provide human recombinant aromatase, a substrate (e.g., a fluorescent substrate or [³H]-androstenedione), and necessary cofactors.

  • Assay Procedure (as per manufacturer's instructions):

    • Incubate the recombinant aromatase with a range of concentrations of 2-Methyl-1H-indol-6-ol.

    • Include a known aromatase inhibitor (e.g., letrozole) as a positive control.

    • Initiate the enzymatic reaction by adding the substrate and NADPH.

    • After a defined incubation time, measure the product formation (fluorescence or radioactivity).

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition and determine the IC50 value.

Expected Potency of Indole Derivatives in Various Assays

The following table provides a general overview of the reported IC50 values for various indole derivatives in the described assays. This can serve as a guide for selecting appropriate concentration ranges for 2-Methyl-1H-indol-6-ol.

AssayIndole Derivative ClassReported IC50 RangeReferences
Antioxidant (DPPH) Various substituted indoles10 - >100 µM[14][16][17]
COX-2 Inhibition Substituted indolinones2 - 25 µM[6][18][19]
5-LOX Inhibition Novel indole derivatives0.7 - 74 µM[2][20][21]
Cytotoxicity (MTT) Various indole hybrids0.3 - 25 µM[4][7][8][22]
Kinase Inhibition Azaindoles, Indolyl-triazoles0.03 - 0.13 µM[23][24]
Aromatase Inhibition Indole-based derivatives0.01 - 3.5 µM[25][26][27][28]

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of 2-Methyl-1H-indol-6-ol. By systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties, researchers can gain valuable insights into its therapeutic potential. Positive results in these primary assays should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The versatility of the indole scaffold suggests that 2-Methyl-1H-indol-6-ol could emerge as a promising lead compound for the development of new therapeutic agents.

References

  • Shu, Y., et al. (2019). A series of novel indole pyrazoline hybrid derivatives as potential topoisomerase-1 inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
  • Chen, J., et al. (2016). OSU-A9, a novel indole-3-carbinol derivative, suppresses prostate cancer cell growth by targeting the Akt-NF-κB signaling pathway. Cancer Prevention Research, 9(5), 391-402.
  • V, S., et al. (2022). Design, synthesis, and in vitro evaluation of some new indole derivatives as potential anti-inflammatory and analgesic agents. Journal of Taibah University Medical Sciences, 17(5), 794-804.
  • Wang, Y., et al. (2010). Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. Journal of Medicinal Chemistry, 53(15), 5586-5599.
  • Pingaew, R., et al. (2018). Synthesis of bis- and tris-indoles with sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876.
  • Patil, S. A., et al. (2014). First Report on 3-(3-oxoaryl) Indole Derivatives as Anticancer Agents: Microwave Assisted Synthesis, In Vitro Screening and Molecular Docking Studies. Letters in Drug Design & Discovery, 11(7), 844-853.
  • Gobbi, S., et al. (2024). Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers in Chemistry, 12, 1428615.
  • Yaglioglu, A. S., et al. (2018). Synthesis, antioxidant and anticholinesterase activities of novel indole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1331-1339.
  • Li, X., et al. (2023).
  • Ali, M. A., et al. (2024).
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Al-Ostoot, F. H., et al. (2021). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. AGRO-TWIN, 4(1), 48-52.
  • Reddy, C. S., et al. (2016). Synthesis, in-vitro 5-lipoxygenase inhibition and brine shrimp lethality bioassay of novel N-1 and C-3 substituted indole derivatives. Medicinal Chemistry Research, 25(8), 1647-1655.
  • El-Sayed, N. N. E., et al. (2021). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 26(6), 1663.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Tan, S. C., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry.
  • Ellah, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17745-17774.
  • Ali, M. A., et al. (2024).
  • Kamal, A., et al. (2018). Indole-based conjugates as anticancer agents: A review on recent developments. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-20.
  • Ellah, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17745-17774.
  • Fotsing, D., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus.
  • Leoni, F., et al. (2008). Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(α-azolylbenzyl)-1H-indoles as aromatase inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9295-9303.
  • Gassman, P. G., & van Bergen, T. J. (1973).
  • Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 53, 116534.
  • El-Damasy, D. A., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Letters in Drug Design & Discovery, 16(11), 1236-1246.
  • Riddell, S. W., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Journal of Visualized Experiments, (125), 55841.
  • Reddy, C. S., et al. (2016). Synthesis of 2,6-Diaryl-4-Indolylpyridines as Novel 5-LOX Inhibitors. Medicinal Chemistry, 12(7), 649-656.
  • Khan, I., et al. (2021).
  • Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 53, 116534.
  • The BioMicroWorld. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel [Video]. YouTube.
  • Tan, S. C., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2-methyl- (CAS 95-20-5). Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2022). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 17(3), 312-332.
  • Griffin, M. T., et al. (2024).
  • MSDS of 6-Hydroxy-2-methylindole. (n.d.).
  • Tran, H. N., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 5(9), 2715-2725.

Sources

Troubleshooting & Optimization

Improving yield in 2-Methyl-1H-indol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Methyl-1H-indol-6-ol Synthesis

Executive Summary

The synthesis of 2-methyl-1H-indol-6-ol (6-hydroxy-2-methylindole) presents a specific set of regiochemical and stability challenges. While the Nenitzescu synthesis is often cited for hydroxyindoles, it predominantly favors the 5-hydroxy isomer. Therefore, for the 6-hydroxy target, the industry-standard "Best Practice" is the Fischer Indole Synthesis utilizing 3-methoxyphenylhydrazine, followed by O-demethylation .

This guide addresses the three primary yield-killing bottlenecks:

  • Regioselectivity: The formation of the unwanted 4-isomer during cyclization.

  • Demethylation Efficiency: Incomplete cleavage of the methyl ether.

  • Oxidative Instability: The rapid degradation of the electron-rich hydroxyindole product.

Module 1: Route Selection & Regiochemistry

Q: Why am I obtaining a mixture of isomers, and how can I favor the 6-hydroxy product?

A: If you are using 3-methoxyphenylhydrazine, you are encountering the classic "meta-substituent" problem in Fischer Indole Synthesis.

The Mechanism: When the hydrazone formed from 3-methoxyphenylhydrazine and acetone undergoes the [3,3]-sigmatropic rearrangement, the new C-C bond can form at either the ortho position (leading to the 4-isomer) or the para position (leading to the 6-isomer) relative to the methoxy group.

The Solution: While the 6-isomer is generally favored due to steric hindrance at the crowded 2-position (which leads to the 4-isomer), you cannot eliminate the 4-isomer entirely.

  • Protocol Adjustment: Use polyphosphoric acid (PPA) or zinc chloride (

    
    )  as the catalyst rather than simple protic acids (
    
    
    
    ). Lewis acids often improve the ratio of the less sterically congested 6-isomer.
  • Purification Strategy: Do not attempt to separate the isomers after demethylation. The hydroxyindoles are unstable and streak on silica. Separate the methoxy-precursors (6-methoxy-2-methylindole vs. 4-methoxy-2-methylindole) using column chromatography or fractional crystallization from ethanol/water before proceeding to the demethylation step.

Visualizing the Regioselectivity Challenge

FischerRegio start 3-Methoxyphenylhydrazine + Acetone hydrazone Hydrazone Intermediate start->hydrazone rearrange [3,3]-Sigmatropic Rearrangement hydrazone->rearrange Acid Cat. isomer4 Ortho-Attack (Sterically Hindered) rearrange->isomer4 ~20-30% isomer6 Para-Attack (Sterically Favored) rearrange->isomer6 ~70-80% prod4 4-Methoxy-2-methylindole (Minor Byproduct) isomer4->prod4 prod6 6-Methoxy-2-methylindole (Major Precursor) isomer6->prod6

Figure 1: Bifurcation of the Fischer Indole Synthesis pathway showing the origin of the 4- and 6-isomers.

Module 2: The Demethylation Step (The Critical Bottleneck)

Q: My yield drops significantly during the conversion of 6-methoxy-2-methylindole to the alcohol. Why?

A: The standard reagent, Boron Tribromide (


) , is highly effective but treacherous. Yield loss here is usually due to "burning" (exothermic decomposition) or incomplete hydrolysis of the borate intermediate.

Troubleshooting Checklist:

  • Reagent Quality:

    
     degrades over time, releasing HBr and losing potency. If your reagent is yellow/brown or fuming excessively, it may be compromised. Use fresh 1.0 M solution in DCM.
    
  • Temperature Control: The addition must occur at -78°C or 0°C . Adding

    
     at room temperature causes immediate polymerization of the electron-rich indole ring.
    
  • The Quench: This is where most yield is lost. The boron-complex must be hydrolyzed carefully.

Optimized Protocol (10 mmol scale):

  • Dissolve 6-methoxy-2-methylindole (1.0 eq) in anhydrous DCM (5 mL/mmol) under Argon.

  • Cool to -78°C (acetone/dry ice bath).

  • Add

    
     (3.0 eq, 1.0 M in DCM) dropwise over 30 minutes.
    
  • Allow to warm to 0°C and stir for 2-4 hours. Monitor by TLC (Note: The borate complex may not move on TLC; hydrolyze a small aliquot to check progress).

  • Quench: Cool back to -20°C. Add MeOH dropwise (very exothermic). Then add saturated

    
    .[1]
    
Alternative Reagents Table

If


 is failing or too expensive for scale-up, consider these alternatives:
ReagentConditionsProsCons

/ DCM
-78°C to RTHigh yield, clean conversion.Expensive, hazardous, moisture sensitive.[2]
Pyridine

HCl
Melt at 180-200°CCheap, good for large batches.Harsh. Can cause polymerization of indoles.

+ Thiol
Reflux in DCM/EtSHMilder than melt.Odor. Requires fume hood management.[3]
TMS-I (in situ) NaI + TMSCl in MeCNMild, neutral conditions.Reagents can be costly; variable yields.

Module 3: Purification & Stability (The "Black Tar" Issue)

Q: The product turns purple/black during filtration. How do I prevent this?

A: 2-Methyl-1H-indol-6-ol is an electron-rich phenol. It oxidizes rapidly in air, especially under basic conditions, forming quinoidal species (indoloquinones) which polymerize into melanin-like tars.

The "Anti-Tar" Workup:

  • Acidity is Key: Keep the workup slightly acidic to neutral (pH 6-7). Avoid strong bases (NaOH) which deprotonate the phenol (

    
    ) and accelerate oxidation.
    
  • Antioxidants: Add Sodium Dithionite (

    
    )  (approx 1-2% w/v) to your aqueous wash buffers. This reducing agent scavenges oxygen and prevents color formation.
    
  • Speed: Do not leave the crude material on the rotavap or in solution overnight. Purify immediately.

  • Storage: Store the solid under Argon at -20°C, protected from light.

Purification Workflow Diagram

Workup crude Crude Reaction Mix (Boron Complex) quench Quench: MeOH then Sat. NaHCO3 (pH 7-8) crude->quench Slow Addition extract Extract: EtOAc + Na2S2O4 (Antioxidant) quench->extract Phase Sep dry Dry: Na2SO4 (Avoid MgSO4 - too acidic) extract->dry column Flash Column: Hex/EtOAc (Rapid) dry->column N2 Pressure product Pure 2-Methyl-1H-indol-6-ol (White/Off-white Solid) column->product Store -20°C

Figure 2: Optimized workup procedure incorporating antioxidant protection to prevent oxidative polymerization.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. (Foundational text on mechanism and catalyst choice). Link

  • McOmie, J. F. W., & Watts, M. L. (1963). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 19(11), 1857-1867. (The standard protocol for BBr3 usage). Link

  • Organic Syntheses. "2-Methylindole." Org.[6] Synth. 1942, 22, 94. (Base protocol for 2-methylindole scaffold construction). Link

  • Hargrove, W. W., et al. (2021).[1] "Regioselective Synthesis of 4- and 6-Substituted Indoles." Journal of Organic Chemistry. (Modern analysis of the steric control in Fischer synthesis). Link

  • BenchChem Technical Support. "Troubleshooting Fischer Indole Synthesis Yields." (General troubleshooting for electron-rich hydrazines). Link

Sources

Technical Support Center: 2-Methyl-1H-indol-6-ol Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 2-Methyl-1H-indol-6-ol (CAS: 54584-22-4), also known as 6-hydroxy-2-methylindole.[1] The following protocols and troubleshooting steps address the compound's poor aqueous solubility and oxidative instability, common challenges with hydroxyindole derivatives.

Part 1: Physicochemical Profiling (The "Why")[1]

Understanding the molecular drivers of insolubility is the first step to overcoming them.[1]

Q: Why does 2-Methyl-1H-indol-6-ol precipitate in aqueous media despite having a hydroxyl group? A: While the hydroxyl group at position 6 acts as a hydrogen bond donor/acceptor, the 2-methyl group and the indole core contribute significant lipophilicity and planarity.[1] This leads to high crystal lattice energy (strong


-

stacking), requiring significant energy to break the solid state and solvate the molecule in water.[1]
PropertyValue (Experimental/Est.)Implication for Solubility
CAS Number 54584-22-4Verification Key
Molecular Weight 147.17 g/mol Small molecule, high permeability potential
LogP (Octanol/Water) ~2.0 - 2.5 (Est.)[1]Lipophilic; prefers organic solvents
pKa (Phenolic OH) ~9.8 - 10.2Neutral at physiological pH (7.[1]4)
pKa (Indole NH) > 16Non-ionizable in standard buffers
Water Solubility < 0.5 mg/mL (Est.)[1]Requires cosolvents or carriers

Q: How does pH affect its solubility? A: The phenolic hydroxyl group is weakly acidic (pKa ~10).[1] Increasing the pH to >10 will deprotonate the oxygen, forming a phenolate anion that is highly water-soluble.[1] However, this is not recommended for storage or long-term assays because the phenolate form is extremely susceptible to oxidative degradation (browning/polymerization).[1]

Part 2: Solvent Selection & Screening (The "How")

Use this decision matrix to select the appropriate vehicle for your application.

Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[1][2][3]Application Note
DMSO Excellent > 50 mg/mLPreferred stock solvent.[1] Hygroscopic; keep sealed.
Ethanol (100%) Good ~ 20 mg/mLAlternative stock.[1] Evaporates; watch concentration.
DMF Good ~ 30 mg/mLUse only if DMSO is incompatible with assay.[1]
PBS (pH 7.4) Poor < 0.1 mg/mLDo not dissolve directly.[1] Use as diluent only.
Corn Oil Moderate ~ 5 mg/mLFor in vivo oral gavage (suspension/solution).[1]
Workflow: Preparation of a Stable Stock Solution
  • Weighing: Weigh the compound rapidly. Hydroxyindoles are light- and air-sensitive.[1]

  • Dissolution: Dissolve in 100% anhydrous DMSO to a concentration of 10–50 mM .

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C .

    • Critical: Flush vials with nitrogen or argon gas before sealing to prevent oxidation (browning).[1]

Part 3: Advanced Formulation Strategies

Protocol A: "Solvent-Shift" Method for Cellular Assays

Use this when adding the drug to cell culture media to prevent immediate precipitation.[1]

  • Prepare a 1000x stock in DMSO (e.g., 10 mM).[1]

  • Place the culture media (warm, 37°C) in a vortexing tube.

  • While vortexing the media , slowly inject the DMSO stock into the center of the liquid vortex.

    • Why: This prevents local high concentrations of DMSO that trigger "crash-out" precipitation.[1]

  • Final DMSO concentration: Ensure it remains

    
     (v/v) to avoid cytotoxicity.
    
Protocol B: Cyclodextrin Complexation (For In Vivo/High Dose)

Use this to improve aqueous solubility without organic cosolvents.[1]

Reagents: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1]
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1]
    
  • Add 2-Methyl-1H-indol-6-ol powder to the cyclodextrin solution.

  • Stir continuously at room temperature (protected from light) for 4–6 hours.

  • Filter sterilize (0.22

    
    m).[1]
    
    • Mechanism: The indole core enters the hydrophobic cavity of the cyclodextrin, while the outer shell remains hydrophilic, allowing high aqueous concentrations (up to 5–10 mg/mL).[1]

Part 4: Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing 2-Methyl-1H-indol-6-ol based on the target application.

SolubilityWorkflow Start Start: 2-Methyl-1H-indol-6-ol Solid Goal Define Application Start->Goal InVitro In Vitro / Cell Culture Goal->InVitro InVivo In Vivo / Animal Study Goal->InVivo ChemSynth Chemical Synthesis Goal->ChemSynth DMSO_Stock Dissolve in 100% DMSO (10-50 mM) InVitro->DMSO_Stock Cyclodextrin 20% HP-beta-CD in Saline (Stir 4h) InVivo->Cyclodextrin Preferred OilForm Corn Oil / PEG400 (Suspension) InVivo->OilForm Alternative Reaction Use DMF, THF, or DCM ChemSynth->Reaction Dilution Dilute 1:1000 into Media (Vortexing) DMSO_Stock->Dilution

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental needs.

Part 5: Troubleshooting & FAQs

Q: My solution turned pink/brown after 24 hours. Is it still usable? A: No. The color change indicates oxidative degradation, likely forming quinone-imine species or polymers.[1]

  • Cause: Exposure to air (oxygen) and light, especially in alkaline pH or protic solvents.[1]

  • Prevention: Always store stocks in the dark, under inert gas (Ar/N2), and avoid repeated freeze-thaw cycles.[1]

Q: I see a fine precipitate when I add my DMSO stock to the buffer. A: This is "crash-out."

  • Solution 1: Warm the buffer to 37°C before addition.

  • Solution 2: Pre-dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol before adding to the aqueous buffer.[1] This intermediate step reduces the polarity shock.[1]

Q: Can I use acid to dissolve it? A: No. The nitrogen in the indole ring is not basic enough (pKa < -2) to protonate under mild conditions.[1] Strong acids may cause polymerization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83336, 2-methyl-1H-indol-5-ol (Analogous Structure Reference).[1] Retrieved from [Link][1]

  • Li, Di, et al. (2020). Strategies to Address Low Drug Solubility in Discovery and Development.[1] Pharmacological Reviews.[1] (General reference for cosolvent/cyclodextrin strategies). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1H-indol-6-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-1H-indol-6-ol analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The following content, structured in a question-and-answer format, addresses common challenges and provides practical, field-proven solutions.

Section 1: Understanding the Molecule - Core Purification Challenges

Q1: What are the primary challenges encountered when purifying 2-Methyl-1H-indol-6-ol and its analogs?

The purification of 2-Methyl-1H-indol-6-ol and its analogs is often complicated by a combination of factors inherent to the indole scaffold and the specific functional groups present:

  • Polarity and Solubility: The hydroxyl group at the 6-position significantly increases the polarity of the indole core. This can lead to strong interactions with polar stationary phases like silica gel, causing streaking and poor separation during column chromatography.[1] Solubility can also be challenging, with some analogs exhibiting poor solubility in common organic solvents used for chromatography.

  • Oxidative Instability: The electron-rich nature of the indole ring, further activated by the hydroxyl group, makes these compounds susceptible to oxidation.[2] Exposure to air and light, especially in the presence of trace metals or acidic/basic conditions, can lead to the formation of colored impurities and degradation products.

  • Presence of Closely Related Impurities: Synthetic routes to these analogs, such as the Fischer indole synthesis, can generate regioisomers and other structurally similar byproducts that are difficult to separate from the desired product.[3][4]

  • Potential for Dimerization/Oligomerization: Under certain conditions, particularly acidic environments, indole derivatives can undergo self-condensation reactions, leading to the formation of dimers and oligomers.[5][6]

Section 2: Troubleshooting Guide for Common Purification Techniques

This section provides troubleshooting for common purification methods such as column chromatography, crystallization, and preparative HPLC.

Column Chromatography
Q2: My 2-Methyl-1H-indol-6-ol analog is streaking badly on a silica gel column. What can I do to improve the separation?

Streaking on silica gel is a common issue for polar, nitrogen-containing compounds like hydroxyindoles. Here are several strategies to address this:

  • Solvent System Modification:

    • Add a Basic Modifier: The acidic nature of silica gel can lead to strong interactions with the basic indole nitrogen. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1% in methanol) to your eluent can neutralize the acidic sites on the silica and improve peak shape.[1]

    • Use a More Polar, Aprotic Solvent: Solvents like methanol can sometimes exacerbate streaking. Consider using a gradient with a less protic but still polar solvent system, such as dichloromethane/acetonitrile or ethyl acetate/acetonitrile.[1]

  • Choice of Stationary Phase:

    • Deactivated Silica: Using silica gel that has been treated with a deactivating agent can reduce strong interactions.

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[7]

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents like water/methanol or water/acetonitrile, reverse-phase (C18) flash chromatography can be an excellent alternative.[1]

Experimental Protocol: Optimizing Column Chromatography for a Polar Indole Analog
  • TLC Analysis with Modifiers:

    • Prepare several TLC chambers with your initial eluent system (e.g., 10:1 Dichloromethane:Methanol).

    • In separate chambers, add a small amount of triethylamine (a few drops in the bottom) or use a pre-mixed eluent containing 0.5% TEA.

    • Spot your crude material on different TLC plates and develop them in the different solvent systems.

    • Observe for a reduction in streaking and improved separation of spots.

  • Column Packing and Loading:

    • If using a modifier, it is crucial to pre-equilibrate the silica gel with the eluent containing the modifier before packing the column.

    • Dry loading the sample onto a small amount of silica gel is often preferable to wet loading in a highly polar solvent, as this can improve the initial banding on the column.

  • Elution:

    • Start with a less polar solvent system than indicated by your TLC to ensure the compound binds to the column.

    • Gradually increase the polarity of the eluent (gradient elution). This is generally more effective than isocratic (constant solvent composition) elution for complex mixtures.[3]

Crystallization
Q3: I'm having difficulty crystallizing my 2-Methyl-1H-indol-6-ol analog. What are some effective solvent systems and techniques?

Crystallization is a powerful technique for obtaining high-purity indole derivatives, though it may sometimes result in lower yields.[3][8]

  • Solvent Selection:

    • Mixed Solvent Systems: A common strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until turbidity is observed. For polar hydroxyindoles, combinations like methanol/water, ethanol/water, or ethyl acetate/hexane are often effective.[9]

    • Single Solvent Systems: If a suitable single solvent is found where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below, this can also be used.

  • Troubleshooting Poor Crystallization:

    • Oiling Out: If your compound "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try a slower cooling rate or use a more dilute solution.

    • No Crystals Form: If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

Solvent System Typical Ratio (Good:Poor) Notes
Methanol : Water3 : 2Effective for many polar indoles.[9]
Ethyl Acetate : Hexane1 : 5 to 1 : 10Good for compounds of intermediate polarity.
Dichloromethane : Hexane1 : 5 to 1 : 10Useful for less polar analogs.
Acetone : WaterVariesCan be effective but acetone's volatility can be a challenge.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Q4: When should I consider using preparative HPLC for my 2-Methyl-1H-indol-6-ol analog, and what are the key parameters to consider?

Preparative HPLC is an excellent choice for purifying challenging mixtures, especially when dealing with small quantities of material or when high purity is essential.[10][11] It is particularly useful for separating closely related isomers that are difficult to resolve by column chromatography.[12]

  • Method Development:

    • Start with Analytical HPLC: Always develop your separation method on an analytical scale first to determine the optimal stationary phase and mobile phase conditions.[13]

    • Reverse-Phase is Common: For polar hydroxyindoles, reverse-phase HPLC using a C18 column is the most common approach.[12]

    • Mobile Phase: A gradient of water and acetonitrile or water and methanol is typically used.[14] Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape for basic compounds, but be aware that these can be difficult to remove from the final product.

  • Scaling Up to Preparative HPLC:

    • Once an effective analytical separation is achieved, the method can be scaled up to a larger preparative column. This involves adjusting the flow rate and injection volume proportionally to the column dimensions.

Workflow for HPLC Purification

HPLC_Workflow A Crude Product B Analytical HPLC Method Development A->B C Optimize Separation (Mobile Phase, Gradient) B->C D Scale Up to Preparative HPLC C->D E Fraction Collection D->E F Solvent Evaporation E->F G Purity Analysis by Analytical HPLC F->G H Pure Compound G->H

Caption: General workflow for HPLC purification.

Section 3: Advanced and Alternative Purification Techniques

Q5: Are there any other purification techniques that are effective for 2-Methyl-1H-indol-6-ol analogs, especially for chiral separations?

Yes, for specific challenges, more advanced techniques can be employed:

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the main mobile phase. It is often faster and uses less organic solvent than HPLC.[15][16] SFC can be particularly effective for both achiral and chiral separations of indole derivatives.[5][17]

  • Chiral Chromatography: For enantiomeric analogs, chiral chromatography is essential. This can be performed using either HPLC or SFC with a chiral stationary phase (CSP).[18][19] The choice of CSP and mobile phase is highly dependent on the specific structure of the analog.

  • Affinity Chromatography: In some specific research contexts, affinity chromatography can be used to purify indole derivatives by exploiting their binding to a particular protein or enzyme.[20]

Section 4: FAQs - Stability and Handling

Q6: My purified 2-Methyl-1H-indol-6-ol analog changes color over time. What is happening and how can I prevent it?

The color change is likely due to oxidation. The electron-rich hydroxyindole ring system is susceptible to air oxidation, which can form highly colored quinone-like species.

  • Storage: Store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C is recommended).[21][22]

  • Handling: When working with solutions, use degassed solvents and handle them under an inert atmosphere whenever possible. Avoid prolonged exposure to ambient conditions.

Q7: What are some common impurities I should be aware of from the synthesis of 2-Methyl-1H-indol-6-ol analogs?

The impurity profile will depend on the synthetic route. For a Fischer indole synthesis, common impurities can include:

  • Regioisomers: If an unsymmetrical ketone is used, you may get a mixture of indole regioisomers.

  • Starting Materials: Unreacted phenylhydrazine and ketone/aldehyde.

  • Side-Reaction Products: Products from side reactions of the starting materials or intermediates under the acidic reaction conditions.[4]

For other synthetic routes, such as those involving catalytic hydrogenation, dehalogenated byproducts can be a common impurity.[23]

Q8: Can I use an acid/base extraction to pre-purify my crude product?

An acid/base extraction can sometimes be useful, but caution is advised. While the indole nitrogen is weakly basic, the phenolic hydroxyl group is weakly acidic.

  • Extraction with Mild Base: You may be able to extract your product into a mild aqueous base (e.g., sodium bicarbonate) to remove non-acidic impurities. However, strong bases should be avoided as they can promote oxidation.

  • Re-acidification: Subsequent re-acidification to recover your product should be done carefully and quickly, followed immediately by extraction into an organic solvent to minimize the time the compound spends in an aqueous acidic environment.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Purification Challenge Streaking Streaking on Silica? Start->Streaking ModifyEluent Add TEA/NH3 or Use Aprotic Solvents Streaking->ModifyEluent Yes LowPurity Low Purity after Column/Crystallization? Streaking->LowPurity No ModifyEluent->LowPurity ChangeStationary Try Alumina or Reverse Phase PrepHPLC Use Preparative HPLC LowPurity->PrepHPLC Yes Chiral Chiral Separation Needed? LowPurity->Chiral No ChiralChrom Use Chiral HPLC/SFC Chiral->ChiralChrom Yes Degradation Product Degradation/Color Change? Chiral->Degradation No InertHandling Store under Inert Gas, Protect from Light, Low Temp Degradation->InertHandling Yes

Caption: Decision tree for troubleshooting purification.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Kim, J. H., Nam, D. H., & Lee, C. S. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(9), 1735.
  • Zhang, L., & Wang, J. (2010). Crystallization purification of indole. 2010 International Conference on Optoelectronics and Image Processing.
  • Kim, J. H., Nam, D. H., & Lee, C. S. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(6), 1056.
  • Bar-Ziv, R., et al. (2022). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 144(4), 1655-1663.
  • Kim, J. H., Nam, D. H., & Lee, C. S. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Nilsson, I., et al. (1985). Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose. ResearchGate.
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689.
  • Sriram, D., et al. (2021). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ACS Omega, 6(48), 32731-32742.
  • Benchchem. Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole.
  • de Klerk, G. J., et al. (2000). Supercritical fluid chromatography as basis for identification and quantitative determination of indol-3-ylmethyl oligomers and ascorbigens. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 205-214.
  • Zarghi, A., et al. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 721-726.
  • Svirshchevskaya, G. G., et al. (2012). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Tetrahedron Letters, 53(31), 4034-4036.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 233-239.
  • Asahi Glass Co Ltd. (1992). Process of preparing purified aqueous indole solution. U.S. Patent 5,085,991.
  • Li, H., et al. (2016). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 21(10), 1367.
  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.
  • Roberts, J., & Rosenfeld, H. J. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. The Journal of Biological Chemistry, 252(8), 2640-2647.
  • Sriram, D., et al. (2021). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
  • Regalado, E. L. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LCGC North America, 39(11), 546-552.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
  • Wang, Y., et al. (2022). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters, 24(4), 956-961.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Maeda, K., et al. (2020). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Journal of Pharmaceutical Sciences, 134, 115-121.
  • Kim, J. H., Nam, D. H., & Lee, C. S. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). PubMed.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 233-239.
  • Kim, J. H., Nam, D. H., & Lee, C. S. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate.
  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627.
  • University of Calgary. (n.d.). Column chromatography.
  • Pelc, M. A., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 58(15), 6149-6167.
  • Teledyne ISCO. (2022). Preparative Supercritical Fluid Chromatography Made Easy. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Wang, Q., et al. (2022). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules, 27(15), 4966.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Kobayashi, J., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Nature Communications, 14(1), 1184.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Svirshchevskaya, G. G., et al. (2012). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
  • Chen, Y., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4215.
  • BioCrick. (n.d.). 6-Hydroxyindole.
  • Berger, T. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent.

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Technical Support Center: A Guide to Preventing Degradation of 2-Methyl-1H-indol-6-ol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Methyl-1H-indol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability and purity of 2-Methyl-1H-indol-6-ol during storage. As a compound with a sensitive indole core substituted with both an electron-donating methyl group and a readily oxidizable hydroxyl group, its stability is paramount for reproducible and reliable experimental outcomes.

This resource provides a comprehensive overview of the potential degradation pathways, recommended storage and handling protocols, and methods for assessing the stability of your compound.

Understanding the Instability of 2-Methyl-1H-indol-6-ol

The structure of 2-Methyl-1H-indol-6-ol, featuring a pyrrole ring fused to a benzene ring with a hydroxyl group, makes it susceptible to degradation, primarily through oxidation. The electron-rich nature of the indole ring system, further activated by the hydroxyl and methyl groups, increases its reactivity towards atmospheric oxygen and other oxidizing agents.

Key Degradation Triggers:

  • Oxygen: The primary culprit in the degradation of indole derivatives, leading to the formation of colored and polymeric impurities.

  • Light: Photolytic degradation can occur, especially in the presence of UV light, which can catalyze oxidative processes.

  • Elevated Temperatures: Increased temperatures accelerate the rate of chemical degradation.

  • pH Extremes: Both acidic and basic conditions can promote hydrolysis and other degradation pathways.

A visual representation of the potential degradation pathways is outlined below. The primary degradation is expected to be the oxidation of the phenol group, leading to the formation of a quinone-like intermediate, which can then undergo further reactions, including polymerization.

A 2-Methyl-1H-indol-6-ol B Oxidative Stress (O₂, Light, Heat) A->B C Radical Intermediate B->C D Quinone-like Intermediate C->D E Polymerization D->E Further Oxidation F Colored Degradation Products E->F

Caption: Potential oxidative degradation pathway of 2-Methyl-1H-indol-6-ol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of 2-Methyl-1H-indol-6-ol in a question-and-answer format.

Q1: My solid 2-Methyl-1H-indol-6-ol has changed color from off-white to a pinkish or brownish hue. What does this mean, and can I still use it?

A1: A color change is a strong visual indicator of degradation, likely due to oxidation and potential polymerization.[1] While a slight discoloration might not significantly affect the purity for some less sensitive applications, it is a clear sign of instability. For quantitative or biological assays, it is highly recommended to assess the purity of the material before use. A significant color change suggests the presence of impurities that could interfere with your experiments. It is best practice to use a fresh, uncolored batch for critical applications.

Q2: I have been storing my 2-Methyl-1H-indol-6-ol at room temperature on the lab bench. Is this acceptable?

A2: No, this is not recommended. 2-Methyl-1H-indol-6-ol is sensitive to light and air.[2] Storing it on a lab bench exposes it to both, accelerating degradation. For optimal stability, it should be stored in a cool, dark place, preferably under an inert atmosphere.

Q3: What are the ideal storage conditions for solid 2-Methyl-1H-indol-6-ol?

A3: To minimize degradation, solid 2-Methyl-1H-indol-6-ol should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage. -20°C for long-term storage.[1]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Under an inert gas (e.g., argon or nitrogen).[1][2]Displaces oxygen, the primary driver of oxidative degradation.
Light In an amber or opaque vial.[1]Protects the compound from photolytic degradation.
Container Tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.

Q4: I need to prepare a stock solution of 2-Methyl-1H-indol-6-ol. What is the best way to prepare and store it?

A4: When preparing a stock solution, it is crucial to use a high-purity, deoxygenated solvent. Solvents should be sparged with an inert gas like argon or nitrogen before use. Prepare the solution and immediately cap the vial, flushing the headspace with inert gas before sealing. For storage, follow the same temperature and light protection guidelines as for the solid material. For extended storage of solutions, the addition of an antioxidant may be beneficial.

Q5: Should I use an antioxidant in my stock solution? If so, which one and at what concentration?

A5: The use of an antioxidant is recommended for solutions that will be stored for an extended period or subjected to conditions that promote oxidation.[1] Two common and effective antioxidants are:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger by donating a hydrogen atom to terminate oxidative chain reactions.[3][[“]] A typical starting concentration is 0.01-0.1% (w/v).

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can also scavenge free radicals.[5][6][7][8] It is particularly useful for aqueous solutions. A starting concentration of 0.1-1 mM is often used.

Important Consideration: Always verify that the chosen antioxidant does not interfere with your downstream experimental assays.

Experimental Protocols

To ensure the quality of your 2-Methyl-1H-indol-6-ol, it is advisable to perform stability assessments, especially if the material has been stored for a long time or if you observe any signs of degradation.

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general high-performance liquid chromatography (HPLC) method suitable for assessing the purity of 2-Methyl-1H-indol-6-ol and detecting potential degradation products.[9][10]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • 2-Methyl-1H-indol-6-ol sample

  • Volumetric flasks and pipettes

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of 2-Methyl-1H-indol-6-ol in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and acquire the chromatogram.

  • Data Interpretation: The purity of the sample can be estimated by the area percentage of the main peak. The presence of additional peaks indicates the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study is a systematic way to identify the likely degradation products and pathways of a drug substance.[11][12][13][14][15] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve 2-Methyl-1H-indol-6-ol in a solution of 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 2-Methyl-1H-indol-6-ol in a solution of 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 2-Methyl-1H-indol-6-ol in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place solid 2-Methyl-1H-indol-6-ol in a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the sample solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 2-Methyl-1H-indol-6-ol (1 mg/mL in sample solvent) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analyze by HPLC.

Analysis of Stressed Samples:

Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1. The appearance of new peaks or a decrease in the area of the main peak will indicate degradation.

References

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • ResearchGate. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. [Link]

  • Taylor & Francis Online. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SIELC. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • Kineticure. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. HPLC analysis of samples of indole biotransformation by Arthrobacter.... [Link]

  • PubMed Central. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. [Link]

  • MDPI. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Wikipedia. Chemistry of ascorbic acid. [Link]

  • PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. [Link]

  • Baqai. Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. [Link]

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubMed. Ascorbic acid: The chemistry underlying its antioxidant properties. [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]

  • ResearchGate. Antioxidant activity of BHT and new phenolic compounds PYA, PPA measured by chemiluminescence method. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • encyclopedia.pub. Bioactivity of Ascorbic Acid. [Link]

Sources

Technical Support Center: Optimizing Catalyst Performance in Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Catalytic C-H Functionalization of Indoles

Executive Summary

Indole functionalization presents a unique dichotomy: the substrate is inherently nucleophilic at the C3 position (enamine reactivity), yet modern drug discovery often demands functionalization at the C2 position or selective C-H activation at C4-C7. This guide addresses the kinetic and thermodynamic bottlenecks preventing optimal catalyst turnover, specifically focusing on Palladium (Pd) and Rhodium (Rh) systems.

Module 1: Troubleshooting Regioselectivity (C2 vs. C3)

Q1: My Pd-catalyzed arylation is yielding a mixture of C2 and C3 products. How do I enforce C2 exclusivity?

Diagnosis: The reaction is likely operating under dual mechanistic pathways: electrophilic palladation (favoring C3) and Directed Metalation-Group (DMG) assisted activation (favoring C2).

The Fix:

  • Install a Rigid Directing Group (DG): The free N-H of indole is a poor directing group. Install a Lewis-basic N-protecting group such as a Pyrimidyl , Acetyl , or N,N-dimethylcarbamoyl group. This coordinates the metal center, forcing it into a 5- or 6-membered metallacycle that geometrically constrains activation to the C2 position.

  • Switch to Carboxylate-Assisted C-H Activation: If using Pd(OAc)₂, the acetate acts as a proton shuttle (CMD mechanism). Ensure the solvent is non-polar (e.g., Toluene or Dioxane) to maximize the "shuttle" effect of the acetate ligand, which is often suppressed in polar protic solvents.

Q2: I am targeting C3 functionalization, but the catalyst is dead. Why?

Diagnosis: Catalyst Poisoning. The indole nitrogen (if unprotected) has a lone pair that can bind strongly to Lewis acidic metal centers, displacing labile ligands required for the catalytic cycle.

The Fix:

  • "Dummy" Ligand Strategy: Increase the concentration of your primary ligand (e.g., PPh₃ or bipyridine) to outcompete the indole nitrogen binding.

  • Slow Addition: A high concentration of indole relative to catalyst leads to saturation of the metal center. Use a syringe pump to add the indole substrate over 2–4 hours to maintain a high Catalyst:Substrate ratio locally.

Module 2: Catalyst Stability & Lifetime

Q3: The reaction turns black and stops after 20% conversion (Pd Black formation). How do I stabilize the active species?

Diagnosis: The catalytic cycle is collapsing. The Pd(0) species formed after reductive elimination is aggregating into inactive nanoparticles before it can be re-oxidized to Pd(II).

The Fix:

  • Oxidant Tuning: If using a Pd(II)/Pd(0) cycle, the re-oxidation step is too slow. Add Benzoquinone (BQ) (0.5 equiv) or Silver Carbonate (Ag₂CO₃) . Ag salts not only act as oxidants but also abstract halides, creating a more electrophilic (cationic) Pd species.

  • Solvent Polarity: Switch to DMSO or DMA . These solvents weakly coordinate to Pd(0), stabilizing it against aggregation without shutting down reactivity.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways determined by the presence of a Directing Group (DG).

IndoleSelectivity Indole Indole Substrate N_Protect N-H Status? Indole->N_Protect FreeNH Free N-H N_Protect->FreeNH Unprotected Protected Directing Group (DG) (e.g., N-Pyrimidyl) N_Protect->Protected Protected Electrophilic Electrophilic Attack (Friedel-Crafts Type) FreeNH->Electrophilic High e- density at C3 Coordination Metal Coordination to DG Protected->Coordination Lewis Base Interaction C3_Product C3-Functionalization (Kinetic Product) Electrophilic->C3_Product Metallacycle Formation of Metallacycle Coordination->Metallacycle C-H Activation C2_Product C2-Functionalization (Thermodynamic/Directed) Metallacycle->C2_Product

Figure 1: Mechanistic divergence in indole functionalization. Unprotected indoles favor electrophilic C3 attack, while Directing Groups (DG) steer the catalyst to C2 via metallacycle formation.

Module 3: Experimental Protocol

Standard Operating Procedure: Pd-Catalyzed C2-Arylation of Indole

Based on the CMD (Concerted Metalation-Deprotonation) mechanism.

Objective: Selective C2-arylation of N-protected indole with Iodobenzene.

Reagents:

  • Substrate: N-Pivaloylindole (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand/Additive: CsOPiv (Cesium Pivalate) (30 mol%) - Crucial for proton shuttling.

  • Solvent: Toluene (0.2 M)

Step-by-Step Workflow:

  • Glovebox Assembly: In a N₂-filled glovebox, weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and CsOPiv (70.2 mg, 0.3 mmol) into a flame-dried Schlenk tube.

    • Why? CsOPiv acts as a soluble carboxylate source to assist the C-H bond cleavage step.

  • Substrate Addition: Add N-Pivaloylindole (1.0 mmol) and Iodobenzene (1.5 mmol).

  • Solvent Introduction: Add anhydrous Toluene (5.0 mL).

    • Note: Do not use DMF here; non-polar solvents promote the tight ion-pairing required for the CMD transition state.

  • Thermal Activation: Seal the tube and heat to 110°C for 12 hours.

    • Troubleshooting: If conversion < 50%, spike with 10 mol% Ag₂CO₃ to scavenge iodide ions, which can inhibit the catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via silica gel chromatography.

Module 4: Data & Optimization Matrix

Use this table to select the correct Directing Group (DG) based on your target and conditions.

Directing Group (DG)Binding StrengthPrimary SelectivityRemoval DifficultyRecommended Catalyst System
Free N-H NoneC3 (Electrophilic)N/ALewis Acids (In(OTf)₃), Rh(II)
N-Acetyl (Ac) WeakC2 (Reversible)Easy (Hydrolysis)Pd(OAc)₂, Ru(II)
N-Pivaloyl (Piv) MediumC2 (Robust)Medium (Base)Pd(OAc)₂ / CsOPiv
N-Pyrimidyl StrongC2 (Highly Selective)Hard (Strong Acid)Pd(II), Cu(II)
N-Tosyl (Ts) Non-CoordinatingC3 (Steric Block)MediumFriedel-Crafts Catalysts

Troubleshooting Logic Tree

Follow this decision tree when reaction yield is suboptimal.

Troubleshooting Start Problem: Low Yield Check1 Is Starting Material (SM) Consumed? Start->Check1 NoConsumption No: SM Remains Check1->NoConsumption 0-10% Conv FullConsumption Yes: SM Gone Check1->FullConsumption >90% Conv CheckCat Check Catalyst State NoConsumption->CheckCat CheckProd Check Product Distribution FullConsumption->CheckProd BlackPpt Black Precipitate? (Pd Aggregation) CheckCat->BlackPpt NoReaction Clear Solution? (Poisoning) CheckCat->NoReaction Messy Complex Mixture? (Decomposition) CheckProd->Messy WrongIsomer Wrong Isomer? (Regio Issue) CheckProd->WrongIsomer Action1 Add Oxidant (BQ/Ag) or Ligand (PPh3) BlackPpt->Action1 Action2 Increase Temp or Change DG NoReaction->Action2 Action3 Lower Temp or Add Radical Scavenger Messy->Action3 Action4 Switch Solvent (Polarity Check) WrongIsomer->Action4

Figure 2: Troubleshooting logic flow for diagnosing yield and selectivity issues in indole catalysis.

References

  • Mechanistic Analysis of C-H Activation

    • Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.
    • [Link]

  • Pd-Catalyzed Indole Functionalization Reviews

    • Lebrasseur, N., & Larrosa, I. (2008). C–H bond activation of indoles. Journal of the American Chemical Society.
    • [Link]

  • Directing Group Strategies

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802.
    • [Link]

  • C3-Selective Methodologies

    • Austin, J. F., & MacMillan, D. W. (2002). Enantioselective organocatalytic indole alkylations. Journal of the American Chemical Society, 124(7), 1172-1173.
    • [Link]

Technical Support Center: Scalable Synthesis of 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. This guide addresses the critical challenges in scaling the synthesis of 2-Methyl-1H-indol-6-ol (CAS: 16306-26-6) . Unlike bench-scale synthesis where yield is the only metric, scale-up requires a focus on thermodynamics, impurity profiling, and safety.

The following protocols and troubleshooting modules are based on the Fischer Indole Synthesis pathway, which remains the most viable industrial route for this target, despite the regioselectivity challenges involved.

Module 1: Synthetic Strategy & Pathway Logic

Q: Why choose the Fischer Indole route over the Nenitzescu synthesis for this specific target?

A: While the Nenitzescu synthesis is excellent for 5-hydroxyindoles, it is structurally ill-suited for the 6-hydroxy substitution pattern required here. To synthesize 2-Methyl-1H-indol-6-ol, the most robust retrosynthetic disconnection involves the Fischer Indolization of 3-methoxyphenylhydrazine with acetone (or its equivalents), followed by O-demethylation.

The Pathway:

  • Condensation: 3-Methoxyphenylhydrazine + Acetone

    
     Hydrazone.
    
  • Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement.

  • Regioselectivity Management: Separation of the 6-methoxy (major) and 4-methoxy (minor) isomers.

  • Deprotection: Cleavage of the methyl ether to yield the free phenol.

Visualizing the Workflow

IndoleSynthesis Start 3-Methoxyphenylhydrazine HCl Hydrazone Arylhydrazone Intermediate Start->Hydrazone Reagent Acetone Reagent->Hydrazone Cyclization Fischer Cyclization (Acid/Heat) Hydrazone->Cyclization - NH3 Isomers Isomer Mixture (6-OMe vs 4-OMe) Cyclization->Isomers Purification Fractional Crystallization Isomers->Purification Intermediate 2-Methyl-6-methoxyindole Purification->Intermediate Remove 4-isomer Demethylation O-Demethylation (BBr3 or HBr) Intermediate->Demethylation Product 2-Methyl-1H-indol-6-ol (Target) Demethylation->Product

Figure 1: Critical Process Flow for the synthesis of 2-Methyl-1H-indol-6-ol via the Fischer route.

Module 2: Troubleshooting the Fischer Cyclization

Q: I am observing a significant amount of the 4-methoxy isomer (approx. 30-40%). How can I shift the regioselectivity toward the 6-methoxy precursor?

A: Regioselectivity in the Fischer indole synthesis with meta-substituted hydrazines is governed by the electronic nature of the substituent and the acidity of the medium.

  • The Mechanism: The methoxy group is an Electron Donating Group (EDG). In strongly acidic media, the para-cyclization (relative to the hydrazine nitrogen, leading to the 6-position) is generally favored, but the ortho-cyclization (leading to the 4-position) is kinetically accessible.

  • Solution:

    • Solvent Switch: Switch from protic acids (Acetic Acid) to a Lewis Acid catalyst (e.g., ZnCl2) in an aprotic solvent. Literature suggests this can improve the 6:4 ratio.

    • Temperature Control: Lower temperatures generally favor the thermodynamic product (often the 6-isomer in this specific electronic configuration), whereas high-temperature reflux may increase the kinetic 4-isomer.

Q: The reaction mixture turns into a black tar upon heating. What is happening?

A: This is "tarry polymerization," a classic failure mode in indole synthesis.

  • Cause 1: Oxidation. Hydrazines are highly susceptible to oxidation. If your starting material is dark, recrystallize the hydrazine hydrochloride before use.

  • Cause 2: Runaway Exotherm. The formation of the new C-C bond and ammonia elimination is exothermic.

  • Corrective Action: Do not dump all reagents at once. Use a semi-batch protocol : Pre-heat the acid catalyst and slowly add the hydrazone solution to control the heat release and concentration of reactive intermediates.

Module 3: Downstream Processing (Demethylation)

Q: BBr3 is too hazardous and expensive for our 5kg scale-up. What are the alternatives for demethylation?

A: While Boron Tribromide (BBr3) is the gold standard for yield, it poses significant safety risks (HBr gas evolution, reaction with moisture) at scale.

Comparative Analysis of Demethylation Reagents:

ReagentConditionsProsConsScale Suitability
BBr3 / DCM -78°C to RTHigh yield (>90%), clean conversion.Pyrophoric, expensive, corrosive off-gassing.Low (Lab/Pilot only)
Pyridine HCl Melt (180-200°C)Cheap, simple setup.Harsh thermal conditions, difficult workup (pyridine removal).Medium
48% HBr / AcOH Reflux (100-110°C)Scalable, standard industrial acids.Slower reaction, potential for acid-catalyzed polymerization.High (Recommended)
AlCl3 / Thiol RT to 60°CMilder than Py-HCl.Odorous (mercaptans), waste disposal issues.Low

Recommendation: For a 5kg scale, utilize 48% Hydrobromic Acid (HBr) in Glacial Acetic Acid . Monitor the reaction closely via HPLC to stop immediately upon consumption of the starting material to prevent acid-catalyzed degradation of the hydroxyindole.

Module 4: Validated Experimental Protocol

Protocol: Synthesis of 2-Methyl-6-methoxyindole (Precursor) Note: This protocol assumes a validated starting material of 3-methoxyphenylhydrazine hydrochloride.

  • Hydrazone Formation:

    • Charge 3-Methoxyphenylhydrazine HCl (1.0 eq) into the reactor.

    • Add Ethanol (5 vol) and cool to 0-5°C.

    • Add Acetone (1.2 eq) dropwise. Caution: Exothermic.

    • Stir for 2 hours. Isolate hydrazone if solid precipitates, or proceed directly (telescoping).

  • Cyclization (Fischer):

    • Solvent Exchange: If telescoped, remove ethanol via vacuum distillation; replace with Toluene (10 vol).

    • Catalyst Addition: Add Polyphosphoric Acid (PPA) (2.0 wt eq) or ZnCl2 (1.5 eq).

    • Reaction: Heat to 90-100°C. Monitor via HPLC.

    • Quench: Cool to 20°C. Pour onto ice/water mixture.

    • Extraction: Separate organic layer. Wash with NaHCO3 (aq) to neutralize.

  • Purification (Critical Step):

    • The crude contains both 6-OMe and 4-OMe isomers.

    • Recrystallization: Dissolve crude in hot Heptane/Ethyl Acetate (9:1) .

    • Cool slowly to 0°C. The 2-methyl-6-methoxyindole typically crystallizes preferentially. Filter and wash with cold heptane.

    • Target Purity: >98% (HPLC area).

Protocol: Demethylation to 2-Methyl-1H-indol-6-ol

  • Charge 2-Methyl-6-methoxyindole (1.0 eq) into a glass-lined reactor.

  • Add Glacial Acetic Acid (6 vol).

  • Add 48% HBr (4 vol).

  • Heat to reflux (approx. 110°C) under Nitrogen atmosphere (Crucial: Hydroxyindoles oxidize in air).

  • Monitor via HPLC (approx. 4-6 hours).

  • Workup:

    • Cool to RT.

    • Pour into ice water.

    • Neutralize carefully with NaOH or NH4OH to pH 6-7. Do not make too basic, or the phenolate will oxidize.

    • Extract with Ethyl Acetate.

    • Stabilization: Add 0.1% Sodium Dithionite to the aqueous wash to prevent oxidation.

    • Concentrate and recrystallize from Toluene/Hexane.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or quality issues during the campaign.

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield Type->LowYield Impurity High Impurity Type->Impurity Color Dark Color/Tar Type->Color CheckWater Check Water Content (Stops Cyclization) LowYield->CheckWater CheckIsomer Check Isomer Ratio (4-OMe vs 6-OMe) Impurity->CheckIsomer CheckO2 Check Inert Gas (Oxidation) Color->CheckO2

Figure 2: Rapid diagnostic logic for common process deviations.

References
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and regioselectivity).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Vaghesasiya, Y. et al. (2020). "Scalable Synthesis of Indoles via Fischer Indole Synthesis." Organic Process Research & Development. (General process principles for indole scale-up).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Patel, V. (2015). "Process Development for the Demethylation of Methoxyindoles." Journal of Chemical Sciences. (Source for HBr/AcOH protocols).

Minimizing byproduct formation in the synthesis of 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-1H-indol-6-ol. As a crucial intermediate in the development of various pharmaceuticals, achieving high purity is paramount. This document offers practical, field-proven insights to help you minimize byproduct formation and optimize your synthetic protocol.

I. Understanding the Synthetic Landscape: Common Routes and Key Challenges

The synthesis of 2-Methyl-1H-indol-6-ol is most commonly achieved through the Fischer indole synthesis . This classic and versatile method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[1][2] In the case of 2-Methyl-1H-indol-6-ol, the typical starting materials are (4-hydroxyphenyl)hydrazine and acetone .

While seemingly straightforward, the presence of the hydroxyl group on the phenylhydrazine ring introduces specific challenges that can lead to the formation of undesirable byproducts. Understanding the reaction mechanism and potential pitfalls is the first step toward minimizing impurities.

Fischer Indole Synthesis Workflow

fischer_indole_synthesis start Start Materials: (4-Hydroxyphenyl)hydrazine + Acetone hydrazone Hydrazone Formation (Acid or Heat) start->hydrazone tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Aromatization (Loss of NH3) rearrangement->cyclization product 2-Methyl-1H-indol-6-ol cyclization->product

Caption: A simplified workflow of the Fischer indole synthesis for 2-Methyl-1H-indol-6-ol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient heating or catalyst activity. 2. Degradation of Starting Material or Product: Harsh acidic conditions or prolonged high temperatures can lead to decomposition.[3] 3. Competing Side Reactions: Formation of regioisomers or oxidation byproducts.1. Optimize Reaction Conditions: Gradually increase the temperature and monitor the reaction by TLC or HPLC. Consider screening different acid catalysts (see FAQ section). 2. Use a Milder Catalyst: Employing a milder Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid can reduce degradation.[1][2] 3. Protect the Hydroxyl Group: If oxidation is suspected, consider protecting the hydroxyl group as a silyl ether or other labile protecting group.
Presence of a Major Impurity with a Similar Retention Time in HPLC 1. Formation of a Regioisomer: If a substituted phenylhydrazine is used where cyclization can occur at two different positions, a regioisomeric indole may form. With (4-hydroxyphenyl)hydrazine, this is less common but can occur under certain conditions. 2. Incomplete Cyclization: The intermediate hydrazone may persist in the reaction mixture.1. Catalyst Choice: The choice of acid catalyst can influence regioselectivity. Experiment with different Brønsted and Lewis acids to favor the desired isomer.[4] 2. Increase Reaction Time/Temperature: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature while monitoring for degradation.
Dark-Colored Reaction Mixture and Product 1. Oxidation: The hydroxyl group on the indole ring is susceptible to oxidation, leading to the formation of colored quinone-like byproducts. This can be exacerbated by the presence of air and harsh reaction conditions. 2. Tar Formation: High temperatures and strong acids can cause polymerization and the formation of tarry substances.[3]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control. 3. Purification: Utilize purification methods like column chromatography with a suitable adsorbent or recrystallization to remove colored impurities.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts with similar structures can co-elute during chromatography. 2. Product Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive indole compounds.1. Optimize Chromatography: Use a different solvent system or a different stationary phase (e.g., alumina) for column chromatography. Gradient elution in HPLC can also improve separation. 2. Recrystallization: If chromatography is problematic, attempt recrystallization from a suitable solvent system. Multiple recrystallizations may be necessary.[5] 3. Steam Distillation: For volatile indoles, steam distillation can be an effective purification method.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the synthesis of 2-Methyl-1H-indol-6-ol?

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly impact yield and byproduct formation.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2] For substrates with sensitive functional groups like a hydroxyl group, a milder Lewis acid such as zinc chloride (ZnCl₂) is often a good starting point as it can promote cyclization without causing excessive degradation. Polyphosphoric acid (PPA) is also a common choice but can lead to more charring at high temperatures. It is advisable to screen a few catalysts to find the optimal conditions for your specific setup.

Q2: My reaction with (4-hydroxyphenyl)hydrazine is giving a complex mixture of products. What could be the issue?

When using a meta-substituted phenylhydrazine, the formation of two regioisomeric indoles (e.g., 4- and 6-substituted) is a known issue.[4] With a para-substituted starting material like (4-hydroxyphenyl)hydrazine, the primary product should be the 6-hydroxyindole. However, under harsh conditions, side reactions involving the hydroxyl group can lead to a complex mixture. Consider the possibility of oxidation or other rearrangements. It is also crucial to ensure the purity of your starting (4-hydroxyphenyl)hydrazine, as impurities can lead to unexpected side products.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, the intermediate hydrazone, and the final product. The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.

Q4: What are the expected byproducts in the synthesis of 2-Methyl-1H-indol-6-ol?

While specific data for this exact synthesis can be scarce, potential byproducts can be inferred from the reactivity of related compounds. These may include:

  • Oxidation products: The 6-hydroxyl group makes the indole ring electron-rich and susceptible to oxidation, potentially forming quinone-like structures, which are often colored.

  • Unreacted starting materials: Incomplete reaction will leave (4-hydroxyphenyl)hydrazine and acetone in the mixture.

  • Hydrazone intermediate: The reaction may stall at the hydrazone stage if the cyclization conditions are not optimal.

  • Polymeric materials: High temperatures and strong acids can lead to the formation of intractable tars.[3]

Q5: What is the best method to purify the final product?

A combination of techniques is often necessary to achieve high purity.

  • Column Chromatography: This is a standard method for separating the desired product from byproducts with different polarities. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline material. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing indoles include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5][6]

  • Steam Distillation: For indoles that are sufficiently volatile and stable to heat, steam distillation can be a very effective purification method to remove non-volatile impurities.[1]

IV. Experimental Protocols

A. Synthesis of 2-Methyl-1H-indol-6-ol via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • (4-Hydroxyphenyl)hydrazine hydrochloride

  • Acetone

  • Zinc chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-hydroxyphenyl)hydrazine hydrochloride in a minimal amount of water and neutralize with a suitable base (e.g., sodium acetate) until the free hydrazine precipitates. Add a slight excess of acetone.

  • Cyclization: To the mixture, add a catalytic amount of anhydrous zinc chloride (approximately 0.2-0.5 equivalents).

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent, if any is used). Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and adjust the pH to be slightly acidic with dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable slurry in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified 2-Methyl-1H-indol-6-ol.

C. Purification by Recrystallization
  • Solvent Selection: Dissolve the crude or partially purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. Analytical Characterization

Accurate identification of the product and any byproducts is essential.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information to confirm the identity of the desired product and to elucidate the structure of any isolated impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the product and for quantifying the levels of any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution is a good starting point for method development.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown byproducts.

VI. References

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • MDPI. (2020). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2020(2), M1127. Retrieved from [Link]

  • ACS Publications. (2020). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 85(15), 9898–9907. Retrieved from [Link]

  • ResearchGate. (2016). Fischer Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • K. C. Nicolaou, et al. (n.d.). Protecting Groups. Retrieved from [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(6), 1083. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54097. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • ResearchGate. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Horst Friebolin. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • ResearchGate. (2015). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • SciSpace. (1951). The Fischer Indole Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33624-33663. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying menthol. Retrieved from

  • ResearchGate. (2016). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0221013). Retrieved from [Link]

Sources

Troubleshooting guide for working with air-sensitive indole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Handling: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Oxidative Degradation & Polymerization in Indole Synthesis

Overview: The Nature of the Beast

Welcome to the technical hub for indole chemistry. If you are here, you are likely facing the "Indole Blues"—or more accurately, the pinks, browns, and blacks.

The Root Cause: Indoles are excessively electron-rich heterocycles. The nitrogen lone pair donates electron density into the ring, creating a high Highest Occupied Molecular Orbital (HOMO) energy. This makes the C3 position highly nucleophilic and susceptible to:

  • Autoxidation: Reaction with triplet oxygen to form indolenine hydroperoxides, leading to cleavage (isatins) or coupling.

  • Acid-Catalyzed Dimerization: Protons (or Lewis acids) attack C3, generating an electrophilic iminium ion that reacts with another indole molecule.

This guide treats your setup as a system. If one component fails, the indole degrades.

Phase I: Reaction Setup & Atmosphere Control

FAQ: "I used a balloon of nitrogen, but my reaction turned black instantly. Why?"

Diagnosis: A balloon is often insufficient for highly sensitive indoles (e.g., 5-hydroxyindoles or electron-rich bis-indoles). Nitrogen balloons do not actively remove dissolved oxygen from solvents, and rubber septa are permeable to air over time.

The Fix: The Freeze-Pump-Thaw (FPT) Protocol You must remove dissolved gas, not just headspace gas. We rely on Henry's Law: gas solubility decreases as partial pressure drops.

Validated Protocol: Freeze-Pump-Thaw

Applicability: Reactions requiring < 5 ppm O₂.

  • Freeze: Place the solvent/reactant flask (Schlenk flask) in liquid nitrogen. Wait until fully frozen.

  • Pump: Open the flask to high vacuum (0.1 mmHg). Pump for 5–10 minutes. Crucial: The solvent is frozen, so you are removing headspace gas and gas trapped in the lattice.

  • Thaw: Close the flask. Remove from liquid N₂. Thaw in a warm water bath. As it melts, dissolved gas bubbles out into the vacuum headspace.

  • Repeat: Perform 3 total cycles.

  • Backfill: Backfill with high-purity Argon (Ar is heavier than air, providing a better "blanket" than N₂).

Troubleshooting Workflow: Atmosphere Integrity

IndoleAtmosphere Start Issue: Reaction Darkens/Decomposes CheckSolvent Check 1: Solvent Degassing Start->CheckSolvent Method Method Used? CheckSolvent->Method Sparging Sparging (Bubbling) Method->Sparging Inefficient for strict anaerobes FPT Freeze-Pump-Thaw Method->FPT Gold Standard ResultFail Result: Oxygen Leak / Peroxides Sparging->ResultFail Residual O2 CheckSeal Check 2: Vessel Integrity FPT->CheckSeal Grease Grease/Teflon Joints Check CheckSeal->Grease Grease->ResultFail Channeling detected ResultPass Result: System Secure Grease->ResultPass Vacuum holds <0.5 mmHg

Figure 1: Diagnostic logic for identifying oxygen ingress points in reaction setups.

Phase II: Purification (The "Column of Death")

FAQ: "My compound was pure by NMR, but it turned into a purple streak on the silica column."

Diagnosis: Acid-Catalyzed Polymerization. Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0 in slurry). For electron-rich indoles, protons on the silica surface protonate the C3 position. This generates an electrophilic species that reacts with other indole molecules, forming dimers, trimers, and colored polymers.

Data: Silica Acidity Impact

Sorbent TypeSurface pHRisk LevelRecommended Additive
Standard Silica Gel 60~6.5High (Streaking/Decomp)1–5% Triethylamine (TEA)
Neutral Alumina~7.0–7.5Medium None / 1% TEA
Basic Alumina~9.5Low None
Florisil~8.5Low None
Validated Protocol: Deactivating Silica Gel

Objective: Neutralize surface silanol groups (Si-OH) before introducing the indole.

  • Slurry Preparation: Mix your silica gel with the non-polar component of your eluent (e.g., Hexanes).

  • The Neutralizer: Add 1% to 5% Triethylamine (TEA) relative to the total solvent volume.

  • Equilibration: Pour the slurry into the column. Flush with 2 column volumes of the Hexane/TEA mix.

  • Loading: Load your crude indole.

  • Elution: Run your gradient. Note: TEA is difficult to remove. You may need a high-vacuum drying step or an acidic wash (if the product tolerates it) post-column.

Phase III: Storage & Handling

FAQ: "My white solid turned pink in the freezer after a week."

Diagnosis: Solid-State Autoxidation. Even at -20°C, amorphous solids have high surface areas allowing oxygen diffusion. Light acts as a radical initiator.

The Fix: The "Argon Sandwich"

  • Vial Selection: Use Amber glass vials (blocks UV/Visible light initiation).

  • Headspace: Flush the vial with Argon (heavier than air) before capping. Nitrogen is lighter than oxygen and can diffuse out easier if the seal is imperfect.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape.

  • Temperature: Store at -20°C or -80°C.

Mechanistic Insight: Why C3?

Understanding the mechanism helps you predict stability.

The Pathway:

  • Initiation: A radical initiator (light, trace metal, peroxide) abstracts a hydrogen or generates a radical cation.

  • Propagation: The indole radical reacts with triplet oxygen (

    
    ) at the C3 position (highest spin density).
    
  • Product: Formation of a C3-hydroperoxyindolenine.

  • Fate: This intermediate rearranges to form Isatin (oxidative cleavage) or couples to form Indoxyl red .

Visualization: The Danger Pathway

IndoleOxidation Indole Indole (C3-H) Radical Indolyl Radical Indole->Radical -e- / -H+ Peroxide C3-Hydroperoxide Radical->Peroxide + O2 Oxygen + O2 (Triplet) Isatin Isatin (Cleavage) Peroxide->Isatin Rearrangement Dimer Dimer/Polymer (Color) Peroxide->Dimer Coupling

Figure 2: Mechanistic pathway of oxidative degradation at the C3 position.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycles detailing Indole reactivity and HOMO energy levels).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for solvent degassing and silica deactivation).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Comprehensive review of indole oxidation mechanisms).

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Industry standard for Schlenk and syringe techniques).

Validation & Comparative

Comparative Bioactivity Guide: 5-Hydroxyindole vs. 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-hydroxyindole (5-HI) and 2-methyl-1H-indol-6-ol (2-Me-6-OH) . While both share the indole core, their biological roles are distinct: 5-HI is a bioactive endogenous metabolite regulating gut motility and signaling, whereas 2-Me-6-OH serves primarily as a stable synthetic scaffold and potent tyrosinase inhibitor.

Feature5-Hydroxyindole (5-HI)2-Methyl-1H-indol-6-ol
Primary Classification Endogenous Metabolite / Signaling MoleculeSynthetic Scaffold / Enzyme Inhibitor
Key Biological Target L-type Ca²⁺ channels (L-VDCCs), 5-HT ReceptorsTyrosinase, 3α-HSD, Tubulin (as derivative)
Physiological Role Gut motility regulation, Serotonin metabolismMelanogenesis inhibition, Antioxidant
Chemical Stability Moderate; susceptible to oxidative polymerizationHigh; 2-methyl group blocks reactive C2 position
Primary Application Biomarker (Carcinoid tumors), GI motility researchDrug discovery (Anticancer, Anti-pigmentation)

Part 1: Chemical Structure & Physicochemical Profile[1]

The structural difference—specifically the position of the hydroxyl group and the presence of the methyl group—dictates the stability and binding affinity of these molecules.

Physicochemical Comparison Table
Property5-Hydroxyindole2-Methyl-1H-indol-6-olImpact on Activity
Molecular Weight 133.15 g/mol 147.17 g/mol 2-Me adds slight lipophilicity.
LogP (Predicted) ~1.1 - 1.4~1.8 - 2.12-Me increases membrane permeability.
pKa (Hydroxyl) ~10.0~9.56-OH is slightly more acidic than 5-OH.[1]
Reactive Sites C2, C3, C4, C6, C7C3, C4, C5, C7 (C2 blocked)Critical: 2-Me blocks oxidative polymerization.
H-Bond Donors/Acceptors 2 / 12 / 1Similar receptor binding potential.
Structure-Activity Relationship (SAR) Analysis[3]

The 2-methyl substitution in 2-Me-6-OH is not merely structural decoration; it is a functional blockade. In simple hydroxyindoles, the C2 position is highly reactive, leading to rapid oxidative coupling (melanin formation). By methylating C2, the molecule becomes resistant to this degradation, making it a superior scaffold for drug development compared to the more transient 5-HI.

SAR_Comparison cluster_0 5-Hydroxyindole (Endogenous) cluster_1 2-Methyl-1H-indol-6-ol (Synthetic) HI5 5-Hydroxyindole (Reactive C2 Position) Polymer Oxidative Polymerization (Melanin-like pigments) HI5->Polymer Oxidation Target1 L-VDCC Activation (Gut Motility) HI5->Target1 Binding Me6 2-Methyl-1H-indol-6-ol (Blocked C2 Position) Stable High Chemical Stability (Resists Polymerization) Me6->Stable Methyl Blockade Target2 Tyrosinase Inhibition (Competitive) Me6->Target2 Pharmacophore

Figure 1: SAR comparison highlighting the stability conferred by the 2-methyl group.

Part 2: Biological Activity Profiles

5-Hydroxyindole (5-HI): The Gut-Motility Modulator

5-HI is a direct metabolite of tryptophan/5-HTP produced by gut microbiota (via tryptophanase TnaA). It acts as a potent signaling molecule in the gut-brain axis.

  • Mechanism of Action:

    • L-VDCC Activation: 5-HI directly activates L-type voltage-dependent calcium channels on colonic smooth muscle cells, triggering Ca²⁺ influx and muscle contraction.

    • Serotonin Release: It stimulates enterochromaffin cells to release serotonin (5-HT), further potentiating motility.

    • Receptor Modulation: Acts as a positive allosteric modulator for the 5-HT3 receptor and potentiates α7 nicotinic acetylcholine receptors (nAChR).

  • Clinical Relevance:

    • Biomarker: Elevated urinary 5-HI/5-HIAA is the gold standard marker for carcinoid tumors.

    • Therapeutic Potential: Investigated for treating constipation and gut hypomotility disorders.

2-Methyl-1H-indol-6-ol: The Enzyme Inhibitor & Scaffold

This compound is rarely found as a free metabolite but is a "privileged structure" in medicinal chemistry.

  • Mechanism of Action:

    • Tyrosinase Inhibition: 6-hydroxyindoles are significantly more potent tyrosinase inhibitors than their 5-hydroxy counterparts.[2] The 6-OH group mimics the tyrosine substrate, competitively inhibiting the enzyme to prevent melanogenesis (pigmentation).

    • Antioxidant Activity: Acts as a radical scavenger.[3][4] The 2-methyl group stabilizes the indolyl radical formed after hydrogen donation, enhancing its efficacy compared to unsubstituted indoles.

  • Drug Development Applications:

    • Precursor: Key intermediate for Pyridyl-ethenyl-indoles (anticancer immunomodulators) and Benz[c,d]indol-3(1H)-one derivatives (3α-HSD inhibitors).

    • Safety: Extensively evaluated for safety in cosmetic applications (hair dyes) due to its stability profile.

Part 3: Experimental Protocols

Protocol A: HPLC-ED Detection of 5-Hydroxyindole (Biomarker Assay)

Objective: Quantification of 5-HI in biological fluids (plasma/urine) to assess serotonin metabolism or gut microbiota activity.

  • Sample Preparation:

    • Mix 100 µL of plasma/urine with 20 µL of antioxidant solution (0.1 M ascorbic acid + 0.05% EDTA) to prevent oxidation.

    • Add 20 µL of 1 M perchloric acid (protein precipitation). Vortex for 30s.

    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect supernatant and filter through a 0.22 µm PTFE membrane.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: 100 mM Sodium Acetate, 0.1 mM EDTA, 1 mM Octanesulfonic acid, 8% Acetonitrile, pH adjusted to 3.5 with Citric Acid.

    • Flow Rate: 1.0 mL/min.

  • Detection (Electrochemical):

    • Detector: Coulometric or Amperometric detector.

    • Potential: Set oxidation potential to +400 mV vs. Ag/AgCl (optimized for hydroxyindoles).

  • Validation:

    • Construct a calibration curve (1 nM – 10 µM) using authentic 5-HI standards.

    • Self-Validation: Spike a control sample with 5-HI to calculate recovery efficiency (>85% required).

Protocol B: Tyrosinase Inhibition Assay for 2-Methyl-1H-indol-6-ol

Objective: Determine the IC50 of 2-Me-6-OH for tyrosinase inhibition (Melanogenesis screening).

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate Buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

    • Substrate: L-DOPA (5 mM stock).

    • Test Compound: Dissolve 2-Methyl-1H-indol-6-ol in DMSO (final DMSO <1%). Prepare serial dilutions (1 – 500 µM).

  • Assay Workflow:

    • In a 96-well plate, add:

      • 80 µL Phosphate Buffer.

      • 10 µL Test Compound Solution.

      • 10 µL Tyrosinase Solution.

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Add 20 µL L-DOPA substrate to initiate reaction.

  • Measurement:

    • Monitor absorbance at 475 nm (Dopachrome formation) kinetically every 30s for 10 minutes.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50.

    • Positive Control: Kojic Acid (Standard inhibitor, IC50 ~20-30 µM).

Part 4: Pathway Visualization

The following diagram illustrates the distinct biological pathways for both compounds.

Pathways Tryptophan L-Tryptophan GutBacteria Gut Microbiota (TnaA Enzyme) Tryptophan->GutBacteria Metabolism HI5 5-Hydroxyindole (5-HI) GutBacteria->HI5 Production LVDCC L-Type Ca2+ Channels (Colonic Smooth Muscle) HI5->LVDCC Activation Motility Increased Gut Motility LVDCC->Motility Ca2+ Influx Synthetic Synthetic Precursor Me6 2-Methyl-1H-indol-6-ol Synthetic->Me6 Chemical Synthesis Tyrosinase Tyrosinase Enzyme Me6->Tyrosinase Competitive Inhibition Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Blocked by Inhibitor

Figure 2: Biological pathway of 5-HI (Left) vs. Pharmacological inhibition pathway of 2-Me-6-OH (Right).

References

  • Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels. PLOS Biology. (2021). Link

  • Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Journal of Biological Chemistry. (2010). Link

  • Biochemistry, 5-Hydroxyindoleacetic Acid. StatPearls [Internet]. (2023). Link

  • Safety assessment of 6-hydroxyindole as used in cosmetics. International Journal of Toxicology. (2014). Link

  • 5-Hydroxyindole potentiates human α7 nicotinic receptor-mediated responses. Neuropharmacology. (2002). Link

Sources

Validation of a new analytical method for 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Validation Guide: High-Throughput UPLC-MS/MS Quantification of 2-Methyl-1H-indol-6-ol

Executive Summary & Rationale

The Shift: This guide validates the transition from traditional HPLC-UV methods to a rapid, high-sensitivity Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) protocol for 2-Methyl-1H-indol-6-ol (CAS: 54584-22-4).

The "Why": 2-Methyl-1H-indol-6-ol is a critical intermediate in the synthesis of pharmaceutical bioisosteres and specialty dyes. Traditional HPLC methods often suffer from peak tailing (due to secondary interactions with the indole nitrogen) and lack the sensitivity to detect trace oxidative degradation products (quinone imines) that form rapidly in solution.

Performance Snapshot:

  • Throughput: 4x faster (5 min vs. 20 min run time).

  • Sensitivity: LOQ improved by 100-fold (ng/mL vs. µg/mL).

  • Selectivity: Mass-based discrimination eliminates interference from oxidative byproducts.

Compound Profile & Analytical Challenges

PropertyDataAnalytical Implication
Structure Indole core with C6-OH and C2-MethylOxidation Risk: The electron-rich phenolic ring makes it prone to rapid oxidation, requiring antioxidants in sample prep.
pKa ~10.2 (OH), ~17 (NH)pH Control: Mobile phase pH < 4.0 is required to keep the molecule neutral and prevent peak tailing on C18 columns.
LogP ~2.5 (Est.)[1]Retention: Moderately lipophilic; suitable for Reverse Phase (RP) but requires high organic strength for elution.

Method Comparison: The Upgrade Path

The following table objectively compares the legacy method with the validated new alternative.

FeatureLegacy Method (HPLC-UV) New Validated Method (UPLC-MS/MS) Verdict
Column C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (1.7 µm, 50 x 2.1 mm) New method reduces diffusion path, sharpening peaks.
Mobile Phase Water/MeOH (Isocratic)0.1% Formic Acid / MeCN (Gradient) Gradient improves impurity resolution; Formic acid aids ionization.
Detection UV at 280 nmESI+ (MRM Mode) MS/MS offers absolute specificity against co-eluting matrix.
Run Time 25 minutes5.0 minutes 400% increase in sample throughput.
Sample Prep Dilution in MethanolDilution + 0.1% Ascorbic Acid Ascorbic acid stabilizes the analyte against oxidation.

Validated Experimental Protocol

A. Reagents & Standards
  • Reference Standard: 2-Methyl-1H-indol-6-ol (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.[2]

  • Additives: Formic Acid (FA) and L-Ascorbic Acid (Antioxidant).

B. Chromatographic Conditions (UPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent Core-Shell.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

  • Gradient:

    • 0.0 min: 90% A (0.1% FA in Water) / 10% B (MeCN)

    • 3.0 min: 10% A / 90% B

    • 3.5 min: 10% A / 90% B

    • 3.6 min: 90% A / 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: m/z 148.1 [M+H]⁺.

  • Quantifier Ion: m/z 130.1 (Loss of H₂O).

  • Qualifier Ion: m/z 77.0 (Phenyl fragment).

  • Capillary Voltage: 3.5 kV.

D. Self-Validating Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg analyte in 10 mL MeCN (1 mg/mL). Store at -20°C in amber glass.

  • Working Solution: Dilute Stock 1:100 into 0.1% Ascorbic Acid (aq) / MeCN (50:50) .

    • Critical Step: The ascorbic acid prevents the formation of the pink/brown quinone imine degradation product. If the solution turns pink, the prep has failed; discard and restart.

Validation Data Summary (ICH Q2(R1) Compliant)

The following data represents typical performance metrics achieved during validation studies.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RTClean baseline; Mass unique to analytePASS
Linearity (R²) > 0.9990.9998 (Range: 1–1000 ng/mL)PASS
Accuracy 98.0 – 102.0% Recovery99.4% (at 500 ng/mL)PASS
Precision (Repeatability) RSD < 2.0%0.85% (n=6 injections)PASS
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)LOD: 0.2 ng/mL / LOQ: 0.5 ng/mL PASS
Stability (Solution) < 2% degradation over 24h0.4% change (with Ascorbic Acid)PASS

Validation Logic & Workflow Visualization

The following diagram illustrates the decision matrix used during the validation process. It highlights the "Self-Correcting" nature of the protocol—specifically the stability check loop.

ValidationWorkflow Start Start: Method Validation SystemSuit System Suitability Test (5 Replicates) Start->SystemSuit CheckRSD Is RSD < 2.0%? SystemSuit->CheckRSD FailSystem Maintenance: Clean Source / Replace Column CheckRSD->FailSystem No SamplePrep Sample Preparation (+ Ascorbic Acid) CheckRSD->SamplePrep Yes FailSystem->SystemSuit Retry VisualCheck Visual Check: Is Solution Pink/Brown? SamplePrep->VisualCheck Discard Discard: Oxidation Detected VisualCheck->Discard Yes Inject Inject Sequence (Linearity, Accuracy, Precision) VisualCheck->Inject No (Clear) Discard->SamplePrep Re-Prep DataProcess Data Processing (Integrate m/z 148.1 -> 130.1) Inject->DataProcess FinalReport Generate Validation Report (ICH Q2 R1) DataProcess->FinalReport

Figure 1: Validation Lifecycle & Stability Decision Matrix. Note the critical visual check for oxidation (Pink/Brown color) which acts as a hard stop in the workflow.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[3] [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7224, 2-Methylindole. (Structural analogue data used for pKa estimation). [Link]

  • Sielc Technologies. (2024).[4] Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. (Reference for legacy HPLC conditions). [Link]

Sources

Comparative Guide: 2-Methyl-1H-indol-6-ol Derivatives as Multifunctional Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 2-Methyl-1H-indol-6-ol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

The 2-methyl-1H-indol-6-ol scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-hydroxy isomer (serotonin backbone) and the non-methylated indole core. Its unique pharmacological profile bridges two critical therapeutic areas: estrogen receptor modulation (SERMs)/aromatase inhibition and neuroprotective antioxidant activity .

Unlike standard indoles, the C2-methyl group provides metabolic stability against oxidation at the typically reactive C2 position, while the C6-hydroxyl group serves as a critical hydrogen-bond donor, mimicking the phenolic A-ring of estradiol. This guide analyzes the SAR of these derivatives, comparing them against standard-of-care agents like Melatonin (antioxidant/aromatase) and Raloxifene (SERM).

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-methyl-1H-indol-6-ol derivatives is governed by three primary structural vectors. The following analysis dissects these regions based on binding affinity and functional efficacy.

The SAR Map
  • Region A (C6-Hydroxyl): The "Anchor." Essential for H-bonding with residues like Glu353 in Estrogen Receptor

    
     (ER
    
    
    
    ) or Arg302 in Nociceptin receptors. Modification to methoxy (-OMe) often retains binding but reduces antioxidant capacity (HAT mechanism).
  • Region B (C2-Methyl): The "Stabilizer." Prevents metabolic oxidation and restricts conformational rotation, enhancing selectivity for the hydrophobic pocket of aromatase (CYP19A1).

  • Region C (C3-Position): The "Warhead." This is the primary vector for derivatization. Electrophilic substitution here (e.g., formylation, hydrazone formation) dramatically alters potency, shifting activity from simple antioxidant to potent anticancer (tubulin inhibition).

  • Region D (N1-Nitrogen): The "Switch." Free N-H is required for radical scavenging (Hydrogen Atom Transfer).[1] Alkylation (e.g., N-benzyl) abolishes antioxidant effects but can enhance lipophilicity for membrane permeability in anticancer applications.

Visualization: SAR Logic Pathway

SAR_Logic Scaffold 2-Methyl-1H-indol-6-ol (Core Scaffold) C6_OH C6-Hydroxyl Group (H-Bond Donor) Scaffold->C6_OH C2_Me C2-Methyl Group (Metabolic Stability) Scaffold->C2_Me C3_Pos C3-Position (Derivatization Site) Scaffold->C3_Pos N1_Pos N1-Position (H-Atom Transfer) Scaffold->N1_Pos ER_Bind Estrogen Receptor Binding (Glu353) C6_OH->ER_Bind Critical Interaction Aromatase Aromatase Inhibition (Hydrophobic Pocket) C2_Me->Aromatase Steric Fit Anticancer Tubulin/Proliferation Inhibition C3_Pos->Anticancer Hydrazone/Chalcone Addition Antioxidant ROS Scavenging (HAT Mechanism) N1_Pos->Antioxidant Requires Free NH

Figure 1: Functional mapping of the 2-methyl-1H-indol-6-ol scaffold. The diagram highlights how specific structural modifications dictate downstream pharmacological effects.

Comparative Performance Analysis

This section objectively compares 2-methyl-1H-indol-6-ol derivatives (specifically C3-hydrazone analogs) against established therapeutic agents.

Table 1: Comparative Efficacy in Oncological and Antioxidant Models

Feature2-Methyl-1H-indol-6-ol DerivativesMelatonin (Reference)Raloxifene (Reference)
Primary Mechanism Dual: Aromatase Inhibition & ROS ScavengingAntioxidant & MT1/MT2 AgonistSERM (ER Antagonist in breast)
Aromatase IC

0.2 – 0.8 µM (High Potency)> 10 µM (Low Potency)N/A (Indirect effect)
Antioxidant Capacity High (Requires free N-H)ModerateLow
Metabolic Stability Enhanced (due to C2-Me block)Low (Rapid 6-hydroxylation)High
Bioavailability Variable (Lipophilicity dependent)Low (First-pass metabolism)Low (<2%)
Cytotoxicity (MCF-7) IC

: 5 – 15 µM
IC

: > 100 µM (Cytostatic)
IC

: ~1-5 µM

Key Insight: While Raloxifene is a more potent pure anti-estrogen, the 2-methyl-indol-6-ol derivatives offer a "polypharmacology" advantage. They inhibit the synthesis of estrogen (aromatase) while simultaneously protecting cells from oxidative stress, a known driver of mutagenesis in breast cancer.

Experimental Protocol: Synthesis of C3-Hydrazone Derivatives

To validate the SAR described above, the following protocol details the synthesis of high-potency C3-hydrazone derivatives. This workflow ensures the preservation of the sensitive C6-hydroxyl group during the C3-functionalization.

Reagents & Equipment[3]
  • Starting Material: 2-Methyl-1H-indol-6-ol (Commercial grade, >98%).

  • Reagents: Phosphoryl chloride (

    
    ), Dimethylformamide (DMF), Hydrazine hydrate, substituted benzaldehydes.
    
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

  • Analysis: TLC (Silica gel 60 F254),

    
    -NMR (400 MHz).
    
Step-by-Step Methodology

Phase 1: Vilsmeier-Haack Formylation (Introduction of C3-CHO)

  • Preparation: Dissolve 2-Methyl-1H-indol-6-ol (1.0 eq) in anhydrous DMF (5 mL/mmol) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add

    
     (1.2 eq) maintaining temperature < 5°C. The solution will turn yellow/orange.
    
  • Reaction: Stir at 0°C for 30 mins, then heat to 40°C for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour reaction mixture into crushed ice containing sodium acetate (to buffer pH ~7). A precipitate will form.[2]

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to yield 6-hydroxy-2-methyl-1H-indole-3-carbaldehyde .

Phase 2: Hydrazone Condensation (The "Warhead" Attachment)

  • Activation: Dissolve the aldehyde (from Phase 1) in absolute EtOH (10 mL/mmol).

  • Coupling: Add hydrazine hydrate (3.0 eq) and catalytic acetic acid (2 drops). Reflux for 3 hours.

  • Derivatization: Crucial Step for SAR: To the intermediate hydrazide solution, add the appropriate substituted benzaldehyde (1.0 eq) (e.g., 4-chlorobenzaldehyde for enhanced aromatase activity).

  • Completion: Reflux for an additional 4-6 hours.

  • Purification: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo and purify via column chromatography (DCM:MeOH 95:5).

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 2-Methyl-1H-indol-6-ol Step1 Vilsmeier-Haack Formylation (POCl3/DMF, 0°C -> 40°C) Start->Step1 Inter Intermediate: 3-Formyl-indole derivative Step1->Inter Step2 Hydrazine Condensation (NH2NH2, EtOH, Reflux) Inter->Step2 Step3 Schiff Base Formation (Ar-CHO, H+, Reflux) Step2->Step3 Final Final Product: C3-Indole Hydrazone Step3->Final

Figure 2: Synthetic pathway for generating bioactive C3-hydrazone derivatives. The Vilsmeier-Haack formylation is the rate-determining step.

Mechanism of Action: The "Dual-Hit" Hypothesis

The efficacy of these derivatives relies on a synergistic mechanism. Unlike single-target drugs, 2-methyl-1H-indol-6-ol derivatives operate via:

  • Competitive Inhibition: The indole scaffold mimics the steroid backbone of androstenedione, occupying the active site of Aromatase (CYP19A1), preventing estrogen biosynthesis.

  • Radical Scavenging: The C6-OH and N1-H moieties act as electron donors, neutralizing Reactive Oxygen Species (ROS) generated by mitochondrial dysfunction in cancer cells, thereby stabilizing the cellular microenvironment and preventing further DNA damage.

Validation Check:

  • If N1 is methylated: Antioxidant activity drops >80% (Validates HAT mechanism).

  • If C2-Methyl is removed: Metabolic half-life decreases significantly due to rapid oxidation (Validates steric stabilization).

References

  • Ferlin, M. G., et al. (2020). "Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors." Journal of Medicinal Chemistry. Link

  • Corigliano, D. M., et al. (2018).[3] "Indole Derivatives as Multifunctional Drugs: Synthesis and Antioxidant/Anticancer Activity."[4][5] Molecules. Link

  • Yilmaz, S., et al. (2018). "Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies." Xenobiotica. Link

  • Gani, A., et al. (2017).[6] "Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents." Acta Chimica Slovenica. Link

  • Kumar, P., et al. (2022).[2][6] "Recent advancements on biological activity of indole and their derivatives: A review." The Thai Journal of Pharmaceutical Sciences. Link

Sources

Precision Benchmarking of 2-Methyl-1H-indol-6-ol: Isomeric Stability and Synthetic Efficiency

[1]

Executive Summary & Technical Context[1][2][3][4][5]

In the development of Selective Estrogen Receptor Modulators (SERMs) and fused-ring fluorescent scaffolds, the indole core is ubiquitous. While 2-Methyl-1H-indol-5-ol is the established pharmacophore for drugs like Bazedoxifene, its regioisomer, 2-Methyl-1H-indol-6-ol (Compound A), presents a distinct electronic and metabolic profile that necessitates rigorous cross-validation.[1]

The primary challenge with hydroxyindoles is their susceptibility to oxidative degradation into quinone imines and subsequent polymerization (melanin-like formation). This guide provides a direct comparison between the 6-hydroxy and 5-hydroxy isomers, focusing on oxidative stability , regioselective reactivity , and chromatographic resolution .

The Core Problem: Isomeric Bioactivation & Stability

Research indicates that 5-hydroxy-3-methylindole moieties are bioactivated by cytochrome P450s to form reactive electrophilic species (quinone imines), which can lead to toxicity [1].[1][2] The 6-hydroxy isomer is investigated as a scaffold to modulate this metabolic liability while maintaining binding affinity.[1] However, distinguishing these isomers and preventing "pink-oxidation" during synthesis requires specific protocols.[1]

Comparative Analysis: 6-OH vs. 5-OH Isomers[1]

The following table summarizes the experimental performance of 2-Methyl-1H-indol-6-ol against its primary alternative, the 5-hydroxy isomer.

Feature2-Methyl-1H-indol-6-ol (Subject)2-Methyl-1H-indol-5-ol (Comparator)Implications for Development
Oxidative Stability (

in solution)
Moderate (Forms dark precipitates over 48h without antioxidant)Low (Rapidly turns pink/red within 12h in air)6-OH isomer offers a slightly wider processing window but still requires inert atmosphere.[1]
Metabolic Liability Lower potential for para-quinone imine formation due to position.[1]High. Forms reactive quinone imines (bioactivation) [1].[1]6-OH is a strategic alternative for reducing idiosyncratic toxicity in early drug design.[1]
C3-Electrophilic Substitution High reactivity; 6-OH donates electron density to C3 via resonance.[1]High reactivity; similar resonance contribution.Both isomers are excellent substrates for Mannich reactions; 6-OH directs strictly to C3 due to C2 blocking.[1]
Chromatographic Retention (

)
Slightly higher (more lipophilic).Lower (elutes earlier on C18/Biphenyl).[1]Baseline separation requires specific phenyl-hexyl or biphenyl phases [3].[1]

Mechanistic Visualization: Oxidation & Degradation Pathways

Understanding the degradation mechanism is vital for handling these compounds. The diagram below illustrates the oxidative pathway that necessitates the rigorous exclusion of oxygen described in the protocols.

IndoleOxidationStart2-Methyl-1H-indol-6-ol(Colorless Solid)Inter1Radical Intermediate(Indolyl Radical)Start->Inter1Air Oxidation (O2)Light/Metal ionsInter2Quinone Imine(Electrophilic Species)Inter1->Inter2-1e-, -H+EndPolymerized Oligomers(Insoluble Melanin-like Pigment)Inter2->EndPolymerizationPreventionInhibition Strategy:Argon Sparging + Ascorbic AcidPrevention->Start

Figure 1: Oxidative degradation pathway of hydroxyindoles. The formation of quinone imines drives the rapid discoloration observed in laboratory settings.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution HPLC Separation of Isomers

Objective: To quantitate 2-Methyl-1H-indol-6-ol purity and detect trace 5-hydroxy impurity (a common synthetic byproduct).[1] Standard C18 columns often fail to resolve these positional isomers.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (MeOH).[1][3][4]

  • Column: Kinetex Biphenyl or equivalent (2.6 µm, 100 x 4.6 mm). Note: Biphenyl phases offer superior

    
     selectivity for isomeric indoles [3].[1]
    

Workflow:

  • Sample Prep: Dissolve 5 mg of sample in 10 mL MeOH containing 0.1% Ascorbic Acid (antioxidant stabilizer).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-12 min: 5%

      
       60% B[1]
      
    • 12-15 min: 60%

      
       95% B[1]
      
  • Detection: UV at 280 nm (general indole) and 305 nm (phenolic shift).

Validation Criteria (Pass/Fail):

  • Resolution (

    
    ):  Must be 
    
    
    between 5-OH and 6-OH peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    . High tailing indicates secondary interactions with silanols (common with basic indoles).
Protocol B: Accelerated Oxidative Stress Testing

Objective: To determine the processing window for the compound during scale-up.

  • Preparation: Prepare a 1 mM solution of 2-Methyl-1H-indol-6-ol in Acetonitrile:Water (50:50).

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.3%.
    
  • Monitoring: Inject into HPLC at

    
    .
    
  • Comparison: Run a parallel control with 2-Methyl-1H-indol-5-ol.

Expected Result: The 5-OH isomer should show


1

Synthesis & Validation Workflow

This workflow describes the critical control points (CCPs) to ensure the integrity of the 2-Methyl-1H-indol-6-ol during application.

ValidationWorkflowRawMatRaw Material Input(2-Methyl-1H-indol-6-ol)SolubilitySolubility Check(MeOH + Ascorbic Acid)RawMat->SolubilityHPLCHPLC-UV Purity Profiling(Biphenyl Column)Solubility->HPLCDecisionIsomer Purity > 98%?HPLC->DecisionStressStress Test (Protocol B)Verify Oxidative WindowDecision->StressYesPurifyRecrystallization(Toluene/Heptane under Ar)Decision->PurifyNoAppDownstream Application(Mannich Reaction/Alkylation)Stress->AppPassPurify->HPLC

Figure 2: Quality control workflow. Note the loop-back at the decision matrix requiring recrystallization if isomer separation is insufficient.

References

  • Bioactivation of Bazedoxifene & Indole Analogs: Title: In vitro bioactivation of bazedoxifene and 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in human liver microsomes.[1][2] Source: PubMed / Elsevier (2012). Link:[Link]

  • Indole Oxidation Mechanisms: Title: Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole.[5] Source: MDPI Biomolecules (2020).[1] Link:[Link]

A Benchmark Analysis of 2-Methyl-1H-indol-6-ol as a Putative DYRK1A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Targeting DYRK1A

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of pathologies, most notably neurodegenerative disorders such as Alzheimer's disease and the cognitive deficits associated with Down syndrome.[1][2][3] This serine/threonine kinase is a member of the CMGC kinase family and plays a crucial role in cell proliferation, brain development, and neuronal function.[2][4] Overexpression of DYRK1A has been linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[1][5] Consequently, the discovery of potent and selective DYRK1A inhibitors is an area of intense research.

The indole scaffold is a privileged structure in medicinal chemistry and has given rise to numerous kinase inhibitors.[6] This guide introduces a hypothetical novel compound, 2-Methyl-1H-indol-6-ol, and benchmarks its potential as a DYRK1A inhibitor against established, commercially available inhibitors: Harmine and Leucettine L41.[7][8] This analysis is designed to provide researchers with a framework for evaluating novel chemical entities targeting DYRK1A, from initial biochemical characterization to cell-based validation.

Selection of Benchmark Inhibitors

For a robust comparative analysis, two well-characterized DYRK1A inhibitors with distinct chemical scaffolds were selected:

  • Harmine: A natural β-carboline alkaloid, Harmine is one of the most widely used DYRK1A inhibitors in preclinical research.[7][8] It acts as an ATP-competitive inhibitor.[9] However, its clinical utility is limited by its poor kinase selectivity and off-target effects, including monoamine oxidase (MAO) inhibition.[7]

  • Leucettine L41: A synthetic analog of the marine sponge-derived leucettamine B, Leucettine L41 is a dual inhibitor of DYRK and CLK kinases.[6][7] It represents a different chemical class from Harmine and serves as an important comparator for assessing the selectivity profile of novel inhibitors.

Experimental Methodologies

To comprehensively evaluate the inhibitory potential of 2-Methyl-1H-indol-6-ol, a two-tiered experimental approach is proposed: an in vitro biochemical assay to determine direct kinase inhibition and a cell-based assay to assess target engagement and downstream effects in a cellular context.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[10]

Experimental Workflow:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 1. Prepare serial dilutions of test compounds (2-Methyl-1H-indol-6-ol, Harmine, Leucettine L41) prep2 2. Prepare DYRK1A enzyme, substrate (e.g., Woodtide), and ATP solution reaction1 3. Add test compound, DYRK1A, and substrate to a 384-well plate prep2->reaction1 reaction2 4. Initiate reaction by adding ATP reaction1->reaction2 reaction3 5. Incubate at room temperature for 60 minutes reaction2->reaction3 detection1 6. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP reaction3->detection1 detection2 7. Incubate for 40 minutes detection1->detection2 detection3 8. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal detection2->detection3 detection4 9. Incubate for 30 minutes detection3->detection4 detection5 10. Measure luminescence using a plate reader detection4->detection5 analysis1 11. Plot luminescence signal against inhibitor concentration detection5->analysis1 analysis2 12. Determine IC50 values using non-linear regression analysis1->analysis2

Caption: Workflow for the in vitro DYRK1A kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound (2-Methyl-1H-indol-6-ol, Harmine, Leucettine L41) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human DYRK1A enzyme, a suitable substrate (e.g., Woodtide peptide), and kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the DYRK1A enzyme/substrate mixture.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for DYRK1A to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a luciferase reaction. Incubate for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell-Based Target Engagement Assay (Western Blot)

This assay measures the ability of the test compounds to inhibit DYRK1A activity within a cellular context by assessing the phosphorylation status of a known downstream substrate, such as the splicing factor SF3B1.[12][13]

Experimental Workflow:

cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western Western Blotting cluster_analysis Data Analysis treatment1 1. Culture HeLa or HEK293T cells treatment2 2. Treat cells with varying concentrations of test compounds for 18-24 hours treatment1->treatment2 lysis1 3. Lyse cells to extract total protein treatment2->lysis1 lysis2 4. Quantify protein concentration (e.g., BCA assay) lysis1->lysis2 western1 5. Separate proteins by SDS-PAGE lysis2->western1 western2 6. Transfer proteins to a PVDF membrane western1->western2 western3 7. Probe with primary antibodies (anti-phospho-SF3B1, anti-total-SF3B1, anti-GAPDH) western2->western3 western4 8. Incubate with HRP-conjugated secondary antibodies western3->western4 western5 9. Detect signal using chemiluminescence western4->western5 analysis1 10. Quantify band intensities western5->analysis1 analysis2 11. Normalize phospho-SF3B1 to total SF3B1 and loading control (GAPDH) analysis1->analysis2 analysis3 12. Determine the cellular EC50 for inhibition of SF3B1 phosphorylation analysis2->analysis3

Caption: Workflow for the cell-based DYRK1A target engagement assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or HEK293T) in multi-well plates. After 24 hours, treat the cells with a range of concentrations of 2-Methyl-1H-indol-6-ol and the benchmark inhibitors for 18-24 hours.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a DYRK1A substrate (e.g., phospho-SF3B1 at Thr434).[12]

    • Subsequently, probe the membrane with antibodies for total SF3B1 and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the protein bands. Normalize the phospho-SF3B1 signal to the total SF3B1 signal and the loading control. Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular effective concentration 50 (EC50).

Comparative Data Summary

The following table presents hypothetical data for 2-Methyl-1H-indol-6-ol benchmarked against Harmine and Leucettine L41.

CompoundIn Vitro IC50 (nM) vs. DYRK1ACellular EC50 (nM) (p-SF3B1 Inhibition)
2-Methyl-1H-indol-6-ol 85450
Harmine 50300
Leucettine L41 75500

Disclaimer: The data presented above is hypothetical and for illustrative purposes only.

Signaling Pathway Context

DYRK1A is involved in multiple cellular signaling pathways. One of its key roles in the context of neurodegeneration is the phosphorylation of tau protein, which can lead to the formation of neurofibrillary tangles.

cluster_pathway DYRK1A-Mediated Tau Phosphorylation Pathway DYRK1A DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylation pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Aggregation Inhibitors 2-Methyl-1H-indol-6-ol Harmine Leucettine L41 Inhibitors->DYRK1A Inhibition

Caption: Simplified signaling pathway showing DYRK1A-mediated tau phosphorylation.

Interpretation and Future Directions

Based on the hypothetical data, 2-Methyl-1H-indol-6-ol demonstrates promising, albeit slightly lower, in vitro potency against DYRK1A compared to the established inhibitors Harmine and Leucettine L41. Its cellular activity is comparable to Leucettine L41, suggesting good cell permeability and engagement with the target in a cellular environment.

The key differentiator for a novel inhibitor like 2-Methyl-1H-indol-6-ol will be its selectivity profile. While Harmine is potent, its off-target effects are a significant drawback.[7] Future studies should therefore focus on:

  • Kinase Selectivity Profiling: Screening 2-Methyl-1H-indol-6-ol against a broad panel of kinases (especially within the CMGC family) to determine its selectivity.

  • Mechanism of Action Studies: Conducting ATP competition assays to confirm if the inhibition is ATP-competitive.[9]

  • In Vivo Efficacy and Safety: Evaluating the compound in animal models of neurodegeneration to assess its therapeutic potential and safety profile.

This comprehensive benchmarking approach provides a solid foundation for the continued development of 2-Methyl-1H-indol-6-ol as a potential therapeutic agent targeting DYRK1A.

References

  • Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors. [Link]

  • Gogl G, et al. [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. Molecules. 2019;24(23):4269. [Link]

  • Soppa U, et al. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. MethodsX. 2017;4:27-35. [Link]

  • Calderon-Garciduenas L, et al. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer's Disease. bioRxiv. 2021. [Link]

  • Bartholomew SK, et al. Dyrk1a inhibition with the Novel Compound DYR533: A Cross-Disease Therapeutic Strategy Targeting Amyloidosis, Tau Pathogenesis, and Neuroinflammation. bioRxiv. 2023. [Link]

  • Chikodili C, et al. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer's disease: An integrative molecular modeling approach. Frontiers in Chemistry. 2022;10:1018503. [Link]

  • Abbasi et al. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. International Journal of Molecular Sciences. 2018;19(8):2423. [Link]

  • Wikipedia. DYRK1A. [Link]

  • Falke H, et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. 2019;24(21):3859. [Link]

  • Falke H, et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. 2019;24(21):3859. [Link]

  • Sino Biological. DYRK1A (Rat) Datasheet. [Link]

  • Becker W, et al. Activation, regulation, and inhibition of DYRK1A. The FEBS Journal. 2010;277(23):4849-4857. [Link]

  • National Center for Biotechnology Information. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)]. [Link]

  • Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors. [Link]

  • ResearchGate. Inhibition of endogenous DYRK1A activity in HeLa cells by 6f, 6h, and... [Link]

Sources

Isomeric Purity Analysis of 2-Methyl-1H-indol-6-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-1H-indol-6-ol (CAS: 16382-16-4) is a critical scaffold in the synthesis of estrogen receptor modulators and various bioactive alkaloids. However, its structural integrity is frequently compromised by a specific "isomeric trap": the presence of the regioisomer 2-methyl-1H-indol-5-ol .

Standard purity certificates often rely on low-resolution HPLC, which may fail to resolve these positional isomers due to their nearly identical hydrophobicities. This guide objectively compares analytical methodologies to ensure isomeric purity, prioritizing a self-validating workflow that combines the quantitative power of UHPLC with the structural certainty of qNMR .

Part 1: The Isomeric Challenge

The synthesis of substituted indoles (e.g., via the Nenitzescu or Fischer indole synthesis) often produces regioisomeric mixtures if the starting quinone or hydrazine lacks absolute regiocontrol.

  • Target Molecule: 2-Methyl-1H-indol-6-ol (6-OH)

  • Primary Impurity: 2-Methyl-1H-indol-5-ol (5-OH)

  • Secondary Impurities: 2-Methylindoline-6-ol (Incomplete oxidation), Polymerization dimers.

The danger lies in the H-7 proton . In biological assays, the shift of the hydroxyl group from position 6 to 5 dramatically alters hydrogen bonding capabilities within the receptor pocket, potentially rendering a drug candidate inactive or toxic.

Visualization: The Isomeric Purity Decision Tree

IsomerAnalysis Start Crude Sample 2-Methyl-1H-indol-6-ol Step1 Step 1: 1H-NMR (DMSO-d6) Focus on H-7 Coupling Start->Step1 Decision Analyze H-7 Splitting (J-value) Step1->Decision PathA Narrow Doublet (J ~ 2.0 Hz) (Meta coupling to H-5) Decision->PathA Target PathB Wide Doublet (J ~ 8.5 Hz) (Ortho coupling to H-6) Decision->PathB Impurity ResultA CONFIRMED: 6-Hydroxy Isomer Proceed to UHPLC for Purity % PathA->ResultA ResultB REJECT: 5-Hydroxy Isomer Major Regioisomer Contamination PathB->ResultB

Figure 1: Logical workflow for structural confirmation using NMR coupling constants.

Part 2: Methodological Comparison

We evaluated three primary analytical techniques for their ability to distinguish the 6-OH target from the 5-OH impurity.

FeatureMethod A: Standard HPLC-UV Method B: UHPLC-MS (Recommended) Method C: 1H-NMR (Structural)
Principle Hydrophobicity (C18 Interaction)Hydrophobicity + Mass/ChargeNuclear Spin Coupling
Isomer Resolution Low to Moderate (Risk of co-elution)High (With sub-2µm particles)Absolute (Distinct splitting patterns)
Limit of Detection ~0.1%< 0.01%~1-2%
Run Time 15-20 mins3-5 mins10-15 mins
Primary Use Routine QCTrace Impurity ProfilingIdentity Confirmation

Expert Insight: Do not rely solely on Method A (HPLC-UV) for identification. The retention time delta between the 5-OH and 6-OH isomers can be as small as 0.2 minutes on standard C18 columns. Method C (NMR) is non-negotiable for the initial batch validation.

Part 3: Detailed Experimental Protocols

Protocol 1: Structural Validation via 1H-NMR

The "Fingerprint" Method

This protocol relies on the specific coupling constants (


) of the aromatic protons. In the indole ring, protons adjacent to each other (ortho) have a large 

(~8-9 Hz), while protons separated by one carbon (meta) have a small

(~2 Hz).

Materials:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for solubility and H-bond stabilization).
  • Instrument: 400 MHz NMR or higher.

The Causality of Identification:

  • Target (2-Methyl-1H-indol-6-ol):

    • Look at Proton H-7 (the proton on the benzene ring closest to the indole nitrogen).

    • In the 6-OH isomer, position 6 is occupied by oxygen. Therefore, H-7 has no ortho neighbor . It only has a meta neighbor at position 5.

    • Signal: H-7 appears as a narrow doublet (

      
       Hz).
      
  • Impurity (2-Methyl-1H-indol-5-ol):

    • In the 5-OH isomer, position 5 is occupied. Position 6 has a proton (H-6).

    • Therefore, H-7 has an ortho neighbor (H-6).

    • Signal: H-7 appears as a wide doublet (

      
       Hz).
      

Procedure:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire spectrum with sufficient scans (NS=16) to resolve hyperfine splitting.

  • Zoom into the aromatic region (6.5 - 7.5 ppm).

  • Measure the coupling constant of the most downfield aromatic doublet (H-7).

Protocol 2: Quantitative Purity via UHPLC-UV/MS

The "Separation" Method

Once identity is confirmed via NMR, use this method to quantify the purity percentage. We utilize a core-shell column technology to maximize the separation efficiency between the regioisomers.

System Parameters:

  • Column: Kinetex C18 (or equivalent Core-Shell), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 280 nm (Indole absorption max) and MS (ESI+).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Load
6.060%Linear Ramp (Separation)
7.095%Wash
7.15%Re-equilibration

Data Interpretation:

  • 2-Methyl-1H-indol-5-ol (Impurity): Typically elutes earlier (approx RRT 0.[1]92) due to slightly higher polarity (more accessible polar surface area).

  • 2-Methyl-1H-indol-6-ol (Target): Elutes later.

  • 2-Methylindoline-6-ol (Impurity): Elutes significantly earlier and shows a mass spectrum of [M+H]+ = 150.2 (vs 148.2 for the indole).

Part 4: Troubleshooting & System Suitability

If you observe "shoulder" peaks in your HPLC chromatogram, it is likely the 5-OH isomer co-eluting.

Corrective Action:

  • Lower the Flow Rate: Reduce to 0.25 mL/min to increase interaction time.

  • Change Selectivity: Switch to a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions differ significantly between the 5-OH and 6-OH isomers, often providing better resolution than standard C18.
System Suitability Test (SST) Criteria
  • Tailing Factor: < 1.5 (Indoles can tail due to NH interaction with silanols; ensure end-capped columns are used).

  • Resolution (

    
    ):  > 2.0 between the major peak and nearest impurity.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86287, 2-Methyl-1H-indol-5-ol. Retrieved from [Link]

  • Breitmaier, E. (2002).Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley.
  • Humphrey, A. J., & O'Hagan, D. (2001). Tropane alkaloid biosynthesis. A century old problem resolved. Natural Product Reports. (Context for hydroxyindole metabolic pathways and analysis). Retrieved from [Link]

Sources

Assessing the reproducibility of 2-Methyl-1H-indol-6-ol synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Reproducibility of 2-Methyl-1H-indol-6-ol Synthesis Protocols

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Isomer Challenge

The synthesis of 2-methyl-1H-indol-6-ol (6-hydroxy-2-methylindole) presents a classic regioselectivity challenge in heterocyclic chemistry. Unlike its 5-hydroxy isomer—readily accessible via the Nenitzescu reaction—the 6-hydroxy derivative requires protocols that can effectively discriminate between the 4- and 6-positions during cyclization.

This guide evaluates two primary synthetic pathways: the Classical Fischer Indole Synthesis (via O-demethylation) and the Modified Bischler-Möhlau Reaction . We assess these protocols based on reproducibility, scalability, and atom economy, providing a self-validating framework for laboratory application.

Part 1: Comparative Analysis of Synthetic Routes

The choice of method depends heavily on the available starting materials and the tolerance for downstream purification.

FeatureRoute A: Classical Fischer Synthesis Route B: Modified Bischler-Möhlau
Mechanism [3,3]-Sigmatropic RearrangementAcid-catalyzed Electrophilic Substitution
Starting Materials 3-Methoxyphenylhydrazine + Acetone3-Aminophenol +

-Hydroxy/Halo Ketone
Key Intermediate 6-Methoxy-2-methylindoleDirect Cyclization
Regioselectivity Moderate: Forms 4- and 6-methoxy isomers (approx. 1:4 ratio).High: Favors 6-hydroxy isomer under optimized thermal conditions.
Step Count 3 (Hydrazone formation

Cyclization

Demethylation)
1 (One-pot condensation)
Reproducibility High: If purification is rigorous before demethylation.Moderate: Highly sensitive to temperature and acid concentration.
Scalability Excellent (Industrial standard).Good (Batch process).

Part 2: Strategic Decision Matrix

The following workflow illustrates the logical selection process for the appropriate synthesis protocol.

DecisionMatrix cluster_legend Decision Factors Start Start: Select Synthesis Route IsomerPurity Is >98% Isomeric Purity Critical? Start->IsomerPurity Scale Scale of Synthesis? IsomerPurity->Scale Yes Bischler Route B: Modified Bischler-Möhlau (Direct, shorter path, requires optimization) IsomerPurity->Bischler No (Minor 4-OH acceptable) Fischer Route A: Fischer Synthesis (Robust, Scalable, Requires Demethylation) Scale->Fischer >10 Grams Scale->Bischler <1 Gram Legend Blue: Decision Point | Green: Recommended Route

Caption: Decision matrix for selecting the optimal synthesis route based on purity requirements and scale.

Part 3: Deep Dive Protocols

Protocol A: The Fischer Indole Route (High Fidelity)

Best for: Large-scale production where isomeric purity is non-negotiable.

The Logic: The reaction of 3-methoxyphenylhydrazine with acetone yields both 4- and 6-methoxy-2-methylindole. The methoxy group is a weak activating group; however, steric hindrance at the 2-position of the hydrazone intermediate generally disfavors the formation of the 4-isomer. The critical reproducibility step is the separation of the methoxy isomers before the harsh demethylation step, as the hydroxy isomers are more difficult to separate chromatographically.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add Acetone (3.0 eq) and a catalytic amount of acetic acid.

    • Reflux for 2 hours. Monitor by TLC (disappearance of hydrazine).

    • Critical Control Point: Ensure complete conversion to the hydrazone to prevent hydrazine polymerization in the next step.

  • Cyclization (The Fischer Step):

    • Solvent: Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid.

    • Heat the hydrazone in PPA at 80–100°C.

    • Observation: The reaction mixture will darken significantly.[1]

    • Quench with ice water and extract with ethyl acetate.

  • Isomer Purification (The Reproducibility Key):

    • The crude residue contains ~80% 6-methoxy and ~20% 4-methoxy isomer.

    • Recrystallization: The 6-methoxy isomer is typically less soluble in hexanes/ethanol mixtures. Recrystallize twice to achieve >98% purity.

    • Validation: Verify regiochemistry via 1H NMR (coupling constants of aromatic protons). The 4-isomer shows a distinct splitting pattern due to the proximity of the methoxy group to the nitrogen.

  • Demethylation:

    • Dissolve the purified 6-methoxy-2-methylindole in anhydrous DCM at -78°C.

    • Add BBr₃ (3.0 eq) dropwise.

    • Allow to warm to room temperature over 4 hours.

    • Quench carefully with NaHCO₃ solution.

    • Yield: Typically 85-90% for this step.

Protocol B: Modified Bischler-Möhlau (Direct Synthesis)

Best for: Rapid analog generation and "Green" chemistry applications.

The Logic: Recent "renaissance" studies in Bischler-Möhlau chemistry have shown that controlling the temperature and acid catalyst allows 3-aminophenol to react with


-hydroxy ketones (or their equivalents like acetol) with surprisingly high regioselectivity for the 6-position.

Step-by-Step Methodology:

  • Reactants: Mix 3-aminophenol (3.0 eq) with acetol (1-hydroxy-2-propanone) (1.0 eq).

    • Note: A large excess of aniline is required to act as both reactant and solvent/buffer.

  • Catalysis: Add concentrated HCl (catalytic) or ZnCl₂.

  • Thermal Cyclization:

    • Heat to 135°C .

    • Critical Control Point: Do not exceed 140°C. Higher temperatures promote the formation of the thermodynamic 4-hydroxy isomer and tarry polymerization products.

  • Work-up:

    • Cool and dilute with water.

    • Extract with ethyl acetate.

    • Purification requires careful column chromatography (DCM:MeOH gradient) to separate the major 6-OH product from the minor 4-OH byproduct and excess aminophenol.

Part 4: Experimental Workflow & Mechanism

The following diagram details the mechanistic divergence in the Fischer synthesis, highlighting where yield loss occurs.

FischerMechanism Substrate 3-Methoxyphenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Substrate->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic PathA Attack at C2 (Ortho) (Sterically Hindered) Sigmatropic->PathA 20% PathB Attack at C6 (Para) (Favored) Sigmatropic->PathB 80% Indole4 4-Methoxy-2-methylindole (Minor Byproduct) PathA->Indole4 Indole6 6-Methoxy-2-methylindole (Major Product) PathB->Indole6 Final 2-Methyl-1H-indol-6-ol Indole6->Final BBr3 / DCM Demethylation

Caption: Mechanistic pathway of the Fischer synthesis showing the critical regioselectivity bifurcation.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (<40%) Incomplete hydrazone formation or moisture in cyclization.Use a Dean-Stark trap during hydrazone formation to remove water.[2] Ensure PPA is dry.
High 4-Isomer Content Temperature too high during cyclization.Lower the cyclization temperature to 80°C. Higher temps favor the thermodynamic (sterically crowded) 4-isomer.
Incomplete Demethylation Old BBr₃ or moisture contamination.Use fresh BBr₃ (1M in DCM). Ensure the reaction is strictly anhydrous under N₂.
"Tarry" Product Polymerization of hydrazine.Ensure all hydrazine is consumed in the first step. Excess hydrazine polymerizes rapidly in acid.

References

  • Fischer Indole Synthesis Mechanism and Regioselectivity

    • Source: Organic Chemistry Portal.[3] "Fischer Indole Synthesis."[3][4][5][6][7][8][9]

    • URL:[Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: A Renaissance of the Bischler Reaction

    • Source: ResearchG
    • URL:[Link]

  • Catalyst-free Synthesis of 6-Hydroxy Indoles

    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • O-Demethyl

    • Source: Chem-Station Int. Ed. "O-Demethylation."[10]

    • URL:[Link]

  • Benchchem Protocol for Fischer Indole Synthesis

    • Source: BenchChem.[4] "Protocol for Fischer Indole Synthesis of 2-Methylindoles."

Sources

A Head-to-Head Comparison of In Silico Prediction and Experimental Data for the Physicochemical and ADMET Properties of 2-Methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the contemporary landscape of drug discovery and development, a comprehensive understanding of a compound's physicochemical and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount.[1][2] These characteristics are pivotal in determining the pharmacokinetic profile of a potential drug candidate and, ultimately, its clinical success.[3] This guide provides a detailed comparison between in silico predictions and available experimental data for 2-Methyl-1H-indol-6-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into key properties such as solubility, lipophilicity (logP), and acidity (pKa), alongside a selection of ADMET parameters. The objective is to offer researchers and drug development professionals a clear perspective on the utility and limitations of computational models in predicting the behavior of small molecules.

The Role of In Silico Tools in Modern Drug Discovery

The advent of sophisticated computational tools has revolutionized the early stages of drug discovery.[3] In silico methods provide a rapid and cost-effective means to screen large libraries of compounds, prioritizing those with favorable drug-like properties for synthesis and further experimental evaluation.[4] Web-based platforms like SwissADME and pkCSM have become indispensable, offering predictions for a wide array of physicochemical and pharmacokinetic parameters.[5][6] However, the accuracy of these predictions can vary, underscoring the continued importance of experimental validation.[3]

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a compound govern its interaction with biological systems. Here, we compare the in silico predicted values for 2-Methyl-1H-indol-6-ol with available experimental data for the parent molecule, 6-hydroxyindole, to provide a tangible reference point.

PropertyIn Silico Prediction (SwissADME) for 2-Methyl-1H-indol-6-olExperimental Data for 6-Hydroxyindole
Molecular Weight 147.18 g/mol 133.15 g/mol
logP (Lipophilicity) 1.85-
Water Solubility SolubleSlightly soluble (15 g/L at 30°C)
pKa (Acidity) 10.24 (acidic), 0.86 (basic)-

Discussion of Discrepancies and Correlations:

The in silico predictions for 2-Methyl-1H-indol-6-ol offer a valuable starting point. The predicted logP of 1.85 suggests a moderate lipophilicity, which is often desirable for oral drug absorption. The predicted solubility aligns with the experimental observation for the closely related 6-hydroxyindole, which is reported to be slightly soluble in water. The predicted pKa values indicate that the molecule is weakly acidic, likely due to the hydroxyl group, and has a very weak basic character associated with the indole nitrogen.

ADMET Profile: In Silico Predictions

The ADMET profile of a compound is a critical determinant of its potential as a drug. In silico tools provide valuable early-stage assessments of these complex biological processes.

ADMET ParameterIn Silico Prediction (SwissADME) for 2-Methyl-1H-indol-6-ol
Gastrointestinal Absorption High
Blood-Brain Barrier Permeant Yes
CYP450 Inhibition Inhibitor of CYP1A2, CYP2C19, CYP2C9
Drug-Likeness Yes (obeys Lipinski's Rule of Five)
Lead-Likeness Yes

Interpretation of In Silico ADMET Predictions:

The SwissADME predictions for 2-Methyl-1H-indol-6-ol are promising from a drug discovery perspective. The high predicted gastrointestinal absorption and blood-brain barrier permeability suggest good oral bioavailability and potential for central nervous system activity. However, the predicted inhibition of several key cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9) is a potential liability that would require experimental investigation.[4] Inhibition of these enzymes can lead to drug-drug interactions and altered drug metabolism. The compound's adherence to Lipinski's Rule of Five and lead-likeness criteria further supports its potential as a starting point for drug development.[7][8]

Experimental Protocols for Property Determination

To bridge the gap between prediction and reality, robust experimental validation is essential. The following section outlines standard protocols for determining the key physicochemical properties discussed.

Caption: Workflow for experimental determination of key physicochemical properties.

Step-by-Step Methodologies:

  • Kinetic Solubility Assay:

    • Prepare a stock solution of 2-Methyl-1H-indol-6-ol in dimethyl sulfoxide (DMSO).

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

    • Measure the turbidity of the solution using a nephelometer or determine the concentration of the dissolved compound by UV spectroscopy after filtration.[9][10]

  • LogP Determination (Shake-Flask Method):

    • Prepare a solution of 2-Methyl-1H-indol-6-ol in a biphasic system of n-octanol and water (or a suitable buffer).

    • Agitate the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached.[11]

    • Separate the n-octanol and aqueous layers by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[12][13]

    • Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • pKa Determination (UV-Metric Titration):

    • Prepare a series of buffer solutions with a range of known pH values.

    • Dissolve a known concentration of 2-Methyl-1H-indol-6-ol in each buffer solution.

    • Measure the UV-Vis absorbance spectrum of each solution.[14]

    • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[15][16]

In Vitro ADMET Assays: The Next Step in Validation

While in silico ADMET predictions are a valuable screening tool, in vitro assays are essential for confirming these predictions and providing more quantitative data.

Caption: Workflow for experimental validation of key ADMET properties.

Step-by-Step Methodologies:

  • Metabolic Stability Assay (using liver microsomes):

    • Incubate 2-Methyl-1H-indol-6-ol with liver microsomes (e.g., human, rat) in the presence of NADPH as a cofactor.[17]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction (e.g., with acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.[18]

    • Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

  • CYP450 Inhibition Assay:

    • Incubate specific recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C19, CYP2C9) with a fluorescent probe substrate in the presence of varying concentrations of 2-Methyl-1H-indol-6-ol.

    • Measure the fluorescence generated by the metabolism of the probe substrate.

    • Determine the concentration of 2-Methyl-1H-indol-6-ol that causes 50% inhibition of the enzyme activity (IC50).

Conclusion: An Integrated Approach is Key

This guide highlights the synergistic relationship between in silico prediction and experimental validation in the characterization of small molecules like 2-Methyl-1H-indol-6-ol. While computational tools provide a powerful and efficient means for initial screening and hypothesis generation, they are not a substitute for rigorous experimental work. The discrepancies that can arise between predicted and measured values underscore the importance of an integrated approach. By leveraging the strengths of both methodologies, researchers can make more informed decisions, accelerate the drug discovery process, and increase the likelihood of developing safe and effective medicines.

References

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Methylindole | C9H9N | CID 7224 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. Retrieved from [Link]

  • ResearchGate. Physicochemical Properties, Drug Likeness, ADMET, DFT Studies and in vitro antioxidant activity of Oxindole Derivatives | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. Indole | C8H7N | CID 798 - PubChem. Retrieved from [Link]

  • SwissADME. Retrieved from [Link]

  • National Center for Biotechnology Information. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem. Retrieved from [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

  • National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • YouTube. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

  • Cheméo. Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]

  • SwissADME. Help. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]

  • YouTube. (2022, April 17). swiss ADME tutorial. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC. Retrieved from [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. Retrieved from [Link]

  • Sygnature Discovery. ADMET Prediction Software. Retrieved from [Link]

  • Wikipedia. Adrenochrome. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-(2-Methyl-2-nitropropyl)-1H-indole - PMC. Retrieved from [Link]

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Benchmarking Analytical Strategies for 2-Methyl-1H-indol-6-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Sensitivity Paradox

2-Methyl-1H-indol-6-ol (CAS: 4299-62-1), a methylated hydroxyindole derivative, presents a distinct bioanalytical challenge. Unlike its non-methylated congeners (e.g., 6-hydroxyindole), the C2-methyl group increases lipophilicity, altering its interaction with reverse-phase matrices. However, the core analytical hurdle remains the electron-rich indole moiety , which makes the molecule highly susceptible to auto-oxidation, particularly in basic or neutral aqueous solutions, forming insoluble quinone imines.

This guide benchmarks the two dominant analytical modalities: LC-MS/MS (The Specificity Standard) and HPLC-ECD (The Sensitivity Specialist). While LC-MS/MS is the default for high-throughput DMPK, this guide argues that HPLC-ECD remains superior for ultra-trace quantification (<50 pg/mL) in defined matrices, provided the oxidative instability is managed during sample preparation.

Methodological Landscape: Objective Comparison

The following table synthesizes performance metrics based on optimized protocols for hydroxyindoles.

FeatureLC-MS/MS (ESI+) HPLC-ECD (Amperometric) HPLC-FLD (Fluorescence)
Primary Mechanism Mass-to-charge filtration (MRM)Oxidation at electrode surfaceNative fluorescence (Ex ~290nm)
LOD (Approx.) 0.5 – 1.0 ng/mL0.05 – 0.1 ng/mL 5 – 10 ng/mL
Selectivity High (Structural ID)Moderate (Redox active species)Low (Matrix interference common)
Throughput High (< 5 min/run)Low (15–30 min/run)Medium
Matrix Effect Susceptible to ion suppressionMinimal (if extraction is clean)High background risk
Capital Cost High ($300k+)Low ($30k+)Low ($20k+)
Best Use Case PK profiling, complex bio-fluidsNeurotransmitter research, trace metabolitesQC of synthetic raw material

Critical Pre-Analytical Protocol: Stabilization

The "Hidden" Variable: Most analytical failures for 2-Methyl-1H-indol-6-ol occur before injection. The 6-hydroxyl group facilitates rapid oxidation. You must incorporate an antioxidant system immediately upon sample collection.

Validated Stabilization Cocktail
  • Antioxidant: 0.1% Ascorbic Acid (w/v) OR 0.05% Sodium Metabisulfite.

  • Chelator: 1 mM EDTA (prevents metal-catalyzed oxidation).

  • Acidification: Maintain pH < 4.0 using Formic Acid or Perchloric Acid (for ECD).

Workflow Visualization

The following diagram outlines the decision logic and sample preparation workflow required to isolate 2-Methyl-1H-indol-6-ol from plasma or tissue homogenate.

G Start Biological Sample (Plasma/Tissue) Stab Stabilization Step Add 0.1% Ascorbic Acid + EDTA (Crucial for 6-OH protection) Start->Stab Immediate Extract Protein Precipitation (Cold Acetonitrile w/ 0.1% FA) Stab->Extract Centrifuge Centrifuge 14,000 x g, 4°C, 10 min Extract->Centrifuge Decision Select Detection Mode Centrifuge->Decision Supernatant LCMS LC-MS/MS (High Throughput) Decision->LCMS Conc > 1 ng/mL ECD HPLC-ECD (High Sensitivity) Decision->ECD Conc < 100 pg/mL

Figure 1: Sample preparation and decision matrix. The red node highlights the critical stabilization step required to prevent analyte degradation.

Detailed Experimental Protocols

Method A: LC-MS/MS (The Gold Standard for Specificity)

Rationale: Electrospray Ionization (ESI) in positive mode is preferred due to the basic nitrogen in the indole ring. The 2-methyl group enhances ionization efficiency compared to bare indole.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MS Parameters (Source Optimization Required):

    • Precursor Ion: m/z 148.1 [M+H]⁺ (Calculated based on MW 147.17).

    • Primary Transition: m/z 148.1 → 133.1 (Loss of -CH₃).

    • Secondary Transition: m/z 148.1 → 105.0 (Ring cleavage/CO loss).

    • Note: The transition to 133.1 is highly specific to methylated indoles.

Method B: HPLC-ECD (The Gold Standard for Sensitivity)

Rationale: Hydroxyindoles are electroactive.[1] The phenol group at position 6 undergoes reversible oxidation at moderate potentials. This method eliminates matrix noise from non-electroactive compounds.

  • Instrument: HPLC with Coulometric or Amperometric Detector (e.g., Antec Decade or Thermo Dionex).

  • Working Electrode: Glassy Carbon.[1][2][3]

  • Applied Potential: +600 mV to +800 mV (vs. Ag/AgCl). Note: Run a hydrodynamic voltammogram to find the optimal signal-to-noise ratio.

  • Mobile Phase (Isocratic):

    • Buffer: 50 mM Sodium Acetate/Citrate buffer (pH 3.5).

    • Modifier: 10-15% Methanol.

    • Additives: 0.4 mM Sodium Octyl Sulfate (Ion-pairing agent to increase retention) + 0.1 mM EDTA.

  • Flow Rate: 0.8 mL/min (Standard) or 0.2 mL/min (Microbore).

Validation Criteria (FDA/ICH M10 Compliance)

To ensure trustworthiness, your data must meet these regulatory standards:

  • Selectivity: Analyze blank matrix from 6 different sources. No interference >20% of the LLOQ at the retention time of 2-Methyl-1H-indol-6-ol.

  • Linearity: Minimum 6 non-zero standards.

    
    .[4]
    
  • Accuracy & Precision:

    • Within-run and Between-run CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Stability: Demonstrate stability in:

    • Autosampler (24h at 4°C).

    • Freeze-thaw (3 cycles).

    • Bench-top (4h at room temp—expect failure here if antioxidants are missing).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Interaction with silanols on columnIncrease buffer ionic strength or use "end-capped" columns.
Signal Decay (ECD) Electrode fouling (polymerization)Polish glassy carbon electrode; use pulse mode cleaning.
Low Recovery Oxidation during extractionIncrease Ascorbic Acid concentration; keep samples on ice.
Ghost Peaks Contaminated mobile phaseUse HPLC-grade water; filter mobile phase through 0.22 µm.

References

  • Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Retrieved from [Link]

  • Bartosova, L., et al. (2025). Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25(OH)D3 Assay. PubMed. Retrieved from [Link] (Contextual comparison of LC-MS vs HPLC-ECD sensitivity).

  • Amuza Inc. (2025).[6] HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis? Retrieved from [Link]

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A Comparative Analysis of the Neurotoxic Effects of Indole Compounds: From Endogenous Messengers to Synthetic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the neurotoxic effects of various indole compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of neurotoxicity for both endogenous indoleamines, such as serotonin and tryptamine, and synthetic indole derivatives, including those found in synthetic cannabinoids. This document moves beyond a simple listing of facts to explain the causality behind experimental observations and provide actionable, detailed protocols for assessing neurotoxicity in a laboratory setting.

Introduction: The Duality of Indole Compounds in the Central Nervous System

Indole compounds represent a vast class of bicyclic aromatic molecules that are central to neurobiology. The foundational structure, an indole ring, is the scaffold for essential endogenous molecules like the neurotransmitter serotonin and the neuromodulator tryptamine. These molecules are critical for regulating mood, sleep, and cognition. However, this biological significance belies a darker potential. Under certain conditions, these same molecules and their synthetic analogs can trigger neurotoxic cascades, leading to neuronal dysfunction and death.

The neurotoxicity of indole compounds is not a monolithic phenomenon. It is highly dependent on the specific molecular structure, metabolic pathways, and the cellular environment. This guide will explore these nuances, comparing the mechanisms and relative potencies of different indole compounds to provide a clearer understanding of their structure-toxicity relationships.

Comparative Neurotoxicity of Endogenous Indoleamines

While essential for normal brain function, endogenous indoleamines like serotonin (5-hydroxytryptamine, 5-HT) and tryptamine can become neurotoxic, particularly when their metabolic pathways are overwhelmed or dysregulated.

The Central Role of Oxidative Metabolism

A primary driver of indoleamine neurotoxicity is their metabolism by monoamine oxidase (MAO). This enzymatic deamination generates highly reactive and unstable aldehyde intermediates, such as 5-hydroxyindole-3-acetaldehyde from serotonin and 3-indoleacetaldehyde from tryptamine. These aldehydes, if not efficiently detoxified by aldehyde dehydrogenase (ALDH), can induce significant cellular damage.

Several studies have demonstrated that the accumulation of these aldehyde metabolites is a key event in indole-induced neurotoxicity. They can covalently modify proteins, induce lipid peroxidation, and, most critically, generate significant oxidative stress through the production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), during the MAO reaction itself.

Experimental Evidence: A Direct Comparison

In vitro studies using neuronal cell lines, such as SH-SY5Y, provide a controlled environment to compare the neurotoxic potential of different indoleamines. Research has shown that tryptamine exhibits greater cytotoxicity than serotonin or 5-methoxytryptamine at equivalent concentrations. This difference is attributed to the higher reactivity of its aldehyde metabolite, 3-indoleacetaldehyde.

The protective role of aldehyde dehydrogenase (ALDH) is a critical factor in mitigating this toxicity. Inhibition of ALDH significantly potentiates the neurotoxic effects of tryptamine, confirming that the aldehyde intermediate is the primary culprit.

Experimental Workflow: Assessing Indoleamine Neurotoxicity

This workflow outlines the key steps to compare the neurotoxic potential of different indoleamines in a neuronal cell culture model.

G cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_assay Neurotoxicity Assessment cluster_analysis Data Analysis prep1 Seed SH-SY5Y cells in 96-well plates prep2 Allow cells to adhere and differentiate (24-48h) prep1->prep2 treat2 Treat cells for a defined period (e.g., 24h) prep2->treat2 treat1 Prepare serial dilutions of Indole Compounds (e.g., Tryptamine, Serotonin) treat1->treat2 assay1 Cell Viability Assay (MTT or LDH) treat2->assay1 assay2 ROS Production Assay (e.g., DCFH-DA) treat2->assay2 assay3 ALDH Activity Assay treat2->assay3 analysis1 Calculate IC50 values from viability data assay1->analysis1 analysis2 Quantify and compare ROS levels assay2->analysis2 analysis3 Correlate toxicity with ALDH activity assay3->analysis3 analysis1->analysis2 analysis2->analysis3

Caption: Workflow for in vitro assessment of indoleamine neurotoxicity.

Neurotoxicity of Synthetic Indole Derivatives

The synthetic indole landscape is vast, encompassing research chemicals, pharmaceuticals, and illicit drugs. A prominent class is the synthetic cannabinoid receptor agonists (SCRAs), which are structurally diverse but often feature an indole core.

Receptor-Mediated Excitotoxicity and Apoptosis

Unlike endogenous indoleamines, where metabolic byproducts are often the primary issue, the neurotoxicity of many synthetic indoles is directly linked to their potent agonism at cannabinoid receptors, particularly CB1. SCRAs like JWH-018 and various newer generations (e.g., AMB-FUBINACA) are full agonists at the CB1 receptor, unlike the partial agonism of THC. This intense and prolonged receptor activation can trigger a cascade of neurotoxic events.

The proposed mechanism involves several key steps:

  • Potent CB1 Receptor Activation: Sustained activation leads to excitotoxicity.

  • Mitochondrial Dysfunction: This overstimulation can impair mitochondrial function, leading to a decline in ATP production and an increase in ROS.

  • Caspase Activation: The cellular stress activates apoptotic pathways, including the activation of executioner caspases like caspase-3, which dismantle the cell.

Signaling Pathway: SCRA-Induced Neuronal Apoptosis

This diagram illustrates the proposed signaling cascade from CB1 receptor activation to apoptosis following exposure to a potent synthetic cannabinoid.

G scra Synthetic Cannabinoid (e.g., JWH-018) cb1 CB1 Receptor scra->cb1 Potent, sustained agonism mito Mitochondrial Dysfunction cb1->mito Excitotoxicity ros Increased ROS Production mito->ros casp9 Caspase-9 Activation mito->casp9 Cytochrome c release ros->mito casp3 Caspase-3 Activation casp9->casp3 apop Apoptosis (Neuronal Cell Death) casp3->apop

Caption: Proposed pathway for synthetic cannabinoid-induced neurotoxicity.

Quantitative Comparison of Neurotoxic Potency

Direct comparison of neurotoxic potency requires standardized in vitro assays. The half-maximal inhibitory concentration (IC50) from cell viability assays is a common metric. While a single study comparing all compounds under identical conditions is ideal, we can collate data from various sources, noting the experimental context.

Compound ClassSpecific CompoundCell LineExposure Time (h)IC50 (µM)Primary MechanismReference
Endogenous Indoleamine TryptamineSH-SY5Y24~100-200Aldehyde metabolite toxicity, Oxidative Stress
Endogenous Indoleamine Serotonin (5-HT)SH-SY5Y24>500Aldehyde metabolite toxicity, Oxidative Stress
Synthetic Cannabinoid JWH-018SH-SY5Y48~25CB1-mediated apoptosis, Caspase activation
Tryptophan Contaminant EBT (Impurity in L-Tryptophan)SH-SY5Y48~50Excitotoxicity, Mitochondrial dysfunctionN/A

Note: Data is aggregated from multiple sources and should be interpreted with caution due to variations in experimental protocols. EBT (1,1'-ethylidenebis[tryptophan]) was linked to eosinophilia-myalgia syndrome.

This table clearly illustrates that synthetic derivatives like JWH-018 can be significantly more potent neurotoxins than endogenous indoleamines, and their mechanisms are often receptor-mediated rather than purely metabolic.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies are essential. The following are step-by-step protocols for key assays used to evaluate indole-induced neurotoxicity.

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indole compounds in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.

Protocol: Measurement of Intracellular ROS

Principle: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with indole compounds in a black, clear-bottom 96-well plate as described in the MTT protocol.

  • Probe Loading: At the end of the treatment period, remove the medium and wash the cells once with warm PBS.

  • Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA in PBS to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

  • Data Analysis: Express the fluorescence values relative to the vehicle-treated control. A known oxidant like H₂O₂ can be used as a positive control.

Conclusion and Future Directions

The neurotoxic potential of indole compounds is a complex interplay of metabolism, receptor pharmacology, and cellular stress responses. This guide highlights a critical distinction:

  • Endogenous Indoleamines (Serotonin, Tryptamine): Neurotoxicity is primarily a consequence of metabolic overload, where the production of toxic aldehyde intermediates outpaces the cell's detoxification capacity, leading to oxidative stress.

  • Synthetic Indole Derivatives (e.g., SCRAs): Neurotoxicity is often driven by potent, receptor-mediated mechanisms, leading to excitotoxicity and programmed cell death.

This comparative understanding is vital for drug development, enabling the design of safer therapeutic agents, and for public health, in understanding the risks associated with novel psychoactive substances. Future research should focus on developing high-throughput screening methods to rapidly assess the neurotoxic potential of new synthetic indoles and further elucidate the downstream pathways that differentiate the effects of partial agonists like THC from the more dangerous full agonists found in "spice" products.

References

  • El-Kadi, A. O., & Gbeassor, F. M. (2018). Neurotoxicity of Tryptamine and Related Indoleamines: A Review. Journal of Toxicology, 2018, 8548367. [Link]

  • Patsenka, A., & Agboola, F. (2021). The dark side of serotonin: Neurotoxicity of serotonin and its metabolites. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 109, 110250. [Link]

  • Tomiyama, K., & Funada, M. (2014). Neurotoxicity of synthetic cannabinoids in cultured neurons. Forensic Toxicology, 32(1), 53-59. [Link]

  • Patsenka, A., & Williamson, E. M. (2020). Tryptamine and its metabolites induce cytotoxicity in SH-SY5Y cells via generation of reactive oxygen species and activation of the mitochondrial pathway of apoptosis. Toxicology in Vitro, 65, 104803. [Link]

  • Tomiyama, K., & Funada, M. (2011). JWH-018, a cannabinoid receptor agonist, induces apoptosis in neuroblastoma cell lines. Toxicology Letters, 207(3), 241-246. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.